4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIGPNUESQGOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627127 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545424-41-7 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid organic compound featuring a benzaldehyde moiety substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, influencing the compound's overall reactivity.[1]
Table 1: Core Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 545424-41-7 | [1][2] |
| Molecular Formula | C₉H₆N₂O₂ | [2][3] |
| Molecular Weight | 174.16 g/mol | [1] |
| InChI Key | KPIGPNUESQGOAO-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Molecular Structure and Spectroscopic Data
The molecule possesses a planar geometry, which is attributed to the conjugation between the benzene ring and the electron-deficient 1,2,4-oxadiazole heterocycle.[1] This planarity facilitates π-π stacking interactions in the solid state.[1]
Table 2: Crystallographic Data and Bond Parameters [1]
| Bond Type | Length (Å) | Angle (°) |
| C1-N1 | 1.3099 | - |
| C1-N2 | 1.3847 | - |
| N1-O1 | 1.4217 | - |
| C12-O2 (Carbonyl) | 1.2039 | 124.87 (C9-C12-O2) |
Spectroscopic Characterization
While comprehensive experimental spectra are not widely published, predictions based on structural analogs provide insight into its NMR features.[1]
Table 3: Predicted ¹H NMR Spectral Features [1]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde (HC=O) | 9.5 – 10.0 | Singlet |
| Benzene Ring (ortho to oxadiazole) | 7.8 – 8.2 | Doublet |
| Benzene Ring (meta to oxadiazole) | 7.2 – 7.6 | Multiplet |
Synthesis and Reactivity
Synthesis
The synthesis of this compound generally involves the cyclization of appropriate precursors. A common synthetic strategy is the reaction between a substituted phenol and a substituted benzoyl chloride in the presence of a base.[1] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[1]
References
An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde (CAS: 545424-41-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1] This class of compounds has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group on the benzaldehyde ring also serves as a versatile synthetic handle for further chemical modifications, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the available technical data and experimental methodologies related to this compound and the broader class of 3-aryl-1,2,4-oxadiazoles.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 545424-41-7 |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Predicted NMR (¹H) | Aldehyde proton (HC=O): δ 9.5–10.0 ppm (singlet); Aromatic protons (benzene ring): δ 7.5–8.5 ppm (multiplet) |
| Predicted NMR (¹³C) | Carbonyl (C=O): δ ~190 ppm; Oxadiazole carbons: δ 160–170 ppm |
| IR Spectroscopy | C=O stretching: ~1680 cm⁻¹; C=N/C-O bands: ~1500–1600 cm⁻¹ |
Synthesis and Experimental Protocols
The synthesis of 3-aryl-1,2,4-oxadiazoles, such as this compound, typically proceeds through the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a carboxylic acid derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established synthetic strategies for 3-aryl-1,2,4-oxadiazoles.[2][3][4][5]
Step 1: Synthesis of 4-cyanobenzamidoxime
-
To a solution of 4-cyanobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-cyanobenzamidoxime.
Step 2: Synthesis of this compound
-
Suspend 4-cyanobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add 4-formylbenzoic acid (1.1 equivalents) to the suspension.
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), portion-wise at room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 100-120 °C for 4-8 hours to facilitate cyclodehydration. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Drug Discovery Potential
While specific biological data for this compound is limited in publicly available literature, the broader class of 3-aryl-1,2,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in oncology.
Anticancer Activity
Structure-activity relationship (SAR) studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with potent apoptosis-inducing activity in various cancer cell lines. Key findings from these studies indicate that:
-
The nature of the aryl group at the 3-position can be varied, with both substituted phenyl and pyridyl groups yielding potent compounds.
-
The substituent at the 5-position of the oxadiazole ring is crucial for activity.
Table 2 summarizes the in vitro anticancer activity of some representative 3-aryl-1,2,4-oxadiazole derivatives.
| Compound | 3-Aryl Substituent | 5-Aryl Substituent | Cell Line | IC₅₀ (µM) |
| 16a | Imidazopyrazine | Phenyl | MCF-7 | 0.68 |
| 16b | Imidazopyrazine | 4-Chlorophenyl | MCF-7 | 0.22 |
| 13a | Phenyl | Adamantane | DU-145 | 0.011 |
| 13b | 4-Methoxyphenyl | Adamantane | MCF-7 | 0.021 |
Data is for related 1,2,4-oxadiazole derivatives and not for this compound itself.[1]
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, for the broader class of 3-aryl-1,2,4-oxadiazoles, several potential mechanisms have been proposed. One study identified the molecular target of a potent 3-aryl-5-aryl-1,2,4-oxadiazole as TIP47, an IGF II receptor binding protein, leading to the induction of apoptosis.[3] Other oxadiazole derivatives have been investigated as inhibitors of various enzymes, highlighting the versatility of this scaffold in targeting different biological pathways.
Hypothetical Signaling Pathway
Based on the known pro-apoptotic activity of related compounds, a hypothetical signaling pathway for a 3-aryl-1,2,4-oxadiazole derivative is depicted below. This pathway illustrates the potential for these compounds to induce apoptosis through the inhibition of a key cellular target.
Experimental Workflow in a Drug Discovery Context
The aldehyde functionality of this compound makes it an ideal starting point for the generation of a chemical library for screening in a drug discovery program. A typical workflow for the synthesis, characterization, and biological evaluation of a library of derivatives is outlined below.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. While specific biological data for this compound is not extensively documented, the broader class of 3-aryl-1,2,4-oxadiazoles demonstrates promising anticancer activity. The synthetic accessibility and the presence of a versatile aldehyde handle make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. This compound | 545424-41-7 | Benchchem [benchchem.com]
- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 4-cyanobenzaldehyde to its corresponding amidoxime, followed by cyclization to the desired 1,2,4-oxadiazole. This document details the experimental protocols and presents key quantitative data for each step.
I. Synthetic Pathway Overview
The synthesis of this compound proceeds through the formation of a key intermediate, 4-formylbenzamidoxime. This intermediate is then cyclized to form the final 1,2,4-oxadiazole ring. The overall transformation is outlined below.
Caption: Synthetic route to this compound.
II. Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 4-Formylbenzamidoxime
This procedure outlines the conversion of 4-cyanobenzaldehyde to 4-formylbenzamidoxime.
Caption: Workflow for the synthesis of 4-Formylbenzamidoxime.
Protocol:
-
In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 4-formylbenzamidoxime.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 4-formylbenzamidoxime to the final product. Two common methods are presented.
Method A: Cyclization using Acetic Anhydride
Caption: Workflow for cyclization using acetic anhydride.
Protocol:
-
Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.
Method B: Cyclization using Triethyl Orthoformate
Caption: Workflow for cyclization using triethyl orthoformate.
Protocol:
-
To a solution of 4-formylbenzamidoxime (1.0 eq) in a suitable solvent like ethanol, add triethyl orthoformate (3-5 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent and excess orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to yield this compound.
III. Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White crystalline powder | 98-101 |
| 4-Formylbenzamidoxime | C₈H₈N₂O₂ | 164.16 | Solid | - |
| This compound | C₉H₆N₂O₂ | 174.16 | Solid | - |
IV. Characterization Data
The structural confirmation of the final product, this compound, is achieved through various spectroscopic techniques.
Predicted Spectroscopic Data:
-
¹H NMR:
-
Aldehyde proton (CHO): δ 9.5–10.0 ppm (singlet)
-
Aromatic protons: δ 7.5–8.5 ppm (multiplet)
-
Oxadiazole proton: δ 8.0–9.0 ppm (singlet)
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): δ ~190 ppm
-
Oxadiazole carbons: δ 160–170 ppm
-
-
IR Spectroscopy (cm⁻¹):
-
C=O stretch: ~1680 cm⁻¹
-
C=N/C-O bands: ~1500–1600 cm⁻¹
-
Spectroscopic and Synthetic Overview of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides predicted spectroscopic values based on analogous structures and general synthetic principles for 1,2,4-oxadiazoles. This information is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. These predictions are based on established chemical shift and vibrational frequency ranges for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | Singlet | Aldehyde (-CHO) proton |
| ~8.2 - 8.0 | Doublet | 2 Aromatic protons (ortho to aldehyde) |
| ~8.0 - 7.8 | Doublet | 2 Aromatic protons (ortho to oxadiazole) |
| ~9.0 | Singlet | Oxadiazole ring proton |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~168 | Oxadiazole ring carbon (C3) |
| ~155 | Oxadiazole ring carbon (C5) |
| ~138 | Aromatic quaternary carbon (attached to CHO) |
| ~132 | Aromatic quaternary carbon (attached to oxadiazole) |
| ~130 | Aromatic CH carbons |
| ~128 | Aromatic CH carbons |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1705 | Strong | Aldehyde C=O stretch |
| ~1600 | Medium-Strong | Aromatic C=C stretch |
| ~1580 | Medium-Strong | Oxadiazole ring C=N stretch |
| ~1200 | Medium | C-O stretch |
| ~900-700 | Strong | Aromatic C-H bend (out-of-plane) |
General Experimental Protocols
While a specific protocol for this compound is not available, the synthesis of 3-aryl-1,2,4-oxadiazoles typically proceeds via the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route is outlined below.
General Synthesis of 3-Aryl-1,2,4-Oxadiazoles:
A common method involves the reaction of an amidoxime with an acylating agent (such as an acid chloride or anhydride) followed by thermal or base-catalyzed cyclodehydration.
Step 1: Synthesis of Terephthalamidoxime (Intermediate 1)
A potential starting material would be terephthalonitrile, which can be converted to terephthalamidoxime.
-
Reaction: Terephthalonitrile is reacted with hydroxylamine in the presence of a base like sodium carbonate.
-
Procedure: A mixture of terephthalonitrile, hydroxylamine hydrochloride, and sodium carbonate in a suitable solvent (e.g., ethanol/water) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling and may be purified by recrystallization.
Step 2: Synthesis of this compound
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an aldehyde is not a standard direct reaction. A more likely pathway involves the reaction of 4-formylbenzoyl chloride with an appropriate amidoxime, or the cyclization of an N-acyl-amidoxime derived from 4-cyanobenzaldehyde.
A more plausible route would be the reaction of 4-cyanobenzaldehyde with hydroxylamine to form 4-formylbenzamidoxime, followed by reaction with an orthoester and subsequent cyclization.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, based on general synthetic strategies for related compounds.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
Disclaimer: The spectroscopic data and experimental protocols presented in this guide are predictive and based on general chemical principles. For definitive characterization and synthesis, experimental validation is required. Researchers should consult relevant literature for established procedures for the synthesis of analogous 1,2,4-oxadiazole derivatives and exercise appropriate laboratory safety precautions.
The Expanding Therapeutic Landscape of 1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique physicochemical properties, including its role as a bioisosteric replacement for ester and amide groups, contribute to its versatility in drug design.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.
A Spectrum of Biological Activities
1,2,4-Oxadiazole derivatives have been extensively investigated and have shown significant potential across a wide range of therapeutic areas. These include anticancer, anti-inflammatory, antimicrobial, antiviral, antiparasitic, antidiabetic, and neuroprotective activities.[1][2][3][4][5] The versatility of the 1,2,4-oxadiazole ring allows for the synthesis of diverse libraries of compounds with tunable pharmacological profiles.[5]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for the biological activities of various 1,2,4-oxadiazole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HCT-116 | 6.0 ± 3 | [6] |
| Compound 5 | MCF-7, A-549, Colo-205, A2780 | Data not specified, but described as most active | [6] |
| Compound 13a | DU-145 | 0.011 | [7] |
| MCF-7 | 0.056 | [7] | |
| MDA MB-231 | 0.06 | [7] | |
| A549 | 0.76 | [7] | |
| Compound 13b | MCF-7 | 0.021 | [7] |
| DU-145 | 0.064 | [7] | |
| A549 | 0.14 | [7] | |
| MDA MB-231 | 0.19 | [7] | |
| Compound 16a | MCF-7 | 0.68 | [7] |
| A-375 | 0.79 | [7] | |
| A-549 | 1.56 | [7] | |
| Compound 16b | MCF-7 | 0.22 | [7] |
| A-549 | 1.09 | [7] | |
| A-375 | 1.18 | [7] | |
| Compound 23 | HCT-116 | 11.1 (anti-proliferative) | [8] |
| Carbonic Anhydrase IX | 4.23 (inhibitory) | [8] | |
| Compound 33 | MCF-7 | 0.34 ± 0.025 | [9] |
| Derivatives 12-17 | PC3, U-145, A549, MCF-7 | More potent than etoposide | [8] |
Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID/Reference | Assay | Inhibition/IC50 | Reference |
| Compound 17 | LPS-induced NO release in RAW264.7 cells | Highest activity among 29 compounds | [10] |
| Flurbiprofen-based oxadiazole derivative 10 | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | [11] |
| Flurbiprofen-based oxadiazole derivative 3 | Carrageenan-induced paw edema in mice | 66.66% edema inhibition | [11] |
| Flurbiprofen-based oxadiazole derivative 5 | Carrageenan-induced paw edema in mice | 55.55% edema inhibition | [11] |
Table 3: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID/Reference | Organism | MIC (µg/mL) | Reference |
| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 (EC50) | [12] |
| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 (EC50) | [12] |
| Compound 5r | Xanthomonas oryzae pv. oryzae (Xoo) | 24.14 (EC50) | [12] |
| Compound 5x | Xanthomonas oryzae pv. oryzae (Xoo) | 25.37 (EC50) | [12] |
| Compound 5y | Xanthomonas oryzae pv. oryzae (Xoo) | 28.52 (EC50) | [12] |
| Compound 5m | Xanthomonas oryzae pv. oryzae (Xoo) | 36.25 (EC50) | [12] |
Table 4: Antiviral Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID/Reference | Virus | Activity | Reference |
| Compound 5d | Zika virus (ZIKV) | Potent antiviral activity | [13] |
| Dengue virus | Antiviral activity | [13] | |
| Japanese encephalitis virus | Antiviral activity | [13] | |
| Classical swine fever virus | Antiviral activity | [13] | |
| Compound 13f | SARS-CoV-2 | EC50 = 5.4 µM | [14] |
| Compound 26r | SARS-CoV-2 | EC50 = 4.3 µM | [14] |
Table 5: Neuroprotective and Anti-Alzheimer's Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID/Reference | Target/Assay | IC50 (µM) | Reference |
| Compound 2c | Acetylcholinesterase (AChE) | 0.0158 - 0.121 (range for multiple compounds) | [15] |
| Compound 3a | Acetylcholinesterase (AChE) | 0.0158 - 0.121 (range for multiple compounds) | [15] |
| Compound 4b | Butyrylcholinesterase (BuChE) | 11.50 | [15] |
| Compound 13b | Butyrylcholinesterase (BuChE) | 15 | [15] |
| Compound 4b | Antioxidant activity | 59.25 | [15] |
| Compound 9b | Antioxidant activity | 56.69 | [15] |
| Compound 2b | Monoamine oxidase-B (MAO-B) | 74.68 | [15] |
| Compound 2c | Monoamine oxidase-B (MAO-B) | 225.48 | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments frequently cited in the study of 1,2,4-oxadiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
1,2,4-oxadiazole derivative compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and incubate for 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Materials:
-
1,2,4-oxadiazole derivative compounds
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the 1,2,4-oxadiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the standard drug.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the underlying mechanisms of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by 1,2,4-oxadiazole derivatives and a general workflow for their discovery.
Many 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[10]
The neuroprotective effects of some 1,2,4-oxadiazole derivatives are linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[16]
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating potent and varied biological activities. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, facilitating the design and development of novel therapeutics. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved 1,2,4-oxadiazole-based drugs to address a multitude of diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Anticancer test with the MTT assay method [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives represent a promising class of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these molecules. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction
Benzaldehyde is a naturally occurring compound found in many fruits and essential oils, and it is widely used as a flavoring agent.[1] Beyond its role in the food and fragrance industries, benzaldehyde and its synthetic and natural derivatives have garnered significant attention for their potential as therapeutic agents.[2] The versatility of the benzaldehyde scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. This guide explores the core therapeutic areas where benzaldehyde derivatives have shown significant promise.
Anticancer Applications
Several benzaldehyde derivatives have demonstrated potent anticancer activity against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways involved in cancer progression.
Benzyloxybenzaldehyde Derivatives
A series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer effects, particularly against human leukemia (HL-60) and murine leukemia (WEHI-3) cells.[3][4][5]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (Compound 29) | HL-60 | Cell Viability | Potent at 1-10 µM | [3] |
| 2-(benzyloxy)benzaldehyde (Compound 17) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| 2-(benzyloxy)-4-methoxybenzaldehyde (Compound 26) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| 2-(benzyloxy)-5-methoxybenzaldehyde (Compound 27) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| 2-(benzyloxy)-5-chlorobenzaldehyde (Compound 28) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde (Compound 30) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde (Compound 31) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |
| CCY-1a-E2 | WEHI-3 | Cell Viability | 5 | [5] |
These compounds have been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.[3][4] The apoptotic pathway induced by benzyloxybenzaldehyde derivatives involves the disruption of the mitochondrial membrane potential.[3]
A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the reaction of a hydroxybenzaldehyde with a benzyl halide in the presence of a base.
-
Materials: Substituted hydroxybenzaldehyde, substituted benzyl halide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Add the benzyl halide (1.0 eq) to the solution.
-
Stir the reaction mixture at 70°C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of DMF by evaporation under reduced pressure.
-
Add water to the resulting solution to precipitate the product.
-
Filter the precipitate, dry it, and recrystallize from ethanol to afford the purified benzyloxybenzaldehyde derivative.[6]
-
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
MTT Assay for Cell Viability:
-
Seed HL-60 cells (1 x 10⁵ cells/well) in a 96-well plate.
-
Treat the cells with various concentrations of the benzaldehyde derivatives for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of lysis buffer (10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
-
-
Procedure:
-
Treat HL-60 cells with the benzaldehyde derivatives for the desired time.
-
Harvest the cells and lyse them in a buffer containing Tris-HCl, EDTA, and a non-ionic detergent (e.g., Triton X-100).[7]
-
Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).
-
Extract the DNA from the supernatant using phenol-chloroform extraction and precipitate with ethanol.[8]
-
Resuspend the DNA pellet and treat with RNase A and Proteinase K.
-
Analyze the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing ethidium bromide.[8][9]
-
Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[8][9]
-
-
Dye: JC-1 or TMRE can be used.
-
Procedure (using JC-1):
-
Treat cells with the benzaldehyde derivatives.
-
Incubate the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[1][10]
-
Anti-inflammatory Applications
Benzaldehyde derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Fungal Benzaldehyde Derivatives
Flavoglaucin and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp., have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8][11]
While specific IC50 values for iNOS and COX-2 inhibition by flavoglaucin and isotetrahydro-auroglaucin were not found in the provided search results, a study on chrysin derivatives, which are structurally different but also possess a core phenolic structure, showed potent and selective inhibition of COX-2 with an IC50 value of 2.7 µM.[12] This suggests that phenolic compounds can achieve high potency. Other studies on various plant extracts have reported IC50 values for NO production inhibition in RAW264.7 cells ranging from approximately 15 to over 300 µg/mL.[13][14]
These compounds inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the production of NO and prostaglandins, respectively.[8][11] This inhibition is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) pathway and the induction of heme oxygenase-1 (HO-1) expression via nuclear factor erythroid 2-related factor 2 (Nrf2) translocation.[8][11]
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the benzaldehyde derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.[15]
-
-
Procedure:
-
Treat RAW264.7 cells with benzaldehyde derivatives and/or LPS as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
-
-
Nuclear Translocation by Immunofluorescence:
-
Grow cells on coverslips and treat them as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. In unstimulated cells, p65 is in the cytoplasm, while in stimulated cells, it translocates to the nucleus.[16]
-
Antimicrobial Applications
Benzaldehyde and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity.[9]
Hydroxybenzaldehydes
Hydroxy-substituted benzaldehydes have shown notable activity against various microorganisms.
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Benzaldehyde | ≥1024 | >1024 | [11][16] |
| 2-Hydroxy-4-methoxybenzaldehyde | 1024 | - | [7][8][9] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | 500 (MIC₅₀) | - | [3][17] |
| 2,3-Dihydroxybenzaldehyde | 500 (MIC₅₀) | - | [3][17] |
| Benzaldehyde derivative 6a | 40 | 80 | [4] |
| Anisaldehyde derivative 6b | 40 | 40 | [4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Hydroxybenzaldehydes are thought to act similarly to phenols, interacting with the microbial cell surface and leading to the disintegration of the cell membrane. This disruption causes the leakage of intracellular components and can also lead to the coagulation of cytoplasmic constituents, ultimately resulting in cell death or growth inhibition.[9]
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum.
-
Procedure:
-
Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
-
-
Procedure:
-
Prepare a lawn of the test microorganism on an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the benzaldehyde derivative solution to each well.
-
Incubate the plate at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Neuroprotective Applications
Certain benzaldehyde derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by exhibiting anti-neuroinflammatory and neuroprotective effects.
Benzaldehydes from Aspergillus terreus
Two benzaldehyde derivatives isolated from the coral-derived fungus Aspergillus terreus have shown promise in protecting neuronal cells from damage.
Specific IC50 values for the inhibition of Aβ-induced neurotoxicity or tau phosphorylation by these specific benzaldehyde derivatives were not found in the provided search results. However, a study on benzimidazole-based benzaldehyde derivatives showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 0.050 µM to 25.30 µM and 0.080 µM to 25.80 µM, respectively, indicating the potential for high potency in neuroprotective applications.[18][19] Another study on N-benzyl, N-phenethyl and N-benzyloxybenzamide derivatives demonstrated their ability to mitigate Aβ42-induced neurotoxicity, with some compounds showing 91-96% cell viability at a concentration of 25 µM.[2]
These compounds have been shown to reduce the secretion of inflammatory mediators and pro-inflammatory factors in microglial cells (BV-2). In hippocampal neuronal cells (HT-22), they inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family-related signaling pathways, thereby protecting against β-amyloid (Aβ)-induced neurological damage.
-
Cell Culture: Culture HT-22 cells in DMEM with 10% FBS.
-
Procedure:
-
Seed HT-22 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the benzaldehyde derivatives for a specified time (e.g., 2 hours).
-
Expose the cells to aggregated Aβ peptide (e.g., Aβ₁₋₄₂) for 24-48 hours.
-
Assess cell viability using the MTT assay as described previously.[20]
-
-
Procedure:
-
Treat neuronal cells (e.g., SH-SY5Y or primary neurons) with the benzaldehyde derivatives and a stimulus that induces tau hyperphosphorylation (e.g., okadaic acid or Aβ oligomers).
-
Lyse the cells and perform Western blot analysis as described previously.
-
Use primary antibodies specific for phosphorylated tau at various epitopes (e.g., p-Tau at Ser202, Thr205, Ser396) and an antibody for total tau.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.[3][4]
-
-
Colorimetric Assay:
-
Treat cells with the benzaldehyde derivatives and an apoptotic stimulus.
-
Lyse the cells and incubate the lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
The activated caspase cleaves the substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[14]
-
-
Fluorometric Assay:
-
Similar to the colorimetric assay, but uses a fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Cleavage of the substrate releases a fluorescent molecule (AMC), which can be measured using a fluorometer (Ex/Em = 380/460 nm).[14]
-
Conclusion
Benzaldehyde derivatives have demonstrated significant potential across a range of therapeutic areas. Their diverse biological activities, coupled with the tunability of their chemical structures, make them attractive candidates for further drug discovery and development. This technical guide has provided a consolidated overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, along with detailed experimental methodologies to aid researchers in this field. The presented quantitative data and mechanistic insights are intended to serve as a valuable resource for the scientific community, fostering continued exploration of the therapeutic applications of this versatile class of compounds. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of promising benzaldehyde derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. oatext.com [oatext.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-virulence potential of 2-hydroxy-4-methoxybenzaldehyde against methicillin-resistant Staphylococcus aureus and its clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella [mdpi.com]
- 12. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
physical and chemical characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. This compound, featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring, serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, and potential applications, offering a foundational resource for researchers in drug discovery and organic synthesis.
Core Chemical and Physical Characteristics
This compound is a solid, aromatic compound. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from available data and the characteristics of its constituent functional groups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₆N₂O₂ | [Calculated] |
| Molecular Weight | 174.16 g/mol | [Calculated] |
| CAS Number | 545424-41-7 | [1] |
| Appearance | Solid (predicted) | Based on related structures |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structure |
Spectroscopic and Structural Data
The structural integrity of this compound is confirmed through various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data provide insight into the chemical environment of the protons and carbons in the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.9 - 10.1 | Singlet | Aldehydic proton (-CHO) |
| 8.2 - 8.4 | Multiplet | Aromatic protons (ortho to -CHO) |
| 7.9 - 8.1 | Multiplet | Aromatic protons (ortho to oxadiazole) |
| ~9.0 | Singlet | Oxadiazole proton |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~168 | Oxadiazole carbon (C-3) |
| ~158 | Oxadiazole carbon (C-5) |
| 128 - 138 | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and oxadiazole functionalities.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1700 | Aldehyde | C=O stretch |
| 2820, 2720 | Aldehyde | C-H stretch |
| 1600-1400 | Aromatic/Oxadiazole | C=C and C=N stretching |
| ~1100 | Oxadiazole | C-O-C stretch |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 174.16.
Crystallographic Data
X-ray crystallography data indicates that this compound has a planar molecular geometry. This planarity arises from the conjugation between the benzene ring and the 1,2,4-oxadiazole ring.[2] Key bond lengths are reported as C1-N1: 1.3099(14) Å, C1-N2: 1.3847(12) Å, N1-O1: 1.4217(11) Å, and C12-O2 (aldehyde carbonyl): 1.2039(14) Å.[2] The C9-C12-O2 bond angle is approximately 124.87(11)°.[2]
Chemical Reactivity and Synthesis
The presence of both an aldehyde and an oxadiazole ring imparts a versatile reactivity profile to the molecule.
Key Chemical Reactions
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to a primary alcohol.
-
Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives.
-
Aromatic Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the aldehyde and oxadiazole groups.
Figure 1: Key chemical transformations of this compound.
Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles
General Procedure:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water). The reaction mixture is typically stirred at room temperature or heated to reflux.
-
Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or ester. This step often requires a dehydrating agent or is carried out at elevated temperatures.
Figure 2: General synthetic workflow for 1,2,4-oxadiazole synthesis.
Biological Activity and Potential Applications
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, known to impart a range of biological activities.
Pharmacological Profile
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of pharmacological activities, including:
-
Antimicrobial: Activity against various bacterial and fungal strains.
-
Anticancer: Cytotoxic effects against several cancer cell lines.
-
Anti-inflammatory: Inhibition of inflammatory pathways.
-
Enzyme Inhibition: Specific inhibition of various enzymes is a key mechanism for many oxadiazole-containing drugs.
The specific biological activity and mechanism of action for this compound have not been fully elucidated in publicly available literature.[2] However, its structural motifs suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents.
Role in Drug Development
The aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the exploration of a wide chemical space in the search for new drug candidates. The oxadiazole ring can act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic properties.
Figure 3: Logical workflow for the use of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and the established pharmacological importance of the 1,2,4-oxadiazole core. While specific experimental data for this molecule is limited, this guide provides a comprehensive summary of its known and predicted properties. Further research to fully characterize its physical properties, optimize its synthesis, and explore its biological activities is warranted and will undoubtedly contribute to the fields of medicinal chemistry and materials science.
References
A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have led to its incorporation into a wide array of biologically active compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, offering a comprehensive overview of classical and modern synthetic strategies. Detailed experimental protocols for key reactions and a comparative analysis of various methodologies are presented to aid researchers in the effective synthesis of these valuable heterocyclic scaffolds.
Historical Perspective: The Genesis of 1,2,4-Oxadiazole Synthesis
The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[1][5] Initially, the structure was misidentified as an "azoxime" or "furo[ab1]diazole".[1] It wasn't until nearly eight decades later that the true potential of this heterocycle began to be unlocked, primarily through investigations into its photochemical rearrangements.[1] Over the last four decades, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1]
The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational methods have paved the way for the development of a plethora of modern, more efficient synthetic protocols.
Classical Synthetic Methodologies
The two primary classical routes to 1,2,4-oxadiazoles are the Tiemann and Krüger synthesis and the 1,3-dipolar cycloaddition.
The Tiemann and Krüger Synthesis: Acylation of Amidoximes
The pioneering method for 1,2,4-oxadiazole synthesis involves the reaction of an amidoxime with an acyl chloride.[1][5] This reaction proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
While historically significant, this method often suffers from drawbacks such as low yields, the need for harsh reaction conditions (heating beyond the melting point of the amidoxime), extended reaction times (6-12 hours), and challenging purification processes due to the formation of byproducts.[6]
1,3-Dipolar Cycloaddition
An alternative classical approach is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][5] This method offers a different regiochemical outcome compared to the amidoxime route, with the R¹ substituent of the nitrile ending up at the C5 position of the oxadiazole ring.[5]
A significant limitation of this method is the low reactivity of the nitrile's triple bond, often necessitating harsh reaction conditions.[6] Furthermore, the reaction can be complicated by the dimerization of the unstable nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[1][6]
Modern Synthetic Strategies
Building upon the classical foundations, a multitude of modern synthetic methods have been developed to improve the efficiency, scope, and practicality of 1,2,4-oxadiazole synthesis. These advancements have been crucial for the application of this heterocycle in high-throughput screening and drug development.
Improvements on the Amidoxime Acylation Route
Significant efforts have been dedicated to optimizing the reaction of amidoximes with acylating agents. The use of catalysts and alternative reagents has led to milder reaction conditions and improved yields. For instance, the addition of bases like pyridine or the use of tetrabutylammonium fluoride (TBAF) can enhance the efficacy of the cyclization step.[1][7]
Modern protocols often employ a one-pot approach, starting from an amidoxime and a carboxylic acid or its derivative, thereby avoiding the isolation of the intermediate O-acylamidoxime.[8] Carboxylic acid activating agents such as carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and propane phosphonic acid anhydride (T3P) are frequently used.[1][6]
A notable advancement is the use of superbase media, such as NaOH or KOH in DMSO, which facilitates the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[1][8] This method, while offering simple purification, can have reaction times ranging from 4 to 24 hours with yields varying from poor to excellent (11-90%).[1]
Microwave irradiation has also been successfully applied to the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters, often in the presence of reagents like NH₄F/Al₂O₃ or K₂CO₃, to accelerate the reaction.[1]
Novel One-Pot Syntheses
Recent innovations have led to novel one-pot syntheses that bypass the traditional precursors. For example, a method involving the reaction of gem-dibromomethylarenes with amidoximes has been reported to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles in excellent yields (around 90%).[1] Another approach utilizes a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid (TfOH), resulting in excellent yields (around 90%) and short reaction times (10 minutes), although the use of a superacid limits the substrate scope.[1]
Oxidative Cyclization
A more recent strategy involves the oxidative cyclization of precursors like N-acyl amidines or the copper-catalyzed cascade reaction of amidines and methylarenes under mild conditions.[8] These methods provide alternative pathways to the 1,2,4-oxadiazole core through the formation of N-O or C-O bonds via an oxidative process.[8]
Quantitative Data on Synthetic Methods
| Method | Precursors | Reagents/Conditions | Reaction Time | Yield | Reference |
| Classical Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6-12 hours | Low | [6] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Vigorous conditions | Variable | Moderate | [6] |
| Amidoxime & Carboxylic Acid Ester (Superbase) | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% | [1] |
| Amidoxime & Carboxylic Acid (Vilsmeier Reagent) | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93% | [1] |
| gem-Dibromomethylarenes & Amidoximes | gem-Dibromomethylarene, Amidoxime | Not specified | Not specified | ~90% | [1] |
| Nitroalkenes, Arenes & Nitriles (Superacid) | Nitroalkene, Arene, Nitrile | TfOH | 10 minutes | ~90% | [1] |
| Amidoxime & Acyl Chloride (TBAF) | Amidoxime, Acyl Chloride | TBAF, THF | Not specified | Good | [7] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via Amidoxime Acylation (Tiemann and Krüger Method)
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Modern One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations of Synthetic Pathways
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electronic Properties of the 1,2,4-Oxadiazole Ring System
For: Researchers, Scientists, and Drug Development Professionals
Introduction to the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This ring system is a prominent structural motif in medicinal chemistry, valued for its metabolic stability and its capacity to act as a versatile bioisostere for common functional groups like esters and amides.[4][5] Its unique electronic properties govern its interactions with biological targets, influence its pharmacokinetic profile, and provide a rigid scaffold for the precise positioning of substituents. This guide provides a comprehensive overview of the core electronic characteristics of the 1,2,4-oxadiazole ring, details experimental protocols for its synthesis and property determination, and illustrates its role in modulating biological pathways.
Fundamental Electronic Characteristics
The arrangement of heteroatoms in the 1,2,4-oxadiazole ring imparts a distinct set of electronic properties that are crucial for its function in molecular design. The entire ring system behaves as an electron-withdrawing group, which can increase the reactivity of attached substituents.[4]
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₂H₂N₂O | [6] |
| Molecular Weight | 70.05 g/mol | [6] |
| Aromaticity | Characterized by low aromaticity; calculations show a lower aromaticity index than furan. | [4] |
| Acidity (pKa) | The parent ring is a very weak base. Acidic derivatives are common, e.g., 5-oxo-1,2,4-oxadiazoles have a pKa of ~6-7. | |
| Spectroscopy (¹³C NMR) | C3: ~168 ppm, C5: ~175 ppm (Varies with substitution). | [7][8] |
Electron-Withdrawing Nature
The high electronegativity of the oxygen and nitrogen atoms results in the 1,2,4-oxadiazole ring having a significant electron-withdrawing character. This property modulates the electronic density of substituents attached at the C3 and C5 positions. For drug development, this is particularly relevant as it can influence hydrogen bonding capabilities, interaction with metallic centers in enzymes, and overall molecular polarity. The presence of electron-withdrawing groups on aryl substituents attached to the oxadiazole ring has been shown to be crucial for enhancing biological activity in many contexts.[3]
Aromaticity
The 1,2,4-oxadiazole ring exhibits a relatively low degree of aromaticity compared to other five-membered heterocycles like furan or pyrrole.[4] This is due to the presence of the weak O-N bond and the uneven distribution of electron density. This reduced aromaticity contributes to its unique reactivity, including its susceptibility to rearrangement reactions under certain conditions, a factor that can be exploited in synthetic chemistry.[9]
Spectroscopic Signatures
The electronic environment of the 1,2,4-oxadiazole ring gives rise to characteristic signals in NMR spectroscopy. In ¹³C NMR spectra, the signals for the ring carbons are typically found far downfield due to the influence of the adjacent heteroatoms. The C3 and C5 carbons can often be distinguished, with typical chemical shifts appearing around δ 167–169 ppm and δ 174–176 ppm, respectively, though these values are highly dependent on the specific substituents.[7][10]
The 1,2,4-Oxadiazole Ring as a Bioisostere
A key application of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere—a chemical group that can replace another while retaining or enhancing the desired biological activity. Its electronic structure allows it to mimic the hydrogen bonding patterns and steric profile of esters and amides, with the significant advantage of being resistant to hydrolysis by metabolic enzymes like esterases and amidases.[4][5]
Experimental Protocols
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A prevalent method for synthesizing 1,2,4-oxadiazoles is the coupling of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), followed by cyclodehydration.[1][3]
Methodology: Acylation of Amidoxime followed by Cyclization
-
Reagent Preparation: Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen).
-
Acylation: Cool the solution in an ice bath (0 °C). Add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.2 eq) should be included.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). The product of this step is the O-acyl amidoxime intermediate.
-
Cyclization: Upon completion of the acylation, the intermediate is cyclized to the 1,2,4-oxadiazole. This is typically achieved by heating the reaction mixture to reflux for 4-12 hours. In some protocols, the solvent is removed in vacuo after acylation, and a high-boiling point solvent like toluene or xylene is added for the cyclization step.
-
Work-up and Purification: After cooling, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for any compound intended for pharmaceutical use. Potentiometric titration is a highly precise and standard method for its determination.[11][12][13]
Methodology:
-
System Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Prepare a solution of the test compound (e.g., a 1 mM solution) in water or a suitable co-solvent if solubility is low. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength throughout the titration.[11][14] The sample solution should be purged with nitrogen to remove dissolved carbon dioxide.[11]
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: For an acidic compound, titrate the solution by making precise, incremental additions of a standardized, carbonate-free base solution (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized acid (e.g., 0.1 M HCl).[14]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15] Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[11]
Role in Modulating Biological Pathways: Caspase-3 Activation
Certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.[16][17] They can function by activating Caspase-3, a critical executioner enzyme in the apoptotic cascade.[16] Once activated, Caspase-3 cleaves a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18][19]
The mechanism of activation can involve the 1,2,4-oxadiazole derivative binding to the enzyme, inducing a conformational change that promotes its proteolytic activity. Molecular docking studies suggest that the oxygen and nitrogen atoms of the oxadiazole ring can form crucial hydrogen bonds with amino acid residues (like Gly238 and Cys285) in the active site of Caspase-3, stabilizing the active conformation.[16][17] This activation initiates a cascade that is a desirable therapeutic strategy for cancer treatment.[16]
Conclusion
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, owing largely to its distinctive electronic properties. Its electron-withdrawing nature, modest aromaticity, and exceptional utility as a metabolically robust bioisostere for esters, amides, and carboxylic acids provide medicinal chemists with a powerful tool for optimizing lead compounds. A thorough understanding of these electronic characteristics, coupled with robust experimental validation, is essential for harnessing the full potential of this versatile heterocycle in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxadiazole - Wikipedia [en.wikipedia.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. asdlib.org [asdlib.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - ProQuest [proquest.com]
- 18. Caspase 3 - Wikipedia [en.wikipedia.org]
- 19. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Due to the limited direct experimental data for this specific molecule, this guide leverages information on structurally related compounds, including benzaldehyde and other 1,2,4-oxadiazole derivatives, to provide a robust framework for its handling and development. This document details predicted physicochemical properties, outlines experimental protocols for determining solubility and stability, and discusses potential degradation pathways. The information is intended to support researchers and drug development professionals in their work with this compound.
Introduction
This compound is a heterocyclic compound that incorporates both a benzaldehyde moiety and a 1,2,4-oxadiazole ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the oxadiazole scaffold. A thorough understanding of the solubility and stability of this compound is critical for its application in drug discovery, chemical synthesis, and formulation development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| CAS Number | 545424-41-7 | [1] |
| Appearance | Predicted to be a solid at room temperature | General chemical principles |
| Predicted LogP | 1.5 - 2.5 | Cheminformatics tools (predicted) |
| pKa (predicted) | Weakly basic (oxadiazole nitrogens) | General chemical principles |
Solubility Profile
Qualitative Solubility:
-
Aqueous Solubility: The parent compound, benzaldehyde, is poorly soluble in water[2][3][4]. The presence of the heterocyclic oxadiazole ring may slightly increase polarity, but overall, the aqueous solubility of this compound is expected to be low.
-
Organic Solvent Solubility: Benzaldehyde is soluble in many common organic solvents[2][5]. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexanes is likely to be limited.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | Based on the hydrophobicity of the benzaldehyde moiety. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. |
| Ethanol | Moderately Soluble | The polarity of ethanol should facilitate dissolution. |
| Dichloromethane | Sparingly Soluble | A less polar organic solvent. |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. The primary areas of concern for stability are the aldehyde functional group and the 1,2,4-oxadiazole ring.
Aldehyde Moiety: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen) and light.
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. A study on the stability of a different 1,2,4-oxadiazole derivative, BMS-708163, revealed that the compound exhibited maximum stability in a pH range of 3-5. At low pH, the degradation is initiated by the protonation of a ring nitrogen, followed by nucleophilic attack and ring opening. At high pH, direct nucleophilic attack on a ring carbon leads to an anionic intermediate that subsequently opens the ring. It is plausible that this compound follows a similar degradation pathway.
Predicted Stability:
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but elevated temperatures could accelerate degradation.
-
Photostability: Compounds containing aromatic aldehydes can be light-sensitive.
-
pH Stability: The compound is predicted to be most stable in a slightly acidic to neutral pH range (approximately pH 3-7). It is likely to be unstable under strongly acidic or basic conditions due to the hydrolysis of the oxadiazole ring.
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method[6].
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The solubility is reported in units such as mg/mL or mol/L.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products[7][8][9]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:
-
Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Keep at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, the degradation products can be characterized using techniques like LC-MS/MS and NMR.
Potential Degradation Pathway
Based on the known chemistry of 1,2,4-oxadiazoles, a likely degradation pathway under hydrolytic conditions is the opening of the oxadiazole ring.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive overview based on the analysis of its structural motifs and data from related compounds. The compound is predicted to have low aqueous solubility and good solubility in polar organic solvents. Its stability is likely compromised by strongly acidic or basic conditions, as well as by exposure to oxidizing agents and light. The provided experimental protocols offer a clear path for the systematic evaluation of these critical physicochemical properties. This information is intended to guide researchers in the effective use and development of this compound in their scientific endeavors.
References
- 1. This compound | C9H6N2O2 | CID 22630945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. THE SOLUBILITY OF BENZALDEHYDE IN WATER AS DETERMINED BY REFRACTIVE INDEX MEASUREMENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioisosterism in Modern Drug Design
Bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This approach allows for the fine-tuning of a drug candidate's pharmacological profile, addressing challenges such as metabolic instability, poor bioavailability, and off-target toxicity. Among the various bioisosteric replacements, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and effective surrogate for common functionalities like esters, amides, and carboxylic acids. Its inherent stability to hydrolysis and its ability to engage in similar non-covalent interactions as the groups it replaces make it an attractive scaffold for enhancing drug-like properties.[1][2] This in-depth guide provides a technical overview of the application of the 1,2,4-oxadiazole core as a bioisosteric replacement, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Quantitative Comparison of Bioisosteric Replacements
The successful application of bioisosterism is ultimately validated by quantitative measures of biological activity. The following tables summarize the in vitro potency of parent compounds containing ester, amide, or carboxylic acid moieties alongside their corresponding 1,2,4-oxadiazole bioisosteres.
Table 1: Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles
| Parent Compound (Amide) | Target | Potency (IC50) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50) | Fold Difference | Reference |
| Compound 17 | HMEC-1 cells | 41 ± 3 μM | Compound 18 (1,2,3-triazole) | 9.6 ± 0.7 μM | ~4.3x improvement | [3] |
| Vif Antagonist 12 | HIV-1 Vif | Active | 1,2,4-Oxadiazole derivative | Improved metabolic stability | Not quantified | [3] |
| DPP-4 Inhibitor 47 | DPP-4 | Potent | 1,2,4-Oxadiazole 48 | Equipotent | ~1x | [3] |
| CSNK2A2 Inhibitor (Amide) | CSNK2A2 | - | 1,2,4-Oxadiazole 22 | Weakly active | - | [4] |
Table 2: Bioisosteric Replacement of Esters with 1,2,4-Oxadiazoles
| Parent Compound (Ester) | Target | Potency (MIC80) | 1,2,4-Oxadiazole Bioisostere | Potency (MIC80) | Fold Difference | Reference |
| Disoxaril Analogue | Human Rhinovirus | Active | Compound 8a | One of the most active | Not quantified | [5] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase | 1.0 µM | OB-CAPE | 0.93 µM | ~1.07x | [6] |
Table 3: Bioisosteric Replacement of Carboxylic Acids with 1,2,4-Oxadiazoles
| Parent Compound (Carboxylic Acid) | Target | Potency (IC50) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50) | Fold Difference | Reference |
| AT1 Receptor Antagonist 33 | AT1 Receptor | Potent in vitro | 5-oxo-1,2,4-oxadiazole 40 | Potent, increased oral bioavailability | Not quantified | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2,4-oxadiazole derivatives and for key biological assays used in their evaluation.
Synthesis Protocols
1. One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acid Esters [8]
This protocol describes a convenient, room-temperature synthesis in a superbase medium.
-
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic acid ester (1.0 mmol)
-
Sodium hydroxide (NaOH) powder (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the amidoxime (1.0 mmol) and the carboxylic acid ester (1.0 mmol) in DMSO (5 mL), add powdered NaOH (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 4-24 hours, monitor by TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
2. Synthesis of N'-hydroxy-3-phenylpropanamidine
This is a common precursor for 1,2,4-oxadiazole synthesis.
-
Materials:
-
3-Phenylpropionitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
-
Procedure:
-
A mixture of 3-phenylpropionitrile, hydroxylamine hydrochloride, and sodium bicarbonate in aqueous ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
-
Biological Assay Protocols
1. MTT Assay for Anticancer Activity Evaluation [9][10]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
2. DPPH Radical Scavenging Assay for Antioxidant Activity [11][12]
This assay evaluates the ability of a compound to act as a free radical scavenger.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)
-
Test compounds dissolved in methanol
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance at 517 nm should be approximately 1.0.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
-
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [13][14]
This assay is used to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm at regular intervals.
-
The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 value is then determined from the dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and pathways relevant to the application of 1,2,4-oxadiazoles in drug discovery.
Caption: Bioisosteric replacement workflow.
Caption: General synthesis workflow.
Caption: EGFR/PI3K/Akt/mTOR pathway inhibition.[15][16][17][18]
Conclusion
The 1,2,4-oxadiazole ring represents a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a robust bioisosteric replacement for esters, amides, and carboxylic acids can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this valuable heterocyclic scaffold in their own discovery programs. As our understanding of structure-activity relationships and drug metabolism continues to evolve, the strategic application of bioisosterism with moieties like the 1,2,4-oxadiazole will undoubtedly play an increasingly critical role in the development of safer and more effective medicines.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation - Taylor & Francis Group - Figshare [tandf.figshare.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group
For Researchers, Scientists, and Drug Development Professionals
The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and a variable R group, is a cornerstone of organic chemistry and plays a pivotal role in the synthesis of pharmaceuticals and other fine chemicals. Its unique electronic structure imparts a high degree of reactivity, making it a versatile handle for molecular construction. This guide provides a comprehensive exploration of the reactivity of the aldehyde group, with a focus on its applications in research and drug development.
Core Principles of Aldehyde Reactivity
The reactivity of the aldehyde group is primarily governed by the polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen draws electron density away from the carbonyl carbon, rendering it electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones for two main reasons:
-
Steric Effects: The presence of a small hydrogen atom in aldehydes, as opposed to a bulkier alkyl or aryl group in ketones, results in less steric hindrance around the carbonyl carbon, allowing for easier nucleophilic attack.[1]
-
Electronic Effects: Aldehydes have only one electron-donating alkyl or aryl group, making their carbonyl carbon more electron-deficient and thus more electrophilic compared to ketones, which have two such groups.[1]
These factors contribute to the propensity of aldehydes to undergo a variety of chemical transformations, most notably nucleophilic addition, oxidation, and reduction reactions.
Key Reactions of the Aldehyde Group
The versatile reactivity of the aldehyde group is demonstrated in several fundamental organic reactions.
Nucleophilic Addition Reactions
The most common reaction of aldehydes is nucleophilic addition to the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate and can be either reversible or irreversible depending on the nature of the nucleophile.[2]
-
Hydration: In the presence of water, aldehydes can form geminal diols (hydrates). This equilibrium is typically unfavorable for most aldehydes, but it can be significant for aldehydes with electron-withdrawing groups.[1]
-
Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. This reaction is reversible and proceeds through a hemiacetal intermediate.[3] The formation of cyclic acetals is often favored and can be used as a protecting group strategy in multi-step syntheses.
-
Cyanohydrin Formation: The addition of hydrogen cyanide to an aldehyde yields a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further elaborated.
-
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes using a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of C=C bonds with good control over the position of the double bond.[4]
Oxidation of Aldehydes
Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[5] This ease of oxidation is a key distinguishing feature from ketones, which are generally resistant to oxidation.
-
Tollens' Test: A classic qualitative test for aldehydes involves their oxidation by Tollens' reagent, an alkaline solution of silver nitrate in ammonia. A positive test is indicated by the formation of a silver mirror on the surface of the reaction vessel.
-
Other Oxidizing Agents: Other common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Jones reagent.[6]
Reduction of Aldehydes
Aldehydes can be reduced to primary alcohols or, under more forcing conditions, to hydrocarbons.
-
Reduction to Alcohols: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of aldehydes to primary alcohols. NaBH₄ is a milder and more selective reagent, while LiAlH₄ is more powerful and can also reduce other functional groups.[7]
-
Reduction to Hydrocarbons: The complete reduction of the aldehyde group to a methyl group can be achieved through the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).
Quantitative Data on Aldehyde Reactivity
The following tables summarize key quantitative data related to the reactivity of the aldehyde group, providing a basis for comparison and experimental design.
| Reaction Type | Aldehyde | Reagent/Conditions | Product | Yield (%) | Reference |
| Reduction | Aromatic Aldehyde | NaBH₄ in Ethanol | Primary Alcohol | >90 | [8] |
| Aliphatic Aldehyde | NaBH₄ in Ethanol | Primary Alcohol | >90 | [8] | |
| Aromatic Aldehyde | LiAlH₄ in Ether | Primary Alcohol | >90 | [8] | |
| Aliphatic Aldehyde | LiAlH₄ in Ether | Primary Alcohol | >90 | [8] | |
| Wittig Reaction | Benzaldehyde | Ph₃P=CHCO₂Me / NaHCO₃ (aq) | Methyl cinnamate | 87 | [9] |
| 4-Methoxybenzaldehyde | Ph₃P=CHCO₂Me / NaHCO₃ (aq) | Methyl 4-methoxycinnamate | 87 | [9] | |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Me / NaHCO₃ (aq) | Methyl 4-nitrocinnamate | 90.5 | [9] | |
| Benzaldehyde | Ph₃P=CHCN / NaHCO₃ (aq) | Cinnamonitrile | 86.1 | [9] | |
| Oxidation | Aliphatic Aldehyde | O₂ (5 bar), rt, 15 min | Carboxylic Acid | >98 (conversion) | [2] |
| Benzaldehyde | O₂ (5 bar), rt, 15 min | Benzoic Acid | >98 (conversion) | [2] |
| Reaction | Aldehyde | Alcohol | K_eq (M⁻¹) | Reference |
| Acetal Formation | Acetaldehyde | Methanol | 0.7 | [10] |
| Propionaldehyde | Methanol | 0.6 | [10] | |
| Benzaldehyde | Methanol | 0.04 | [11] | |
| Hydration | Formaldehyde | Water | 2280 | [10] |
| Acetaldehyde | Water | 1.06 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
Oxidation of an Aldehyde using Tollens' Reagent
Objective: To qualitatively detect the presence of an aldehyde through its oxidation to a carboxylic acid, resulting in the formation of a silver mirror.
Materials:
-
Test tubes
-
0.1 M Silver nitrate (AgNO₃) solution
-
Concentrated ammonia (NH₃) solution
-
0.8 M Potassium hydroxide (KOH) solution
-
Aldehyde sample (e.g., 0.25 M glucose solution)
-
Water bath
Procedure:
-
Thoroughly clean a test tube with distilled water, followed by a rinse with a small amount of nitric acid, and then several rinses with distilled water to ensure a grease-free surface.[12]
-
To the clean test tube, add 2 mL of 0.1 M silver nitrate solution.
-
Add dilute ammonia solution dropwise, with shaking, until the initially formed brown precipitate of silver oxide (Ag₂O) just dissolves to form a clear, colorless solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[13]
-
Add 1 mL of the aldehyde sample to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath at approximately 60°C for a few minutes.[11]
-
Observation: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates a positive test for the presence of an aldehyde.[13]
Safety Precautions: Tollens' reagent should be freshly prepared and used immediately. Upon standing, it can form explosive silver fulminate. After the test, the solution should be acidified with dilute acid before disposal to decompose any remaining reagent. Wear appropriate personal protective equipment, including safety goggles and gloves.
Reduction of an Aldehyde with Sodium Borohydride
Objective: To reduce an aldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Erlenmeyer flask
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Ice bath
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization apparatus
Procedure:
-
Dissolve 0.1 g of the aldehyde in 1 mL of 95% ethanol in an Erlenmeyer flask. Cool the solution in an ice bath.[14]
-
Slowly add 20 mg of sodium borohydride to the cooled solution while stirring. The reaction is exothermic.[14]
-
Monitor the progress of the reaction by TLC. Take a small aliquot of the reaction mixture at regular intervals and spot it on a TLC plate alongside a spot of the starting aldehyde. Develop the plate in an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the completion of the reaction.
-
After the reaction is complete (typically 15-30 minutes), add 1 mL of water to quench the excess sodium borohydride.
-
Heat the solution to boiling and then add hot water dropwise until the solution becomes cloudy, indicating saturation.[14]
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the alcohol product.
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure primary alcohol.
Synthesis of an Alkene via the Wittig Reaction
Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide.
Materials:
-
Round-bottom flask with a magnetic stirrer
-
Benzyltriphenylphosphonium chloride (phosphonium salt)
-
Aldehyde (e.g., 9-anthraldehyde)
-
Solvent (e.g., dichloromethane or tetrahydrofuran)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation:
-
In a dry round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde in the same anhydrous solvent in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure alkene.
-
Aldehydes in Biological Systems and Drug Development
Aldehydes are not only important synthetic intermediates but also play significant roles in biological processes and are relevant to drug development.
Aldehydes in Signaling Pathways
Reactive aldehydes are generated endogenously through processes like lipid peroxidation. One such aldehyde, 4-hydroxynonenal (HNE), is a key signaling molecule involved in cellular responses to oxidative stress.[15]
-
4-Hydroxynonenal (HNE) Signaling: HNE can modulate various signaling pathways, often leading to apoptosis (programmed cell death). At pathological concentrations, HNE can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, culminating in the execution of the apoptotic program.[16][17]
Caption: HNE-mediated apoptotic signaling pathway.
-
Aldehyde Dehydrogenase (ALDH) Pathway: The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in detoxifying aldehydes by oxidizing them to their corresponding carboxylic acids.[18] ALDHs are also involved in the biosynthesis of retinoic acid, a key signaling molecule that regulates gene expression related to cell differentiation and proliferation.[19][20]
Caption: Role of ALDH in the retinoic acid signaling pathway.
Experimental Workflow for Monitoring Aldehyde Reaction Kinetics
Understanding the kinetics of aldehyde reactions is crucial for process optimization and mechanistic studies. UV-Vis and NMR spectroscopy are powerful tools for monitoring reaction progress.
Caption: Generalized workflow for monitoring aldehyde reaction kinetics.
Conclusion
The aldehyde group is a highly reactive and synthetically versatile functional group. Its electrophilic nature allows for a wide range of transformations, making it an invaluable tool in organic synthesis and drug development. A thorough understanding of its reactivity, reaction mechanisms, and the quantitative aspects of its transformations is essential for researchers and scientists in these fields. The experimental protocols and workflows provided in this guide offer a practical framework for harnessing the synthetic potential of the aldehyde group, while the insights into its role in biological signaling pathways highlight its relevance in medicinal chemistry and chemical biology.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. differencebetween.com [differencebetween.com]
- 9. sciepub.com [sciepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxynonenal | C9H16O2 | CID 5283344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry due to its role as a stable bioisostere for esters and amides.[1] The described methods offer advantages such as operational simplicity, reduced reaction times, and often high yields, making them suitable for the generation of compound libraries in drug discovery programs.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in pharmacologically active compounds.[1] Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot methodologies presented here streamline the synthesis process by combining multiple reaction steps in a single reactor, thereby avoiding the isolation of intermediates.[2] These protocols are applicable to a range of starting materials, including nitriles, aldehydes, and carboxylic acids, offering flexibility in molecular design.
General Reaction Workflow
The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the in-situ formation of an amidoxime intermediate, followed by its reaction with an acylating agent and subsequent cyclodehydration to form the oxadiazole ring. The specific reagents and conditions can be varied to accommodate different substrates and to optimize reaction efficiency.
References
Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The primary method detailed is the 1,3-dipolar cycloaddition, a powerful and versatile strategy for the construction of this key scaffold.
Introduction
1,2,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They are considered important pharmacophores and are present in a number of approved drugs and clinical candidates. The synthesis of 1,2,4-oxadiazoles is a cornerstone of many medicinal chemistry programs. Among the various synthetic routes, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile stands out as a highly efficient and modular approach, allowing for the facile generation of diverse compound libraries.
This protocol will focus on two robust methods for achieving this transformation:
-
Catalytic Synthesis from Amidoximes and Nitriles: A common and high-yielding approach where an amidoxime serves as the precursor to the nitrile oxide intermediate.
-
One-Pot Synthesis from Nitriles and Hydroxylamine: A streamlined procedure that generates the amidoxime in situ, simplifying the experimental setup.
General Reaction Pathway
The core of the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles involves the [3+2] cycloaddition of a nitrile oxide intermediate with a nitrile dipolarophile. The nitrile oxide is typically generated in situ from a suitable precursor, most commonly an amidoxime.
Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles using the protocols detailed below.
Table 1: PTSA-ZnCl₂ Catalyzed Synthesis from Amidoximes and Nitriles [1][2]
| Entry | Amidoxime (R¹) | Nitrile (R²) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Benzonitrile | DMF | 80 | 5 | 92 |
| 2 | 4-Methylphenyl | Benzonitrile | DMF | 80 | 6 | 94 |
| 3 | 4-Methoxyphenyl | 4-Chlorobenzonitrile | DMF | 80 | 7 | 89 |
| 4 | 2-Thienyl | Acetonitrile | Acetonitrile | 80 | 2 | 85 |
| 5 | Ethyl | Benzonitrile | DMF | 80 | 8 | 78 |
Table 2: One-Pot Synthesis from Aryl Nitriles and Hydroxylamine with Crotonoyl Chloride [3]
| Entry | Aryl Nitrile (R¹) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzonitrile | THF, then DMSO | Reflux | 3 | 92 |
| 2 | 4-Chlorobenzonitrile | THF, then DMSO | Reflux | 3 | 94 |
| 3 | 4-Methylbenzonitrile | THF, then DMSO | Reflux | 3.5 | 91 |
| 4 | 4-Methoxybenzonitrile | THF, then DMSO | Reflux | 4 | 89 |
| 5 | 2-Naphthonitrile | THF, then DMSO | Reflux | 4 | 90 |
Experimental Protocols
Protocol 1: PTSA-ZnCl₂ Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles[1][2]
This protocol describes a robust and high-yielding method for the synthesis of 1,2,4-oxadiazoles from readily available amidoximes and nitriles. The use of a PTSA-ZnCl₂ catalytic system under mild conditions makes this a versatile procedure.[1]
Materials:
-
Appropriate amidoxime
-
Appropriate organic nitrile
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the amidoxime (1.0 eq) and the organic nitrile (1.0-1.2 eq) in DMF (or acetonitrile), add p-toluenesulfonic acid monohydrate (0.3 eq) and anhydrous zinc chloride (0.3 eq).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 3-Aryl-5-crotonyl-1,2,4-oxadiazoles from Aryl Nitriles, Hydroxylamine, and Crotonoyl Chloride[3]
This one-pot procedure offers a straightforward and efficient route to 1,2,4-oxadiazoles, starting from commercially available aryl nitriles.[3] The in situ formation of the amidoxime intermediate simplifies the overall process.
Materials:
-
Appropriate aryl nitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Crotonoyl chloride
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware for filtration
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
Amidoxime Formation: In a round-bottom flask, dissolve the aryl nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq) in a minimal amount of water and ethanol (1:4 v/v). Reflux the mixture for 4-5 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Acylation: Cool the reaction mixture to room temperature and add THF. Subsequently, add crotonoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0-5 °C. Stir the mixture at room temperature for 1-2 hours.
-
Cyclization: Add DMSO to the reaction mixture and heat to reflux for 3-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with water and then recrystallize from ethanol to yield the pure 3-aryl-5-crotonyl-1,2,4-oxadiazole.
References
- 1. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
- 2. PTSA-ZnCl2: an efficient catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that holds significant importance in medicinal chemistry and material science.[1][2] Recognized as a key pharmacophore, it is present in numerous experimental, investigational, and marketed drugs.[3] Its utility often stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The most prevalent and versatile methods for constructing the 1,2,4-oxadiazole core rely on the cyclization of an amidoxime precursor with a carbonyl-containing compound.[4][5] This approach is broadly categorized into two main strategies: a two-step synthesis involving the isolation of an intermediate, and more streamlined one-pot procedures.[1]
This application note provides detailed protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using amidoximes, summarizing key quantitative data and outlining the primary synthetic workflows.
General Synthetic Pathways
The synthesis of 1,2,4-oxadiazoles from amidoximes can be broadly classified into two primary routes: a traditional two-step method that involves the isolation of an O-acylamidoxime intermediate, and various one-pot syntheses that offer greater efficiency by combining multiple steps. The choice of pathway often depends on the stability of the intermediate and the desired operational simplicity.
Caption: Overview of synthetic routes to 1,2,4-oxadiazoles from amidoximes.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent, such as a carboxylic acid, proceeds through a two-stage mechanism. The first stage is the O-acylation of the amidoxime, which is analogous to amide bond formation.[1] This is followed by an intramolecular cyclodehydration to form the stable aromatic heterocycle.
Caption: General mechanism for 1,2,4-oxadiazole formation.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Carboxylic Acids under Microwave Irradiation
This protocol details a rapid, one-pot synthesis utilizing microwave heating to accelerate the coupling and cyclization steps, which is highly effective for library synthesis.[6][7]
Workflow:
Caption: Workflow for microwave-assisted one-pot synthesis.
Methodology:
-
To a microwave vial, add the carboxylic acid (1.0 eq.), polymer-supported carbodiimide (PS-Carbodiimide, 1.5 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Add anhydrous tetrahydrofuran (THF) to the vial.
-
Add the corresponding amidoxime (1.1 eq.) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 180 °C for 1200 seconds.[6]
-
After cooling to room temperature, filter the reaction mixture to remove the polymer-supported resin.
-
Wash the resin with additional THF or dichloromethane (DCM).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis from Esters in a Superbasic Medium
This protocol is effective for the synthesis of 1,2,4-oxadiazoles at room temperature, avoiding the need for heating or coupling agents by using a superbasic medium.[8]
Methodology:
-
To a solution of the amidoxime (1.0 eq.) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (NaOH, 2.0 eq.).
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Add the carboxylic acid ester (e.g., methyl or ethyl ester, 1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1][8]
-
Upon completion, carefully pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis from Nitriles via In Situ Amidoxime Formation
This method provides a highly efficient route directly from nitriles, bypassing the separate synthesis and isolation of the amidoxime.[9][10]
Methodology:
-
Amidoxime Formation: In a reaction vessel, dissolve the nitrile (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent like tert-butanol. Add a base such as triethylamine (2.0 eq.).[9]
-
Heat the mixture (e.g., at 80 °C) for 18-24 hours to form the amidoxime in situ.[9]
-
Acylation and Cyclization: Cool the mixture and add the second component. For example, add an aldehyde (2.2 eq.), a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq.), and DMSO.[9]
-
Heat the mixture again (e.g., at 100 °C) for 24 hours under a nitrogen atmosphere. In this specific variation, the aldehyde serves as both the acylating precursor and an oxidant.[9][11]
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the 3,5-disubstituted 1,2,4-oxadiazole.
Data Presentation
The following tables summarize representative results for the synthesis of 1,2,4-oxadiazoles using the described methods.
Table 1: Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes [6][7]
| Entry | Carboxylic Acid (R²) | Amidoxime (R¹) | Conditions | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzoic acid | Benzamidoxime | PS-Carbodiimide/HOBt, THF, 180°C | 20 | 83 |
| 2 | Acetic acid | Benzamidoxime | HBTU/PS-BEMP, THF, 150°C | 15 | 93 |
| 3 | 4-Chlorobenzoic acid | 4-Nitrobenzamidoxime | PS-PPh₃/NCS then DIEA, THF, 150°C | 15 | 86 |
| 4 | Cyclohexanecarboxylic acid | Benzamidoxime | HBTU/PS-BEMP, THF, 150°C | 15 | 91 |
PS-BEMP: Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine; NCS: N-Chlorosuccinimide; HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium
Table 2: Room Temperature Synthesis from Esters and Amidoximes in NaOH/DMSO [8]
| Entry | Ester (R²) | Amidoxime (R¹) | Time (h) | Yield (%) |
| 1 | Methyl benzoate | Benzamidoxime | 2 | 93 |
| 2 | Ethyl acetate | 4-Chlorobenzamidoxime | 1 | 95 |
| 3 | Methyl isonicotinate | Benzamidoxime | 24 | 78 |
| 4 | Methyl 4-nitrobenzoate | 4-Methoxybenzamidoxime | 1.5 | 96 |
Table 3: One-Pot Synthesis from Nitriles and Aldehydes [9]
| Entry | Nitrile (R¹) | Aldehyde (R²) | Conditions | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzaldehyde | Et₃N, t-BuOH, 80°C; then Cs₂CO₃, DMSO, 100°C | 18 + 24 | 82 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | Et₃N, t-BuOH, 80°C; then Cs₂CO₃, DMSO, 100°C | 18 + 24 | 75 |
| 3 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | Et₃N, t-BuOH, 80°C; then Cs₂CO₃, DMSO, 100°C | 18 + 24 | 85 |
| 4 | Benzonitrile | 4-Nitrobenzaldehyde | Et₃N, t-BuOH, 80°C; then Cs₂CO₃, DMSO, 100°C | 18 + 24 | 72 |
Conclusion
The reaction of amidoximes with various carbonyl precursors is a robust and highly adaptable strategy for the synthesis of 1,2,4-oxadiazoles. The development of one-pot protocols, particularly those enhanced by microwave irradiation or facilitated by superbasic media, has significantly improved the efficiency, speed, and substrate scope of this transformation. These methods provide medicinal chemists and researchers with powerful tools for the rapid generation of diverse 1,2,4-oxadiazole libraries, accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Characterization of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for the synthesis, crystallization, and X-ray crystallographic characterization of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole moiety in various pharmacologically active molecules.
Synthesis of this compound
Protocol: Synthesis of this compound
Materials:
-
4-Cyanobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Acylating agent (e.g., Acetic anhydride, Triethyl orthoformate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
Step 1: Synthesis of 4-Formylbenzamidoxime
-
Dissolve 4-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium bicarbonate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-formylbenzamidoxime.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Cyclization to form this compound
-
Dissolve the purified 4-formylbenzamidoxime (1 equivalent) in a suitable solvent.
-
Add the acylating agent (e.g., triethyl orthoformate, 1.5 equivalents).
-
Heat the reaction mixture at a temperature appropriate for the chosen solvent and acylating agent, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the resulting crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The following protocol outlines a general approach for the crystallization of this compound.
Protocol: Single Crystal Growth
Materials:
-
Purified this compound
-
A selection of solvents for solubility testing (e.g., Ethanol, Methanol, Acetone, Dichloromethane, Ethyl acetate, Hexane)
-
Small vials or test tubes
-
Filter paper
Procedure:
-
Perform solubility tests to identify a suitable solvent or solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.
-
Prepare a saturated solution of the compound in the chosen solvent by gently heating and stirring.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.
-
Alternatively, employ the slow evaporation technique by leaving the saturated solution in a loosely covered vial at room temperature, allowing the solvent to evaporate over several days to weeks.
-
Another common method is vapor diffusion, where a concentrated solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent in a sealed container.
-
Once crystals have formed, carefully harvest them from the mother liquor.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.
Protocol: X-ray Diffraction Data Collection and Structure Refinement
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryo-system for low-temperature data collection (optional but recommended)
-
Computer with software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)
Procedure:
-
Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of omega and/or phi scans.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Merge the data to produce a unique set of reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure should have low R-factors (e.g., R1 < 5%) and a goodness-of-fit close to 1.
-
Data Presentation
The following table summarizes key crystallographic data for this compound, as reported in the literature.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| C1-N1 | 1.3099(14) | [1] |
| C1-N2 | 1.3847(12) | [1] |
| N1-O1 | 1.4217(11) | [1] |
| C12-O2 (aldehyde carbonyl) | 1.2039(14) | [1] |
| Bond Angles (°) | ||
| C9-C12-O2 | 124.87(11) | [1] |
| Molecular Geometry | ||
| Overall | Planar | [1] |
| Oxadiazole Ring | Planar | [1] |
| Benzaldehyde Moiety | Trigonal planar around aldehyde carbon | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the compound to its structural characterization.
Caption: Experimental workflow for the characterization of this compound.
References
Application Notes and Protocols: 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde as a versatile building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold known for its significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The aldehyde functional group on this scaffold serves as a key handle for the synthesis of a diverse range of derivatives with potential therapeutic applications.
Key Applications
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: The scaffold is used to synthesize chalcones and Schiff bases that exhibit cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action for some derivatives involves the induction of apoptosis.
-
Antimicrobial Agents: Schiff base and other derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6]
-
Enzyme Inhibitors: The 1,2,4-oxadiazole core can be incorporated into molecules designed to inhibit specific enzymes, such as cholinesterases in the context of Alzheimer's disease.
Data Presentation
The following tables summarize representative quantitative data for potential derivatives of this compound, based on activities reported for analogous structures in the literature.
Table 1: Representative Anticancer Activity of Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CH-1 | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.9 |
| CH-2 | A549 (Lung) | 12.3 | Cisplatin | 5.2 |
| CH-3 | PC-3 (Prostate) | 15.7 | Docetaxel | 0.01 |
| CH-4 | HCT-116 (Colon) | 9.8 | 5-Fluorouracil | 4.5 |
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| SB-1 | Staphylococcus aureus | 16 | Ciprofloxacin | 4 |
| SB-2 | Escherichia coli | 32 | Ciprofloxacin | 2 |
| SB-3 | Candida albicans | 64 | Fluconazole | 8 |
| SB-4 | Aspergillus niger | 128 | Fluconazole | 16 |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10-40%)
-
Glacial acetic acid
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the aqueous NaOH solution dropwise to the mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the general synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted primary amine in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the solid product with cold ethanol and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent.
-
Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: A representative signaling pathway for apoptosis induction by chalcone derivatives.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antifungal Agents from 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents based on the 1,2,4-oxadiazole scaffold. The information presented is collated from recent scientific literature and is intended to guide researchers in the synthesis, screening, and preliminary mechanism of action studies of this promising class of compounds.
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal properties.[1][2][3][4] Derivatives of 1,2,4-oxadiazole have shown potent activity against a broad spectrum of pathogenic fungi, including those affecting plants and humans.[1][5][6][7] A key proposed mechanism of action for their antifungal effect is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[5][8] This document outlines the synthesis of these derivatives, protocols for evaluating their antifungal efficacy, and methods to investigate their mode of action.
Data Presentation: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the quantitative data from various studies, showcasing the antifungal potential of selected 1,2,4-oxadiazole derivatives against different fungal pathogens.
Table 1: In Vitro Antifungal Activity (EC50/MIC in µg/mL)
| Compound | Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| 4f | Rhizoctonia solani | 12.68 | - | [1][8] |
| Fusarium graminearum | 29.97 | - | [1][8] | |
| Exserohilum turcicum | 29.14 | - | [1][8] | |
| Colletotrichum capsica | 8.81 | - | [1][8] | |
| 4q | Rhizoctonia solani | 38.88 | - | [1][8] |
| Fusarium graminearum | 149.26 | - | [1][8] | |
| Exserohilum turcicum | 228.99 | - | [1][8] | |
| Colletotrichum capsica | 41.67 | - | [1][8] | |
| F15 | Sclerotinia sclerotiorum | 2.9 | - | [5][6] |
| Compound 6 | Bacillus subtilis | - | 10 | [9] |
| Compound 14 | Bacillus subtilis | - | 50 | [9] |
| Compound 4 | Fusarium solani | - | 10 | [9] |
| Compound 8 | Fusarium solani | - | 50 | [9] |
| LMM5 | Candida albicans | - | 32 | [10] |
| LMM11 | Candida albicans | - | 32 | [10] |
| Oxadiazoles | Paracoccidioides spp. | - | 1-32 | [7] |
Table 2: In Vivo Antifungal Activity
| Compound | Fungal Pathogen | Host | Efficacy | Reference |
| 4f & 4q | Colletotrichum capsica | Capsicum | Antifungal effect observed | [1][8] |
| F15 | Sclerotinia sclerotiorum | Cole | Curative effect: 62.3% at 100 µg/mL | [6] |
| Protective effect: 71.0% at 100 µg/mL | [6] | |||
| LMM5 & LMM11 | Candida albicans | Murine model | Significant reduction in renal and spleen fungal burden | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,4-Oxadiazole Derivatives
This protocol describes a common method for synthesizing 1,2,4-oxadiazole derivatives, which involves the cyclization of an amidoxime with a carboxylic acid derivative.[2]
Materials:
-
Substituted nitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate or other suitable base
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or other suitable solvent
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Amidoxime: a. Dissolve the substituted nitrile in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate. c. Reflux the mixture for 5-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Extract the product with a suitable solvent and purify if necessary.
-
Synthesis of 1,2,4-Oxadiazole: a. Dissolve the substituted carboxylic acid in DCM. b. Add EDC and HOBt to the solution and stir at 0°C for 30 minutes. c. Add the synthesized amidoxime to the reaction mixture. d. Stir the reaction at room temperature for 6-12 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient. i. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol is used to determine the in vitro antifungal activity of the synthesized compounds against filamentous fungi.[1]
Materials:
-
Synthesized 1,2,4-oxadiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: a. Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Fungal Plates: a. Prepare PDA medium according to the manufacturer's instructions and autoclave. b. Cool the medium to 50-60°C and add the stock solution of the test compound to achieve the desired final concentrations (e.g., 50 µg/mL). Add an equivalent amount of DMSO to the control plates. c. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: a. From a fresh culture of the test fungus, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter). b. Place the mycelial disc at the center of the PDA plates (both control and compound-treated).
-
Incubation: a. Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony in both control and treated plates. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group. c. To determine the EC50 value, test a range of concentrations and use a probit analysis.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol aims to determine if the antifungal activity of the 1,2,4-oxadiazole derivatives is due to the inhibition of the SDH enzyme.[5]
Materials:
-
Mitochondria isolated from the target fungus
-
Synthesized 1,2,4-oxadiazole derivatives
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: a. Isolate mitochondria from the fungal mycelia using standard differential centrifugation methods.
-
Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, isolated mitochondria, and the test compound at various concentrations. b. Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: a. Initiate the reaction by adding succinate. b. Add PMS and DCPIP to the reaction mixture. DCPIP is a colorimetric indicator that is reduced by the electrons from the electron transport chain, leading to a decrease in absorbance.
-
Measurement: a. Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis: a. Calculate the rate of the reaction for each compound concentration. b. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH activity.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
Several studies suggest that 1,2,4-oxadiazole derivatives exert their antifungal effects by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria.[1][5][8] Inhibition of SDH disrupts ATP production, leading to fungal cell death. Molecular docking studies have further supported this hypothesis by showing that these compounds can bind to the active site of the SDH enzyme.[1][8]
Caption: Proposed mechanism of action of 1,2,4-oxadiazole derivatives.
Conclusion
The 1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic study of these compounds. Further research, including lead optimization, in vivo efficacy studies in relevant infection models, and detailed toxicological profiling, is warranted to translate these findings into clinically or agriculturally useful antifungal drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Synthesis and Anticancer Evaluation of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and anticancer evaluation of 3,5-diarylsubstituted 1,2,4-oxadiazoles. These compounds have emerged as a promising class of heterocyclic molecules with significant potential in oncology drug discovery. The following sections detail the synthetic methodologies, protocols for assessing anticancer activity, and insights into their potential mechanisms of action.
Introduction
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which serves as a versatile scaffold in medicinal chemistry.[1] Specifically, 3,5-diarylsubstituted 1,2,4-oxadiazoles have garnered considerable attention due to their potent in vitro and in vivo anticancer activities against a range of human cancer cell lines.[2] These compounds often act as bioisosteres for amides and esters, enhancing their drug-like properties.[1] Their synthesis is generally straightforward, and their diverse biological activities make them attractive candidates for further development as therapeutic agents. This document outlines the key procedures for their preparation and biological characterization.
Synthesis of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles
The most prevalent and versatile method for synthesizing 3,5-diarylsubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an arylamidoxime with an aromatic acyl chloride or carboxylic acid.[3][4]
General Synthetic Protocol
This protocol describes a two-step, one-pot synthesis of a representative 3,5-diarylsubstituted 1,2,4-oxadiazole.
Step 1: Formation of the Arylamidoxime
-
To a solution of an aromatic nitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Acylation and Cyclodehydration
-
Dissolve the arylamidoxime (1.0 eq.) in a suitable solvent such as pyridine or dioxane.
-
Add the desired aromatic acyl chloride (1.1 eq.) dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-100°C for 4-8 hours to effect cyclodehydration. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 3,5-diarylsubstituted 1,2,4-oxadiazole.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
In Vitro Anticancer Activity Evaluation
The anticancer activity of the synthesized 3,5-diarylsubstituted 1,2,4-oxadiazoles is commonly assessed using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticancer Evaluation Workflow Diagram
Caption: Experimental workflow for the MTT assay to evaluate anticancer activity.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC₅₀ values in µM) of selected 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives against various human cancer cell lines, as reported in the literature.
Table 1: Anticancer Activity against Breast Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | 4-Nitrophenyl | 8.5 | 9.2 | [5] |
| 1b | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 2.1 | 3.5 | [6] |
| 1c | Phenyl | 4-Fluorophenyl | 0.76 | 0.93 | [7] |
| Doxorubicin | - | - | 0.45 | 0.62 | [8] |
Table 2: Anticancer Activity against Lung, Colon, and Prostate Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | A549 (Lung) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | Reference |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | - | 4.96 | - | [6] |
| 2b | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | 9.18 | - | - | [3] |
| 2c | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | - | - | 9.3 | [3][5] |
| 5-Fluorouracil | - | - | 3.08 | 3.2 | 2.5 | [6][7] |
Potential Mechanism of Action: Signaling Pathway
Several studies suggest that the anticancer effects of 3,5-diarylsubstituted 1,2,4-oxadiazoles may be mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One such implicated pathway is the EGFR/PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. Some 1,2,4-oxadiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth. Another reported mechanism is the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
EGFR/PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway by 3,5-diaryl-1,2,4-oxadiazoles.
Conclusion
The 3,5-diarylsubstituted 1,2,4-oxadiazole scaffold represents a valuable pharmacophore in the design of novel anticancer agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The protocols provided herein for their synthesis and in vitro anticancer evaluation offer a robust framework for researchers in the field of drug discovery and development. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for Antimicrobial Assays Using 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde and its derivatives. The methodologies are based on established antimicrobial screening techniques for novel chemical entities.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The increasing prevalence of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[4] Compounds incorporating the 1,2,4-oxadiazole ring have shown promise as potential candidates for new antimicrobial drugs.[1][3] These protocols outline the standardized methods for assessing the in vitro antibacterial and antifungal activity of this compound.
Data Presentation: Antimicrobial Activity of Oxadiazole Derivatives
The following tables summarize the antimicrobial activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as reported in the literature. This data provides a reference for the expected range of activity for this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Bacterial Strains
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Escherichia coli | 25 - 50 | [5] |
| Pseudomonas aeruginosa | 100 - 200 | [5] | |
| Staphylococcus aureus | 50 - 150 | [1][5] | |
| Staphylococcus epidermidis | 100 - 200 | [5] | |
| Bacillus subtilis | 10 - 70 | [6][7] | |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [3] |
| Salmonella schottmulleri | 0.05 | [3] | |
| Pseudomonas aeruginosa | 7.8 | [3] | |
| Escherichia coli | 0.05 | [3] | |
| Cinnamic Acid containing 1,3,4-Oxadiazole | Streptococcus mutans | 62.50 | [8] |
| Staphylococcus epidermidis | 250 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Fungal Strains
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Candida albicans | 25 - 200 | [5] |
| Aspergillus niger | 100 - 200 | [5] | |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Candida albicans | 12.5 | [3] |
| Trichophyton mentagrophytes | 6.3 | [3] | |
| Cinnamic Acid containing 1,3,4-Oxadiazole | Aspergillus flavus | 250 | [8] |
Experimental Protocols
General Preparation
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Nutrient Broth/Agar (for bacteria)
-
Sabouraud Dextrose Broth/Agar (for fungi)
-
Sterile petri dishes, test tubes, and micropipette tips
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antibiotic (e.g., Ciprofloxacin, Amoxicillin)
-
Standard antifungal (e.g., Miconazole, Ketoconazole)
-
Incubator
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is completely dissolved. This stock solution will be used for further dilutions.
Protocol 1: Agar Well Diffusion Method for Preliminary Screening
This method is used for the initial qualitative assessment of antimicrobial activity.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Method.
Procedure:
-
Prepare and sterilize the appropriate agar medium (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (0.5 McFarland standard).
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
In separate wells, add the standard antibiotic/antifungal as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at a suitable temperature (e.g., 28-35°C) for 48 hours for fungi.[8]
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Procedure:
-
In a 96-well microtiter plate, add 100 µL of sterile broth (Nutrient Broth or Sabouraud Dextrose Broth) to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
Prepare wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Prepare a standardized microbial inoculum (e.g., 1 x 10^5 CFU/mL).
-
Add a specific volume of the inoculum (e.g., 10 µL) to each well, except for the negative control.
-
Incubate the plate under appropriate conditions (37°C for 24 hours for bacteria; 28-35°C for 48 hours for fungi).[8]
-
After incubation, determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).
Protocol 3: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC determination to ascertain whether the compound is microbistatic or microbicidal.
Procedure:
-
Take an aliquot (e.g., 10 µL) from the wells of the completed MIC assay that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, compound-free agar plate.
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
The MBC or MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the agar plate.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet fully elucidated, research on related oxadiazole derivatives suggests several potential targets in microbial cells. Some studies on 1,3,4-oxadiazole derivatives have indicated inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication.[9] Other research has pointed to the inhibition of lipoteichoic acid (LTA) synthesis, a critical component of the cell wall in Gram-positive bacteria.[10][11]
Hypothesized Microbial Targets of Oxadiazole Derivatives
Caption: Hypothesized Mechanisms of Antimicrobial Action.
Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by this compound. This may involve target-based assays, molecular docking studies, and transcriptomic or proteomic analyses of treated microbial cells.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The oxidation of aldehydes to carboxylic acids is a fundamental and crucial transformation in organic synthesis, particularly within the realms of pharmaceutical and fine chemical development. The carboxylic acid functional group is a key component in a vast array of bioactive molecules and synthetic intermediates. The choice of an oxidative method is critical and depends on factors such as the substrate's functional group tolerance, steric hindrance, desired scale, and green chemistry considerations.
This document provides detailed application notes and protocols for three widely employed and representative methods for the oxidation of aldehydes: the Pinnick Oxidation, the Jones Oxidation, and a Catalytic Oxidation using Hydrogen Peroxide.
Comparative Overview of Oxidation Methods
To facilitate the selection of the most appropriate method, the following table summarizes the key quantitative data and characteristics of the described protocols.
| Method | Oxidizing Agent | Typical Substrate | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Aliphatic, aromatic, α,β-unsaturated aldehydes | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, useful for sensitive substrates.[1][2] | Requires a scavenger for hypochlorite byproduct; can be sensitive to reaction pH.[2][3] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Primary alcohols and most aldehydes | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents.[4][5] | Highly toxic chromium waste, strongly acidic conditions limit substrate scope.[5][6] |
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) with Benzeneseleninic Acid | Aromatic and aliphatic aldehydes | 3 - 6 hours | 75-99% | "Green" oxidant (water is the only byproduct), mild conditions, high yields.[7][8] | Requires a catalyst which may need to be removed from the final product. |
Experimental Protocols
Protocol 1: Pinnick Oxidation of an α,β-Unsaturated Aldehyde
The Pinnick oxidation is highly valued for its mildness and tolerance of a wide range of functional groups, making it particularly suitable for complex molecules in drug development.[1][2] It utilizes sodium chlorite as the oxidant under weakly acidic conditions.[1] A scavenger, such as 2-methyl-2-butene, is essential to quench the reactive hypochlorite byproduct, which can otherwise lead to side reactions.[2][3]
Materials:
-
Aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (10-20 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (10 equiv)
-
Sodium chlorite (NaClO₂) (80% technical grade, 10 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
To the stirred solution, add 2-methyl-2-butene (20 equiv) followed by sodium dihydrogen phosphate (10 equiv).
-
In a separate flask, prepare a solution of sodium chlorite (10 equiv) in water and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color dissipates.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by silica gel chromatography to afford the pure carboxylic acid.
Protocol 2: Jones Oxidation of a Primary Aliphatic Aldehyde
The Jones oxidation is a robust and rapid method for converting aldehydes to carboxylic acids using chromic acid, which is generated in situ from chromium trioxide and sulfuric acid in acetone.[4][5] Due to its high reactivity and strongly acidic nature, it is best suited for substrates that lack acid-sensitive functional groups.[6] Extreme caution must be exercised due to the high toxicity of chromium reagents.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
Acetone (reagent grade)
-
Jones Reagent (2.5 M solution of CrO₃ in concentrated H₂SO₄ and water)
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent (2.5 M):
-
In a beaker submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water.
-
Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature between 0 and 5°C during the addition.
-
The resulting solution is approximately 2.5 M and is highly corrosive and toxic.
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
-
Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
Protocol 3: Catalytic Oxidation with Hydrogen Peroxide
The use of hydrogen peroxide as an oxidant, in conjunction with a suitable catalyst, represents a greener and milder approach to the synthesis of carboxylic acids.[7][8] Benzeneseleninic acid is an effective catalyst for this transformation, affording high yields of the desired product with water as the only stoichiometric byproduct.[7]
Materials:
-
Aldehyde (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (30% aqueous solution, 1.2 equiv)
-
Benzeneseleninic acid (0.05 equiv)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in dichloromethane, add benzeneseleninic acid (0.05 equiv).
-
To this mixture, add 30% aqueous hydrogen peroxide (1.2 equiv) dropwise at room temperature with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or silica gel chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the described oxidation procedures.
Caption: General workflow for the Pinnick oxidation of an aldehyde.
Caption: General workflow for the Jones oxidation of an aldehyde.
Caption: General workflow for the catalytic oxidation of an aldehyde with H₂O₂.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. psiberg.com [psiberg.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant [periodicos.capes.gov.br]
- 8. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Selective Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde to [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the selective reduction of the aldehyde functional group in 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde to yield the corresponding primary alcohol, [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol. The presented method utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, to ensure the integrity of the 1,2,4-oxadiazole ring. This protocol is designed for ease of use, high yield, and straightforward purification, making it suitable for applications in medicinal chemistry and drug discovery where such scaffolds are of significant interest.
Introduction
The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of drug development, molecules containing heterocyclic moieties, such as 1,2,4-oxadiazoles, are of particular importance due to their diverse pharmacological activities and their role as bioisosteres for esters and amides.[1] The 1,2,4-oxadiazole ring is a stable aromatic heterocycle, and its derivatives are explored as potential therapeutic agents.[1][2]
The selective reduction of an aldehyde in the presence of a potentially labile heterocyclic ring requires a careful choice of reagents and conditions. The 1,2,4-oxadiazole ring is generally stable, but can be susceptible to cleavage under harsh acidic or basic conditions.[3] Therefore, a mild reducing agent that operates under neutral or slightly basic conditions is preferred. Sodium borohydride (NaBH₄) is an ideal candidate, as it selectively reduces aldehydes and ketones without affecting most other functional groups and maintains the stability of the heterocyclic core.[4][5][6] This application note provides a robust and reliable protocol for this specific transformation.
Principle of the Method
The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also facilitates the protonation step. The chemoselectivity of NaBH₄ ensures that the aromatic 1,2,4-oxadiazole ring remains intact throughout the reaction.
Caption: Mechanism of aldehyde reduction by Sodium Borohydride.
Experimental Protocol
This protocol details the reduction of this compound using sodium borohydride in methanol.
3.1. Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄), ≥98%
-
Methanol (MeOH), ACS grade
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess sodium borohydride.
-
pH Adjustment and Extraction: Acidify the mixture to pH ~6-7 by the dropwise addition of 1 M HCl. This helps in the decomposition of borate salts. Most of the methanol can be removed under reduced pressure using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key parameters for the proposed protocol and a potential alternative.
| Parameter | Protocol: Sodium Borohydride Reduction | Alternative: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | H₂ gas with catalyst (e.g., Pd/C) |
| Equivalents of Agent | 1.1 - 1.5 equivalents | Catalytic amount |
| Solvent | Methanol or Ethanol | Ethanol, Ethyl Acetate, or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1 - 50 bar H₂ |
| Reaction Time | 1 - 3 hours | 2 - 18 hours |
| Work-up | Aqueous quench and extraction | Filtration of catalyst |
| Selectivity | High for aldehyde over oxadiazole | Risk of ring reduction |
| Typical Yield | >90% | Variable, typically 85-98%[7] |
Visualization of Experimental Workflow
Caption: Workflow for the reduction of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or inactive NaBH₄. | Use fresh NaBH₄. Add a slight excess (up to 1.5 eq). Allow for longer reaction time. |
| Low Yield | Product lost during work-up. | Ensure pH is neutral before extraction. Perform multiple extractions. Avoid excessive heating during solvent removal. |
| Formation of Side Products | Reaction temperature too high. | Maintain low temperature during NaBH₄ addition. |
| Emulsion during Extraction | Presence of borate salts. | Ensure pH is properly adjusted to ~6-7. Add brine to the aqueous layer to help break the emulsion. |
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of high-throughput screening (HTS) assays relevant to the discovery of bioactive 1,2,4-oxadiazole compounds. Detailed protocols for common HTS assays are provided to guide researchers in screening 1,2,4-oxadiazole libraries for various biological activities, from cytotoxicity to specific enzyme inhibition and receptor modulation.
Introduction to 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities. Libraries of 1,2,4-oxadiazole-containing compounds have been successfully screened to identify potent and selective modulators of various biological targets, leading to the discovery of novel therapeutic candidates. High-throughput screening provides an efficient means to systematically evaluate large collections of these compounds to identify initial "hit" compounds with desired biological activities.
Application Note 1: Cytotoxicity Profiling of 1,2,4-Oxadiazole Libraries
A primary and crucial step in any drug discovery campaign is the assessment of a compound library's inherent cytotoxicity. This allows for the early identification of compounds that exhibit non-specific toxicity and helps to prioritize compounds with specific biological activities at non-toxic concentrations. Two common colorimetric assays for assessing cytotoxicity in a high-throughput format are the Lactate Dehydrogenase (LDH) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Table 1: Example Cytotoxicity Data for a 1,2,4-Oxadiazole Compound against MCF7 Cancer Cells
| Compound ID | Assay Type | Concentration (µM) | % Cytotoxicity / % Viability | IC50 (µM) |
| OXA-001 | LDH | 10 | 55% Cytotoxicity | 8.5 |
| OXA-001 | MTT | 10 | 48% Viability | 9.2 |
Application Note 2: Screening for Enzyme Inhibitors in 1,2,4-Oxadiazole Libraries
A significant application of 1,2,4-oxadiazole libraries is in the discovery of enzyme inhibitors, particularly for protein kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] Enzyme-Linked Immunosorbent Assay (ELISA)-based methods are well-suited for HTS of enzyme inhibitors.
Table 2: Inhibitory Activity of 1,2,4-Oxadiazole Compounds against EGFR Kinase [1]
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| 7a | EGFRWT | Luminescence-based | <10 |
| 7b | EGFRWT | Luminescence-based | <10 |
| 7m | EGFRWT | Luminescence-based | <10 |
| 7a | EGFRT790M | Luminescence-based | <50 |
| 7b | EGFRT790M | Luminescence-based | <50 |
| 7m | EGFRT790M | Luminescence-based | <50 |
Application Note 3: Identification of GPCR Allosteric Modulators from 1,2,4-Oxadiazole Libraries
G-protein coupled receptors (GPCRs) are a major class of drug targets. Libraries of 1,2,4-oxadiazoles have been screened to identify positive allosteric modulators (PAMs) of receptors such as the metabotropic glutamate receptor 4 (mGluR4), which is a target for neurological and psychiatric disorders. Cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP), are commonly used for HTS of GPCR modulators.
Table 3: Activity of 1,2,4-Oxadiazole-based mGluR4 Positive Allosteric Modulators
| Compound ID | Target Receptor | Assay Type | EC50 (nM) |
| 52 | mGluR4 | Functional cell-based | 282-656 |
| 34 | mGluR4 | Functional cell-based | 282-656 |
| 37 | mGluR4 | Functional cell-based | 282-656 |
| 60 | mGluR4 | Functional cell-based | 282-656 |
| 62 | mGluR4 | Functional cell-based | 282-656 |
Experimental Protocols
Protocol 1: High-Throughput LDH Cytotoxicity Assay
1. Cell Plating:
-
Seed cells in a 96-well or 384-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Addition:
-
Prepare a stock solution of the 1,2,4-oxadiazole compounds in DMSO.
-
Serially dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the respective wells of the cell plate. Include vehicle control (DMSO) and positive control (e.g., Triton X-100 for maximum LDH release) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. LDH Release Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Plot the % cytotoxicity against the compound concentration to determine the IC50 value.
Protocol 2: High-Throughput MTT Cell Proliferation Assay
1. Cell Plating:
-
Follow the same procedure as in the LDH assay.
2. Compound Addition:
-
Follow the same procedure as in the LDH assay.
3. MTT Reagent Addition and Incubation:
-
After the compound incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
4. Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to ensure complete solubilization of the formazan crystals.
5. Data Acquisition and Analysis:
-
Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the % viability against the compound concentration to determine the IC50 value.
Protocol 3: ELISA-based Enzyme Inhibition Assay (General Protocol)
1. Plate Coating:
-
Coat the wells of a 96-well high-binding microplate with 100 µL of the enzyme's substrate (e.g., a peptide for a kinase) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate the plate overnight at 4°C.
2. Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Enzyme and Inhibitor Incubation:
-
Wash the plate three times with wash buffer.
-
In a separate plate, pre-incubate the enzyme with various concentrations of the 1,2,4-oxadiazole compounds (or vehicle control) in a suitable reaction buffer for a defined period (e.g., 30 minutes).
-
Transfer 100 µL of the enzyme-inhibitor mixture to the substrate-coated plate.
4. Enzymatic Reaction:
-
Add the necessary co-factors to initiate the enzymatic reaction (e.g., ATP for kinases).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 1-2 hours).
5. Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a primary antibody that specifically recognizes the product of the enzymatic reaction (e.g., a phospho-specific antibody for a kinase assay).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
6. Signal Development and Data Acquisition:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of enzyme inhibition using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
Visualizations
Caption: A generalized workflow for high-throughput screening of a 1,2,4-oxadiazole library.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole compound.
References
Application of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivatives in Crop Protection Research
Introduction
The chemical scaffold, 4-(1,2,4-oxadiazol-3-yl)benzaldehyde, serves as a crucial building block in the synthesis of a diverse range of derivatives with significant potential in crop protection.[1] While the aldehyde itself is not typically the active ingredient, its 1,2,4-oxadiazole core is a key pharmacophore found in compounds exhibiting fungicidal, herbicidal, insecticidal, and nematicidal properties.[2][3] This application note will detail the use of this chemical family in agricultural research, providing protocols for the synthesis of active derivatives and their biological evaluation.
The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity and biological activity of the resulting compounds.[1] Researchers have successfully synthesized numerous derivatives by modifying the benzaldehyde functional group and substituting various moieties on the phenyl ring, leading to the discovery of potent agents for pest and disease management in crops.[4][5]
Fungicidal Applications
Derivatives of 1,2,4-oxadiazole have demonstrated significant efficacy against a variety of plant pathogenic fungi.
Mechanism of Action: A prominent mode of action for fungicidal 1,2,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4][6] By blocking SDH, these compounds disrupt the fungus's energy production, leading to cell death.[6]
Quantitative Data:
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |
| 4f | Rhizoctonia solani | 12.68 | [4] |
| 4f | Fusarium graminearum | 29.97 | [4] |
| 4f | Exserohilum turcicum | 29.14 | [4] |
| 4f | Colletotrichum capsica | 8.81 | [4] |
| 4q | Rhizoctonia solani | 38.88 | [4] |
| 4q | Fusarium graminearum | 149.26 | [4] |
| 4q | Exserohilum turcicum | 228.99 | [4] |
| 4q | Colletotrichum capsica | 41.67 | [4] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: Culture the target plant pathogenic fungi on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.
-
Preparation of Test Compounds: Dissolve the synthesized 1,2,4-oxadiazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Preparation of Media: Autoclave PDA medium and cool to 50-60°C. Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Cut 5 mm diameter mycelial plugs from the edge of the actively growing fungal cultures and place one in the center of each PDA plate (both treated and control plates with solvent only).
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
EC50 Determination: Use a probit analysis to calculate the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.
Signaling Pathway
Caption: Inhibition of Fungal Respiration by 1,2,4-Oxadiazole Derivatives.
Herbicidal Applications
Certain 1,2,4-oxadiazole derivatives have been investigated for their potential as herbicides.
Mechanism of Action: One identified target for herbicidal 1,2,4-oxadiazole compounds is the light-dependent protochlorophyllide oxidoreductase (LPOR).[7][8] LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants.[7][8] Inhibition of this enzyme leads to a lack of chlorophyll, causing bleaching and eventual death of the weed.[7][8]
Quantitative Data:
| Compound ID | Target Weed | Inhibition (%) at 150 g ai/ha | Reference |
| 5j | Various weeds | >50% | [7] |
| 5k | Various weeds | >50% | [7] |
| 5q | Arabidopsis thaliana (LPOR) | IC50 = 17.63 µM | [7][8] |
Experimental Protocol: Post-emergence Herbicidal Assay
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., rice) in pots containing a suitable soil mix in a greenhouse.
-
Compound Application: When the weeds have reached the 2-3 leaf stage, prepare a solution of the test compound in a suitable solvent with a surfactant. Spray the solution evenly over the plants at a specific application rate (e.g., 150 g active ingredient per hectare).
-
Treatment Groups: Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on the weeds and any phytotoxicity to the crop species. Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill).
-
Data Analysis: Record the percentage of inhibition for each weed species and any crop injury.
Experimental Workflow
Caption: Post-emergence Herbicidal Assay Workflow.
Insecticidal and Nematicidal Applications
The 1,2,4-oxadiazole scaffold is also present in molecules with insecticidal and nematicidal activity.
Mechanism of Action: The precise mode of action for many insecticidal and nematicidal 1,2,4-oxadiazole derivatives is still under investigation, though some are suggested to act on the nervous system of the pests.[3] For some nematicides, inhibition of succinate dehydrogenase (SDH) has also been identified as the mechanism of action, leading to impaired energy metabolism and death of the nematode.[6]
Quantitative Data:
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| A7 | Bursaphelenchus xylophilus | 1.39-3.09 | [6] |
| A18 | Bursaphelenchus xylophilus | 1.39-3.09 | [6] |
| A20 | Bursaphelenchus xylophilus | 1.39-3.09 | [6] |
| A21 | Bursaphelenchus xylophilus | 1.39-3.09 | [6] |
| A22 | Bursaphelenchus xylophilus | 1.39-3.09 | [6] |
| 9m-2 | Nilaparvata lugens | High Activity | [3] |
Experimental Protocol: Nematicidal Assay (In Vitro)
-
Nematode Culture: Culture the target nematodes (e.g., Bursaphelenchus xylophilus) in a suitable medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a solvent.
-
Assay Setup: In a 96-well plate, add a specific volume of the nematode suspension to each well. Then, add the test compound dilutions to the wells to achieve the desired final concentrations.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Consider nematodes that are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle) as dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.
Synthesis of 1,2,4-Oxadiazole Derivatives from this compound
A common synthetic route to create diverse 1,2,4-oxadiazole derivatives involves the modification of the aldehyde group of this compound. This can be achieved through various standard organic reactions.
General Synthetic Protocol:
-
Starting Material: this compound.
-
Reaction: The aldehyde functional group can undergo reactions such as:
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
-
Reductive Amination: To introduce various amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With amines or hydrazines to form imines or hydrazones, respectively.
-
-
Purification: The resulting derivatives are purified using standard techniques such as column chromatography, recrystallization, or distillation.
-
Characterization: The structure of the synthesized compounds is confirmed using analytical methods like NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Logical Relationship of Synthesis
Caption: Synthetic Pathways for 1,2,4-Oxadiazole Derivatives.
This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules with applications in crop protection. The 1,2,4-oxadiazole heterocycle is a versatile scaffold that has been successfully incorporated into compounds with potent fungicidal, herbicidal, insecticidal, and nematicidal activities. The continued exploration of derivatives based on this core structure holds significant promise for the development of novel and effective crop protection agents. The protocols and data presented herein provide a foundation for researchers to further investigate this important class of compounds.
References
- 1. This compound | 545424-41-7 | Benchchem [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Pesticidal Evaluation of Novel Benzamides Incorporating a 1,2,4-Oxadiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous demand for new pesticides with improved efficacy, lower toxicity, and novel modes of action drives the exploration of new chemical scaffolds. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of heterocyclic rings, such as the 1,2,4-oxadiazole, can significantly enhance the pesticidal properties of these molecules. The 1,2,4-oxadiazole ring acts as a bioisostere of the amide bond, potentially improving metabolic stability and target interaction.[1][2][3][4][5][6] This document provides detailed protocols for the synthesis of novel benzamides containing a 1,2,4-oxadiazole ring and their evaluation for pesticidal activity, based on recent scientific findings.
Synthesis of Benzamide-1,2,4-Oxadiazole Derivatives
A general synthetic strategy for the preparation of benzamides substituted with a 1,2,4-oxadiazole moiety involves a multi-step reaction sequence. The key steps typically include the formation of an amidoxime intermediate followed by cyclization to form the 1,2,4-oxadiazole ring, and finally, an amidation reaction to yield the target benzamide.[7][8]
General Synthetic Workflow
The logical flow for the synthesis of these novel compounds is depicted below. This workflow outlines the key stages from starting materials to the final biologically active benzamide derivatives.
Caption: General workflow for the synthesis and evaluation of benzamide-1,2,4-oxadiazole pesticides.
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Linked 1,2,4-Oxadiazole Benzamide Derivative
This protocol is adapted from the synthesis of novel benzamides with reported larvicidal and fungicidal activities.[7][8]
Step 1: Esterification and Cyanation
-
To a solution of 2-chloro-5-iodobenzoic acid in methanol, add sulfuric acid dropwise.
-
Reflux the mixture for 8 hours. After cooling, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
To a solution of the methyl ester in DMF, add cuprous cyanide and heat the mixture at 150°C for 6 hours.
-
After cooling, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid, and stir for 1 hour.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-chloro-5-cyanobenzoate.
Step 2: Amine Oxime Formation
-
To a solution of methyl 2-chloro-5-cyanobenzoate in methanol, add a solution of hydroxylamine hydrochloride and potassium carbonate in water.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure and collect the precipitate by filtration to obtain the amine oxime.
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
To a solution of the amine oxime in DMF, add a substituted picolinic acid, EDCI, and HOBt.
-
Stir the mixture at room temperature for 30 minutes, then heat to 120°C for 4 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1,2,4-oxadiazole intermediate.
Step 4: Hydrolysis and Amidation
-
To a solution of the 1,2,4-oxadiazole intermediate in a mixture of THF and water, add lithium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the solution with 2N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.
-
To a solution of the carboxylic acid in dichloromethane, add oxalyl chloride and a drop of DMF. Stir for 2 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and add it dropwise to a solution of a substituted aniline and triethylamine in dichloromethane at 0°C.
-
Stir the mixture at room temperature for 5 hours. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final benzamide-1,2,4-oxadiazole product.
Characterization: The structure of the final compounds should be confirmed by 1H-NMR, 13C-NMR, and HRMS.[3][7]
Protocol 2: Pesticidal Activity Assays
Insecticidal Activity against Mosquito Larvae (Culex pipiens pallens)
-
Prepare stock solutions of the test compounds in DMSO.
-
Add appropriate volumes of the stock solutions to beakers containing 20 mosquito larvae in 100 mL of water to achieve the desired final concentrations (e.g., 10 mg/L).
-
Maintain the beakers at 25-27°C for 24 hours.
-
Record the number of dead larvae and calculate the mortality rate. Use a solution of DMSO and water as a negative control.
Fungicidal Activity (Mycelium Growth Rate Method)
-
Prepare stock solutions of the test compounds in DMSO.
-
Add the stock solution to molten potato dextrose agar (PDA) to achieve the desired final concentrations (e.g., 50 mg/L).
-
Pour the mixture into Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus (e.g., Botrytis cinerea).
-
Incubate the plates at 25°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the mycelial colony and calculate the percentage of inhibition relative to the control.
Data Presentation
The pesticidal activities of newly synthesized benzamide-1,2,4-oxadiazole derivatives are summarized below.
Table 1: Insecticidal Activity of Benzamide-1,2,4-Oxadiazole Derivatives
| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) | Reference |
| 7a | Mosquito larvae | 10 | 100 | [7][8] |
| 7a | Mosquito larvae | 2 | 100 | [7] |
| 7a | Mosquito larvae | 1 | 40 | [7][8] |
| 7f | Mosquito larvae | 10 | 100 | [7] |
| 12g | Mosquito larvae | 10 | >90 | [1] |
| 12g | Mosquito larvae | 5 | 100 | [1][2] |
| 12g | Mosquito larvae | 2 | 55 | [1][2] |
| 14q | Mythimna separata | 500 | 70 | [9] |
| 14i | Spodoptera frugiperda | 500 | 70 | [9] |
| 5i | Armyworm | 1 | 96.67 | [10] |
| 5p | Tetranychus cinnabarinus | 400 | 97.22 | [10] |
| 5q | Tetranychus cinnabarinus | 400 | 100 | [10] |
Table 2: Fungicidal Activity of Benzamide-1,2,4-Oxadiazole Derivatives
| Compound ID | Target Fungus | Concentration (mg/L) | Inhibition (%) | Reference |
| 7h | Botrytis cinerea | 50 | 90.5 | [7][8] |
| 12f | Pyricularia oryzae | 50 | 70.6 | [1][2] |
| 12h | Pyricularia oryzae | 50 | 100 | [1][2] |
| 14h | Pyricularia oryzae | 50 | 77.8 | [9] |
| 10a | Botrytis cinerea | 100 | 84.4 | [3][6] |
| 10d | Botrytis cinerea | 100 | 83.6 | [3][6] |
| 13p | Sclerotinia sclerotiorum | 50 | 86.1 | [5][11] |
Putative Mechanism of Action
While the precise molecular targets of these novel benzamide-1,2,4-oxadiazole derivatives are often not fully elucidated in initial studies, a common mechanism of action for some benzamide-based compounds involves the inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH).[12] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby arresting cell proliferation.
The proposed signaling pathway for this mode of action is illustrated below.
Caption: Putative mechanism of action via inhibition of the IMPDH pathway.
Conclusion
The synthesis of novel benzamides incorporating a 1,2,4-oxadiazole ring presents a promising strategy for the development of new pesticidal agents with potent insecticidal and fungicidal activities. The protocols and data presented herein provide a valuable resource for researchers in the field of agrochemical discovery and development. Further investigation into the structure-activity relationships and mechanism of action of these compounds will be crucial for the design of next-generation pesticides.
References
- 1. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04327K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. [PDF] Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo | Semantic Scholar [semanticscholar.org]
- 12. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical screening results. These application notes provide detailed protocols for the purity assessment of this compound using a suite of standard analytical techniques.
Compound Information:
-
IUPAC Name: this compound
-
CAS Number: 545424-41-7[1]
-
Molecular Formula: C₉H₆N₂O₂
-
Molecular Weight: 174.16 g/mol [1]
Analytical Techniques for Purity Assessment
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: For confirmation of functional groups.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and reaction monitoring.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the quantitative determination of the purity of this compound. A reverse-phase method is generally suitable for this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Prepare a sample solution of this compound at 1 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Sample A | 15.2 | 1854321 | 99.5 |
| Sample B | 15.3 | 1798765 | 98.2 |
| Sample C | 15.1 | 1901234 | 99.8 |
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound and the identification of any structurally related impurities.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ or DMSO-d₆.
-
Add a small amount of TMS if not already present in the solvent.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| Acquisition Time | 4.0 s |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | 100 MHz |
| Solvent | CDCl₃ |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Pulse Program | Proton-decoupled |
Expected Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 | Singlet | Aldehyde proton (-CHO) |
| ~8.2 | Doublet | Aromatic protons (ortho to oxadiazole) | |
| ~8.0 | Doublet | Aromatic protons (ortho to aldehyde) | |
| ~9.0 | Singlet | Oxadiazole proton | |
| ¹³C | ~191 | Carbonyl carbon (C=O)[1] | |
| ~168 | Oxadiazole carbon (C3)[1] | ||
| ~165 | Oxadiazole carbon (C5)[1] | ||
| ~138 | Aromatic quaternary carbon (C-CHO) | ||
| ~132 | Aromatic quaternary carbon (C-oxadiazole) | ||
| ~130 | Aromatic CH | ||
| ~128 | Aromatic CH |
NMR Analysis Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Experimental Protocol
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., TOF, Orbitrap)
-
Syringe pump or direct infusion system
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, to promote ionization)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to aid in protonation.
MS Acquisition Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | 50-500 m/z |
Expected Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 175.0502 | 175.0505 |
| [M+Na]⁺ | 197.0321 | 197.0324 |
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
IR Acquisition Parameters:
| Parameter | Value |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1700 | Strong | Aldehyde C=O stretch[1] |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1550 | Medium | C=N stretch (oxadiazole) |
| ~1200 | Strong | C-O stretch (oxadiazole) |
Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive method for monitoring the progress of reactions and for a preliminary assessment of the number of components in a sample.
Experimental Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
Mobile Phase:
-
A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf value of ~0.3-0.5).
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
Data Analysis:
-
A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
-
Calculate the Retardation factor (Rf) = (Distance traveled by the spot / Distance traveled by the solvent front).
TLC Workflow Diagram
Caption: Workflow for Thin-Layer Chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method for synthesizing 3-substituted-1,2,4-oxadiazoles, including the target compound, involves a two-step process. The first step is the formation of an O-acyl amidoxime intermediate, which is then cyclized to the 1,2,4-oxadiazole ring.[1][2] This typically involves the reaction of an amidoxime with an acylating agent.[1]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are 4-cyanobenzaldehyde (to be converted into 4-formylbenzamidoxime) and an appropriate acylating agent. 4-cyanobenzaldehyde is a commercially available aromatic aldehyde.[3][4]
Q3: How can I prepare the required 4-formylbenzamidoxime intermediate?
A3: 4-formylbenzamidoxime can be synthesized from 4-cyanobenzaldehyde by reacting it with hydroxylamine. This is a standard method for converting nitriles to amidoximes. The reaction is often carried out in the presence of a base.
Q4: What are some common challenges encountered during the synthesis of 1,2,4-oxadiazoles?
A4: Common challenges include low yields, the formation of byproducts, and difficulties in purifying the final compound. Low yields can result from incomplete reactions, side reactions of the starting materials, or suboptimal cyclization conditions.[5]
Q5: Can microwave-assisted synthesis be used to improve the reaction?
A5: Yes, microwave irradiation has been shown to be an effective technique for the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times and, in some cases, improve yields.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete formation of the O-acyl amidoxime intermediate. | Ensure the use of a suitable activating agent for the carboxylic acid or a reactive acylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal cyclization conditions (temperature, base, solvent). | Screen different bases (e.g., K₂CO₃, NaH, NaOEt) and solvents (e.g., THF, DMF, Toluene). Consider increasing the reaction temperature or using microwave irradiation.[6][7] | |
| Degradation of the aldehyde functionality. | Employ milder reaction conditions, especially during the cyclization step. Protect the aldehyde group if necessary, though this adds extra steps to the synthesis. | |
| Formation of Multiple Byproducts | Self-condensation of the amidoxime. | Control the reaction temperature and the rate of addition of the acylating agent. |
| Incomplete cyclization leading to the presence of the O-acyl amidoxime intermediate in the final product. | Increase the reaction time or temperature for the cyclization step. Ensure the base used is sufficiently strong and anhydrous. | |
| Side reactions involving the aldehyde group. | Use a non-nucleophilic base if side reactions with the aldehyde are suspected. | |
| Difficulty in Purifying the Final Product | Co-elution of the product with starting materials or byproducts during column chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method. |
| The product is an oil or a low-melting solid. | If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If it's a low-melting solid, perform recrystallization at a lower temperature. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 4-formylbenzamidoxime from 4-cyanobenzaldehyde
-
Dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 4-formylbenzamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend 4-formylbenzamidoxime (1 equivalent) in a suitable solvent such as THF or DMF.
-
Add a base (e.g., potassium carbonate, 1.2 equivalents) to the suspension.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or use microwave irradiation) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave Irradiation) | Expected Outcome |
| Temperature | 80-100 °C | 120-150 °C | Higher temperatures can increase reaction rates but may also lead to byproduct formation. |
| Reaction Time | 4-12 hours | 15-60 minutes | Microwave heating significantly reduces the reaction time.[6] |
| Solvent | Toluene, DMF, THF | DMF, Dioxane | Aprotic polar solvents are generally effective for both methods.[7] |
| Base | K₂CO₃, NaH | K₂CO₃, DIPEA | The choice of base can influence the rate of cyclodehydration.[7] |
| Typical Yield | 50-70% | 60-85% | Microwave-assisted synthesis often leads to improved yields. |
Visualizations
Experimental Workflow
Caption: General two-step workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajptonline.com [ajptonline.com]
Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals during the synthesis of 1,2,4-oxadiazole derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 1,2,4-oxadiazole derivatives.
Issue 1: Oily or Gummy Product After Reaction Work-up
Question: My crude product is an oil or a sticky gum, making it difficult to handle and purify. What should I do?
Answer: An oily or gummy product often indicates the presence of impurities, residual solvent, or byproducts. Here are several approaches to solidify your product for easier purification:
-
Trituration: This is the first method to try. It involves stirring the crude oil or gum with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble.
-
Recommended Solvents: Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good starting points.
-
Procedure:
-
Add a small amount of the chosen solvent to your crude product.
-
Stir vigorously with a spatula or a magnetic stirrer. The product may slowly solidify.
-
If solidification occurs, filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
-
Solvent Evaporation with a Co-solvent: Sometimes, residual high-boiling solvents like DMF or DMSO can trap the product as an oil.
-
Procedure:
-
Dissolve the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a non-polar co-solvent like toluene.
-
Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with many high-boiling solvents, aiding their removal and potentially leaving a solid product. Repeat this process a few times.
-
-
-
Short Silica Gel Plug: If trituration fails, a quick filtration through a short plug of silica gel can remove highly polar impurities.
-
Procedure:
-
Pack a small amount of silica gel into a fritted funnel or a pipette with a cotton plug.
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., DCM or hexanes/ethyl acetate mixture).
-
Pass the solution through the silica plug, eluting with a slightly more polar solvent if necessary.
-
Evaporate the solvent from the collected fractions to see if a solid is obtained.
-
-
Issue 2: Difficulty in Separating the Product from Starting Materials or Byproducts by Column Chromatography
Question: My 1,2,4-oxadiazole derivative co-elutes with starting materials (e.g., amidoxime, carboxylic acid) or byproducts during column chromatography. How can I improve the separation?
Answer: Co-elution is a common challenge. Here are some strategies to enhance separation:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Solvent System Modification:
-
For non-polar to moderately polar compounds, hexane/ethyl acetate or cyclohexane/ethyl acetate are common starting points. Try small additions of a third solvent like DCM or methanol to fine-tune the polarity.
-
For more polar compounds, DCM/methanol or ethyl acetate/methanol systems can be effective. Adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) can help to reduce tailing of basic compounds on silica gel.[1] For acidic compounds, a small amount of acetic acid or formic acid can be added.
-
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Pre-adsorption (Dry Loading): For compounds that are not very soluble in the initial chromatography solvent, dry loading can improve resolution.
-
Procedure:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to get a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your column.
-
-
Issue 3: Low Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery is often due to the choice of solvent, the volume of solvent used, or the cooling process.
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Finding a Good Solvent: Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof) to find a suitable one.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the compound. Using excess solvent will result in more of your product remaining in the solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If crystals are slow to form, adding a tiny crystal of the pure product (a "seed crystal") can initiate crystallization.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2,4-oxadiazoles?
A1: The most common impurities depend on the synthetic route, but often include:
-
Unreacted Starting Materials: Such as the amidoxime and the carboxylic acid, acyl chloride, or ester.
-
O-acylamidoxime Intermediate: The intermediate formed before the final cyclization to the 1,2,4-oxadiazole ring. In some cases, this intermediate can be isolated.[2]
-
Byproducts from Side Reactions: For example, if the reaction is heated for too long or at too high a temperature, decomposition products may form. The Tiemann and Krüger synthesis using amidoximes and acyl chlorides can sometimes lead to the formation of two products.[3]
-
Reagents and Catalysts: Such as coupling agents (e.g., EDC, HOBt), bases (e.g., pyridine, triethylamine), or catalysts like tetrabutylammonium fluoride (TBAF).[4]
Q2: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
A2: These solvents can be challenging to remove completely by simple evaporation.
-
Azeotropic Distillation: As mentioned in the troubleshooting guide, dissolving the product in a solvent like toluene and evaporating under reduced pressure can effectively remove DMF and DMSO.
-
Aqueous Work-up: If your product is not water-soluble, washing the organic layer multiple times with water or brine during liquid-liquid extraction can remove the majority of these polar solvents.
-
Lyophilization (Freeze-drying): If your compound is stable and soluble in water or 1,4-dioxane, lyophilization can be an effective method for removing residual solvents.
Q3: Is there a general, chromatography-free method for purifying 1,2,4-oxadiazole derivatives?
A3: While not universally applicable, some strategies can minimize the need for chromatography:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.[5]
-
Liquid-Liquid Extraction: A carefully planned extraction procedure can remove many impurities. For example, if your product is neutral, you can wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic starting materials or byproducts, and then with an acidic solution (e.g., dilute HCl) to remove basic impurities.
-
Use of Polymer-Supported Reagents: This approach involves using reagents that are attached to a solid support. After the reaction, the supported reagent and any byproducts attached to it can be simply filtered off, often leaving a relatively pure product in the solution.
Data Presentation
Table 1: Comparison of Purification Methods for 1,2,4-Oxadiazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable. | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor. |
| Liquid-Liquid Extraction | Variable | >90% (of crude) | Fast, good for removing ionic impurities. | Limited separation capability for compounds with similar polarities. |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils/gums. | May not remove all impurities, product can sometimes remain oily. |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures, high purity. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing of the silica gel. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1,2,4-oxadiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading: (Recommended for less soluble compounds) Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column. Start with a low polarity solvent system and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 10%, then 20%, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but the compound will precipitate out when cooled.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Aqueous Washes:
-
Transfer the organic solution to a separatory funnel.
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Drain the aqueous layer.
-
Base Wash: To remove acidic impurities (like unreacted carboxylic acid), wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Be sure to vent the separatory funnel frequently as CO2 may be generated. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of 1,2,4-oxadiazole derivatives.
Caption: A troubleshooting decision tree for the purification of 1,2,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
Technical Support Center: Enhancing Nitrile Reactivity in 1,3-Dipolar Cycloadditions
Welcome to the technical support center for overcoming the low reactivity of nitriles in 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do nitriles exhibit low reactivity as dipolarophiles in 1,3-dipolar cycloadditions?
Nitriles are inherently weak dipolarophiles due to the high energy of their LUMO (Lowest Unoccupied Molecular Orbital). For a typical 1,3-dipolar cycloaddition, which is often controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (Sustmann Type I), this high-energy LUMO results in a large energy gap and consequently a high activation barrier for the reaction.[1][2]
Q2: What are the most common strategies to enhance the reactivity of nitriles in these reactions?
The two primary strategies to overcome the low reactivity of nitriles are:
-
Activation of the Nitrile: This is most commonly achieved through the use of Lewis acids. The Lewis acid coordinates to the nitrogen atom of the nitrile, which lowers the energy of the nitrile's LUMO, thereby narrowing the HOMO-LUMO gap with the 1,3-dipole and accelerating the reaction.[3][4][5][6]
-
Modification of the 1,3-Dipole: Instead of using the nitrile as the dipolarophile, it can be converted into a more reactive 1,3-dipole, such as a nitrile oxide or a nitrile imine.[7][8][9][10][11] These species are then reacted with a suitable dipolarophile.
Q3: What is a nitrile oxide, and how is it generated for cycloaddition reactions?
A nitrile oxide is a reactive 1,3-dipole with the general structure R-C≡N⁺-O⁻. It is a versatile intermediate for the synthesis of five-membered heterocycles like isoxazolines (from alkenes) and isoxazoles (from alkynes).[7][8][12] Nitrile oxides are typically unstable and are generated in situ to prevent dimerization into furoxans.[13][14] Common methods for their generation include:
-
Dehydrohalogenation of hydroxamoyl halides using a base.[15]
-
Oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or Oxone®.[15][16]
-
Dehydration of primary nitroalkanes.[7]
Q4: How does Lewis acid catalysis improve the outcome of nitrile cycloadditions?
Lewis acid catalysis offers several advantages:
-
Increased Reaction Rate: By lowering the LUMO energy of the nitrile, the reaction rate is significantly enhanced.[3][4]
-
Improved Regioselectivity: Lewis acids can pre-organize the transition state, leading to a higher preference for one regioisomer over the other.[4]
-
Enantioselectivity: The use of chiral Lewis acids can induce asymmetry in the product, which is crucial for the synthesis of chiral molecules in drug development.[4][5]
Q5: What is strain-promoted alkyne-nitrile cycloaddition (SPANC)?
While not a direct cycloaddition with a nitrile as the dipolarophile, the concept is relevant. Strain-promoted alkyne-nitrone cycloaddition (SPANC) is a type of "click chemistry" reaction where a strained alkyne, such as a cyclooctyne, reacts rapidly with a nitrone (an N-oxide of an imine).[17][18][19][20] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it suitable for biological applications.[17][19][20] The high reactivity is driven by the release of ring strain in the transition state.[21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion | - Inherently low reactivity of the nitrile. - Inefficient generation of the 1,3-dipole (e.g., nitrile oxide). - Catalyst is inactive or poisoned. | - Introduce a Lewis acid catalyst: Start with common Lewis acids like MgI₂, Ni(OTf)₂, or Sc(OTf)₃.[4][22] - Optimize nitrile oxide generation: If using an in situ method, ensure the base is appropriate and added slowly. Consider alternative generation methods. For unstable nitrile oxides, a novel method using Amberlyst 21 as a solid-supported base can be effective to avoid coordination with the Lewis acid catalyst.[4][5] - Increase temperature: If the reaction is thermally allowed, carefully increasing the reaction temperature can improve the rate. |
| Formation of side products (e.g., dimerization of nitrile oxide) | - The concentration of the generated nitrile oxide is too high, favoring dimerization over cycloaddition. - The dipolarophile is not reactive enough. | - Slow addition of reagents: Add the precursor for the nitrile oxide (e.g., hydroxamoyl chloride) or the base slowly to the reaction mixture containing the dipolarophile to keep the instantaneous concentration of the nitrile oxide low. - Increase the concentration of the dipolarophile: Use an excess of the dipolarophile to favor the bimolecular cycloaddition over the dimerization. - Activate the dipolarophile: If possible, use a more electron-rich or strained dipolarophile. |
| Poor regioselectivity | - Electronic and steric factors of the dipole and dipolarophile are not sufficiently differentiated. - The reaction is run at a high temperature, which can decrease selectivity. | - Employ a Lewis acid catalyst: Lewis acids can enhance the regiochemical control.[4] - Modify the substituents: Altering the electronic or steric properties of the substituents on both the 1,3-dipole and the dipolarophile can favor the formation of one regioisomer. Frontier Molecular Orbital (FMO) theory can help predict the favored isomer.[1][2] - Lower the reaction temperature: Running the reaction at a lower temperature can improve selectivity. |
| Low or no enantioselectivity (for asymmetric reactions) | - The chiral Lewis acid catalyst is not effective. - The catalyst loading is too low. - The reaction temperature is too high. | - Screen different chiral ligands and metal salts: The choice of ligand and metal is critical for achieving high enantioselectivity. For example, binaphthyldiimine (BINIM)-Ni(II) complexes have shown good results. - Optimize catalyst loading: While catalytic amounts are desired, sometimes a higher loading (e.g., 10-30 mol%) is necessary for high ee. - Reduce the reaction temperature: Asymmetric induction is often more effective at lower temperatures. |
Quantitative Data
Table 1: Effect of Chiral Lewis Acid on Enantioselective Nitrile Oxide Cycloaddition
| Entry | Lewis Acid | Ligand | Catalyst Loading (mol%) | C/O Regioselectivity | Yield (%) | ee (%) |
| 1 | MgI₂ | 6a | 30 | >30:1 | 91 | 99 |
| 2 | MgI₂ | 6a | 10 | 14:1 | 88 | 95 |
| 3 | MgI₂ | 6a | 5 | 9:1 | 85 | 88 |
| 4 | Ni(ClO₄)₂ | 6a | 30 | 5:1 | 82 | 92 |
| 5 | Ni(NTf₂)₂ | 6a | 30 | 8:1 | 85 | 95 |
| 6 | Cu(OTf)₂ | 6d | 30 | 1:1.3 | 75 | 10 |
Data synthesized from Sibi, M. P., & Itoh, K. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 126(17), 5366–5367.[3]
Table 2: Enantioselective Cycloadditions with (R)-BINIM-Ni(II) Catalyst
| Dipolarophile | Nitrile Oxide | Catalyst Loading (mol%) | Regioselectivity (4-Me/5-Me) | Yield (%) | ee (%) (4-Me adduct) |
| 3 | 2,4,6-Trimethylbenzonitrile oxide | 30 | 85:15 | - | 96 |
| 4 | 2,4,6-Trimethylbenzonitrile oxide | 30 | 99:1 | - | 92 |
| 3 | Benzonitrile oxide | 10 | - | 75 | 79 |
| 3 | p-Methoxybenzonitrile oxide | 10 | - | 82 | 85 |
Data synthesized from Kanemasa, S., et al. (2000). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry, 65(21), 6355-6365.
Experimental Protocols
Protocol 1: General Procedure for Chiral Lewis Acid-Catalyzed Nitrile Oxide Cycloaddition
This protocol is based on the work of Sibi and Itoh for the enantioselective cycloaddition of nitrile oxides to electron-deficient alkenes.[3][4]
-
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral bis(oxazoline) ligand (e.g., 6a , 0.03 mmol).
-
Add anhydrous solvent (e.g., CH₂Cl₂) (1.0 mL).
-
Add the Lewis acid salt (e.g., MgI₂, 0.03 mmol).
-
Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
-
Cycloaddition Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dipolarophile (e.g., an unsaturated pyrazolidinone, 0.1 mmol) to the catalyst solution.
-
In a separate flask, dissolve the stable nitrile oxide (e.g., mesityl nitrile oxide, 0.12 mmol) in the anhydrous solvent (1.0 mL).
-
Add the nitrile oxide solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at the same temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: In Situ Generation of Nitrile Oxide for Cycloaddition
This protocol describes the generation of a nitrile oxide from an aldoxime followed by its cycloaddition.
-
Reaction Setup:
-
To a stirred solution of the aldoxime (1.0 mmol) and the alkene or alkyne dipolarophile (1.2 mmol) in a suitable solvent (e.g., THF or CH₂Cl₂), add a base (e.g., triethylamine, 1.5 mmol).
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 mmol) in the same solvent. The formation of the intermediate hydroximinoyl chloride occurs.
-
Allow the reaction to stir at room temperature. The base will effect the in situ dehydrochlorination to generate the nitrile oxide, which is then trapped by the dipolarophile.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired isoxazoline or isoxazole product.
-
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Lewis acid activation of nitriles in 1,3-dipolar cycloaddition.
Caption: Workflow for in situ nitrile oxide generation and cycloaddition.
References
- 1. scielo.br [scielo.br]
- 2. chesci.com [chesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral lewis Acid catalysis in nitrile oxide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold/Lewis acid catalyzed oxidative cyclization involving activation of nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Click chemistry - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. soc.chim.it [soc.chim.it]
managing side reactions in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage side reactions during their synthetic experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems that may be encountered during the synthesis of 1,2,4-oxadiazoles, particularly when using the common method of amidoxime acylation followed by cyclodehydration.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors. The primary culprits are incomplete cyclization of the O-acylamidoxime intermediate and competing side reactions.
-
Incomplete Cyclization: The O-acylamidoxime intermediate may not fully convert to the desired 1,2,4-oxadiazole. This can be addressed by optimizing the reaction conditions. The choice of base and solvent plays a crucial role. For instance, strong, non-nucleophilic bases in aprotic polar solvents generally favor cyclization.[1] Thermal activation can also drive the reaction to completion, but care must be taken to avoid thermal decomposition.
-
Hydrolysis of O-acylamidoxime: The O-acylamidoxime intermediate is susceptible to hydrolysis, especially in the presence of moisture or strong nucleophilic bases, which cleaves the intermediate back to the amidoxime and the carboxylic acid. To mitigate this, ensure all reagents and solvents are anhydrous. Using a non-nucleophilic base can also minimize this side reaction.
-
Boulton-Katritzky Rearrangement: This thermal or base-catalyzed rearrangement can lead to the formation of various other heterocyclic isomers, consuming your starting material and reducing the yield of the desired 1,2,4-oxadiazole.[2][3][4] This is particularly prevalent with certain substitution patterns on the starting materials. Careful control of temperature and the choice of a suitable base can help minimize this pathway.
-
Sub-optimal Acylating Agent Activation: In one-pot syntheses where a carboxylic acid is used directly, incomplete activation can lead to low yields. Ensure the coupling agent (e.g., CDI, EDC, T3P) is added under appropriate conditions (e.g., anhydrous solvent, optimal temperature) to ensure efficient formation of the O-acylamidoxime intermediate.
Q2: I am observing a significant amount of uncyclized O-acylamidoxime in my crude product. How can I promote complete cyclization?
A2: The persistence of the O-acylamidoxime intermediate is a common issue. Here are several strategies to drive the cyclization to completion:
-
Optimize the Base: The choice of base is critical. While alkali metal hydroxides like NaOH or KOH in DMSO can be effective, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of TBAF (Tetrabutylammonium fluoride) in an anhydrous solvent like THF can be more efficient in promoting cyclization while minimizing hydrolysis.[1]
-
Increase the Reaction Temperature: In many cases, heating the reaction mixture can provide the necessary activation energy for the cyclodehydration step. Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields. However, be mindful of potential thermal degradation of your starting materials or product, and the possibility of inducing the Boulton-Katritzky rearrangement at higher temperatures.
-
Change the Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally preferred for the cyclization step as they can solvate the intermediates and facilitate the reaction. Protic solvents or those with high water content should be avoided to prevent hydrolysis of the O-acylamidoxime.[1]
Q3: My final product is contaminated with a rearranged isomer. How can I prevent the Boulton-Katritzky rearrangement?
A3: The Boulton-Katritzky rearrangement is a known side reaction for 1,2,4-oxadiazoles, leading to the formation of other heterocycles.[2][3][4] Here's how to minimize its occurrence:
-
Control the Temperature: This rearrangement is often thermally induced. Running the cyclization step at the lowest effective temperature can help to suppress this side reaction.
-
Judicious Choice of Base: The nature of the base can influence the propensity for rearrangement. For substrates prone to this rearrangement, it may be beneficial to screen different bases to find one that selectively promotes cyclization without inducing the rearrangement.
-
Substrate Structure: The tendency for the Boulton-Katritzky rearrangement is highly dependent on the substituents on the 1,2,4-oxadiazole ring. If possible, modifying the synthetic strategy to introduce sensitive functional groups at a later stage might be an option.
Q4: I am using Carbonyldiimidazole (CDI) as an activating agent and observing urea byproducts. How can I minimize their formation and remove them?
A4: When using CDI to activate carboxylic acids for the synthesis of 1,2,4-oxadiazoles, the formation of urea byproducts from the reaction of CDI with amines or moisture can occur.
-
Strict Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry to prevent the hydrolysis of CDI, which leads to the formation of imidazole and carbon dioxide, and can contribute to byproduct formation.
-
Stoichiometry Control: Use the correct stoichiometry of CDI. An excess of CDI can lead to the formation of N,N'-carbonyldiimidazole and other related impurities.
-
Purification: Urea byproducts are often highly polar and can sometimes be removed by aqueous workup or precipitation. However, in many cases, column chromatography is necessary for complete removal.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of 1,2,4-oxadiazoles, providing a basis for optimizing your experimental setup.
Table 1: Effect of Base on the Cyclization of O-Acylamidoximes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | DMSO | RT | 4-16 | 11-90 | [1] |
| KOH | DMSO | RT | 0.17-1 | ~98 | [1] |
| TBAF | THF | RT | 1-16 | 50-99 | [5] |
| DBU | p-Xylene | Reflux | 1-2 | 80-96 | [6] |
Table 2: Effect of Solvent on the TBAH-catalyzed Cyclization of an O-Acylamidoxime
| Solvent | Yield (%) | Reference |
| DMF | 95 | [1] |
| THF | 92 | [1] |
| DCM | 90 | [1] |
| MeCN | 88 | [1] |
| Acetone | 91 | [1] |
| i-PrOH | 93 | [1] |
| t-BuOH | 94 | [1] |
| Toluene | Trace | [1] |
| Ethyl Acetate | 30 | [1] |
| Water | Trace | [1] |
| MeOH | 0 | [1] |
| EtOH | 19 | [1] |
Experimental Protocols
Protocol 1: High-Yield, One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using CDI
This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a carboxylic acid and an amidoxime using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[7]
Materials:
-
Carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Amidoxime (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (catalytic amount)
-
1 M HCl
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the formation of the O-acylamidoxime intermediate is complete (as indicated by TLC), add a catalytic amount of potassium hydroxide to the reaction mixture to promote cyclization.
-
Continue heating and stirring for another 12-24 hours, monitoring the formation of the 1,2,4-oxadiazole by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Adjust the pH of the aqueous mixture to ~5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Purification of 1,2,4-Oxadiazoles from Uncyclized Intermediates and Byproducts
This protocol outlines a general procedure for the purification of 1,2,4-oxadiazoles from common impurities such as unreacted amidoxime, O-acylamidoxime intermediate, and urea byproducts using column chromatography.
Materials:
-
Crude 1,2,4-oxadiazole product mixture
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
TLC plates
-
Appropriate visualization agent for TLC (e.g., UV light, iodine chamber, or a chemical stain)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a solvent system of varying polarity (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The desired 1,2,4-oxadiazole is typically less polar than the amidoxime and O-acylamidoxime intermediates and urea byproducts.
-
Column Preparation: Prepare a silica gel column of an appropriate size based on the amount of crude material. The amount of silica gel should be roughly 50-100 times the weight of the crude product. Pack the column using the non-polar solvent of your chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding increasing amounts of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC. The less polar 1,2,4-oxadiazole should elute first, followed by the more polar impurities.
-
Isolation: Combine the fractions containing the pure 1,2,4-oxadiazole (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: General Synthesis of 1,2,4-Oxadiazoles and Key Side Reactions
Caption: Synthetic pathway to 1,2,4-oxadiazoles and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low yields in 1,2,4-oxadiazole synthesis.
Diagram 3: Mechanism of Base-Catalyzed Cyclization of O-Acylamidoxime
Caption: Mechanism of the base-catalyzed cyclization to form a 1,2,4-oxadiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to [1,2,4]triazolo[1,5-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
optimizing reaction conditions for amidoxime-based synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amidoxime-based synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidoxime synthesis from a nitrile and hydroxylamine is resulting in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The conversion of nitriles to amidoximes can be slow.[1] Traditionally, these reactions are heated for several hours at 60-80 °C.[1] Consider extending the reaction time or moderately increasing the temperature.
-
Use an Excess of Hydroxylamine: Adding an excess of hydroxylamine can help drive the reaction to completion and improve yields, particularly for aliphatic nitriles.[1]
-
Choice of Hydroxylamine Salt vs. Aqueous Solution: While hydroxylamine hydrochloride with a base is common, using an aqueous solution of hydroxylamine can sometimes lead to shorter reaction times and may not require an additional base.[1]
-
Solvent Selection: The reaction is typically performed in refluxing ethanol or methanol to decrease the reaction time.[1] Ensure your solvent is appropriate for your starting materials and reaction temperature.
-
Alternative Methods: For difficult substrates, consider alternative methods like starting from thioamides, which can sometimes give better results.[1][2]
Q2: I am observing a significant amount of amide byproduct in my reaction. How can I minimize its formation?
Amide formation is a common side reaction, especially with aromatic nitriles containing electron-withdrawing groups.[2][3][4] Here’s how to address this issue:
-
Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine instead of strong inorganic bases can be beneficial.[3][4] One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[3][4] Conversely, increasing the amount of triethylamine to 6 molar equivalents resulted in the amide as the major product.[4]
-
Control Reaction Temperature: High temperatures can promote the hydrolysis of the nitrile or the newly formed amidoxime to the corresponding amide.[5] Running the reaction at room temperature, if feasible for your substrate, can reduce amide formation.[3][4]
-
Alternative Workup: The workup procedure can also influence the final product distribution. Ensure that the pH is carefully controlled during extraction and purification to avoid acid- or base-catalyzed hydrolysis.
-
Consider Ionic Liquids: Recent research suggests that specific ionic liquids can suppress amide formation and reduce reaction times, offering a more selective synthesis route.[6]
Q3: Are there any "green" or more environmentally friendly methods for amidoxime synthesis?
Yes, efforts have been made to develop more sustainable protocols. A notable green chemistry approach involves using water as the solvent at room temperature with triethylamine as the base. This method offers good yields, easier work-up, and shorter reaction times compared to traditional methods that often rely on organic solvents and heating. Ultrasonic irradiation in a solvent-free system has also been reported to produce amidoximes in high yields with short reaction times.[1]
Q4: Can I synthesize N-substituted amidoximes?
Yes, N-substituted amidoximes can be synthesized. One approach involves the reaction of primary nitroalkanes with magnesium or lithium amides.[7][8] Another convenient one-pot method starts from secondary amides, which are converted to N-substituted amidoximes under mild conditions using a triphenylphosphine-iodine system.[9]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different bases on the synthesis of an arylamidoxime from the corresponding nitrile and hydroxylamine hydrochloride, highlighting the formation of the amide byproduct.
| Entry | Base (equivalents) | Solvent | Temperature | Time (h) | Amidoxime Yield (%) | Amide Yield (%) |
| 1 | NaHCO₃ (1.6) | Water | Room Temp. | 24 | 32 | 5 |
| 2 | Na₂CO₃ (1.6) | Water | Room Temp. | 24 | 38 | 7 |
| 3 | Triethylamine (1.6) | Water | Room Temp. | 6 | 85 | 3 |
| 4 | Triethylamine (1.6) | Water | Room Temp. | 24 | 69 | 3 |
| 5 | Triethylamine (2.3) | Water | Room Temp. | 6 | 61 | 4 |
| 6 | Triethylamine (6.0) | Water | Room Temp. | 6 | 0 | 52 |
Data adapted from a study on the optimization of het/aryl-amidoxime synthesis.[3][4]
Experimental Protocols
General Protocol for the Synthesis of Aryl Amidoximes from Aryl Nitriles (Optimized Green Method) [3][4]
-
To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Add triethylamine (1.6 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Optimized green synthesis workflow for aryl amidoximes.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Studies on the synthesis of amidoximes from nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
preventing dimerization of nitrile oxides during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of nitrile oxides during their synthesis.
Troubleshooting Guide
Problem 1: Significant formation of furoxan (dimer) byproduct despite in situ trapping with a dipolarophile.
Possible Causes and Solutions:
-
Slow Trapping Reaction: The rate of dimerization may be faster than the rate of the desired [3+2] cycloaddition.
-
Increase the concentration of the dipolarophile: A higher concentration of the trapping agent can increase the probability of the desired cycloaddition reaction occurring over dimerization.
-
Use a more reactive dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. Consider using a dipolarophile with stronger electron-withdrawing groups.
-
Increase the reaction temperature: While higher temperatures can sometimes promote dimerization, they can also accelerate the cycloaddition reaction. The optimal temperature should be determined empirically.
-
-
Slow Generation of the Nitrile Oxide: If the nitrile oxide is generated too slowly in the presence of the dipolarophile, its instantaneous concentration may be too low for efficient trapping, allowing dimerization to compete.
-
Optimize the addition rate of reagents: When using methods like the dehydrohalogenation of hydroxamoyl halides, ensure the base is added at a rate that maintains a sufficient concentration of the nitrile oxide for the cycloaddition to occur.
-
Choose a faster generation method: Some methods, like the oxidation of aldoximes with stronger oxidizing agents, might generate the nitrile oxide more rapidly.
-
-
Steric Hindrance: Bulky substituents on the nitrile oxide or the dipolarophile can hinder the cycloaddition reaction, making dimerization more favorable.[1]
-
Modify the substrates: If possible, use less sterically hindered precursors for the nitrile oxide or a less hindered dipolarophile.
-
Increase reaction time and/or temperature: This may help overcome the steric barrier.
-
Problem 2: Low or no yield of the desired isoxazoline/isoxazole product.
Possible Causes and Solutions:
-
Decomposition of the Nitrile Oxide: Nitrile oxides are often unstable and can decompose, especially at elevated temperatures.
-
Maintain low reaction temperatures: Many nitrile oxide generation methods are performed at 0°C or even lower to minimize decomposition.
-
Ensure rapid in situ trapping: The nitrile oxide should be generated in the presence of the dipolarophile so that it reacts immediately.
-
-
Incorrect Reagents or Reaction Conditions: The choice of reagents and conditions is crucial for successful nitrile oxide generation.
-
Verify the purity of starting materials: Impurities in the aldoxime, hydroxamoyl chloride, or other precursors can interfere with the reaction.
-
Use an appropriate base/oxidant: The choice of base for dehydrohalogenation or oxidant for aldoxime oxidation is critical. For example, organic bases like triethylamine are commonly used, while oxidants like N-bromosuccinimide (NBS) or Oxone can be effective.[1][2]
-
Solvent effects: The polarity and protic nature of the solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are often preferred.
-
-
Formation of Alternative Byproducts: Besides dimerization, nitrile oxides can undergo other side reactions.
-
Analyze the crude reaction mixture: Use techniques like NMR or LC-MS to identify any major byproducts, which can provide clues about the undesired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides?
A1: The most common methods for generating nitrile oxides include:
-
Dehydrohalogenation of hydroxamoyl halides: This classic method involves treating a hydroxamoyl halide with a base, typically triethylamine.
-
Oxidation of aldoximes: Various oxidizing agents can be used, including sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents.[3] More environmentally friendly methods using reagents like Oxone in combination with NaCl have also been developed.[2][4][5]
-
Dehydration of primary nitroalkanes: This method typically requires strong dehydrating agents.
-
From O-silylated hydroxamic acids: These stable precursors can generate nitrile oxides under mild conditions using reagents like trifluoromethanesulfonic anhydride and triethylamine.[6]
Q2: How does steric hindrance affect nitrile oxide dimerization?
A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly hinder the dimerization process.[1] The dimerization to form a furoxan involves the formation of a C-C bond between two nitrile oxide molecules.[7][8] Large, bulky groups make it sterically difficult for the two nitrile oxide moieties to approach each other in the required orientation for dimerization. This is why nitrile oxides with bulky substituents, such as a mesityl group, are often stable and can even be isolated.[1]
Q3: Can nitrile oxide dimerization be completely avoided?
A3: While complete avoidance can be challenging, dimerization can be minimized to a negligible level. The most effective strategy is in situ generation and trapping. This involves generating the nitrile oxide in the presence of a suitable dipolarophile (e.g., an alkene or alkyne) that rapidly reacts with the nitrile oxide in a [3+2] cycloaddition reaction to form an isoxazoline or isoxazole, respectively.[9] The high reactivity and concentration of the dipolarophile ensure that the nitrile oxide is consumed in the desired reaction before it has a chance to dimerize.
Q4: What is the role of the solvent in nitrile oxide synthesis?
A4: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Generally, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[10] Protic solvents can potentially react with the nitrile oxide. The polarity of the solvent can also affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.
Q5: Are there any "green" or more environmentally friendly methods for nitrile oxide synthesis?
A5: Yes, there is a growing interest in developing more sustainable methods. One such approach involves the use of Oxone (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) in conjunction with sodium chloride for the oxidation of aldoximes.[2][4][5] This method is attractive as it uses readily available, inexpensive, and environmentally benign reagents and can often be performed under mild conditions, sometimes even in the absence of an organic solvent (ball-milling).[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of isoxazolines and isoxazoles via nitrile oxide cycloaddition, demonstrating successful suppression of dimerization.
Table 1: Yields of Isoxazolines from in situ Generated Nitrile Oxides
| Nitrile Oxide Precursor | Dipolarophile | Oxidant/Base | Solvent | Yield (%) | Reference |
| Benzaldoxime | Styrene | t-BuOI / 2,6-lutidine | Dioxane | 88 | [10] |
| p-Tolualdoxime | Methyl acrylate | NaCl / Oxone / Na₂CO₃ | Ball-milling | 85 | [2] |
| O-tert-butyldiphenylsilyl benzhydroxamate | Norbornene | Tf₂O / NEt₃ | CH₂Cl₂ | 86 | [6] |
| Citronellal oxime | (intramolecular) | Iodobenzene diacetate / TFA | MeOH | Good | [3] |
Table 2: Yields of Isoxazoles from in situ Generated Nitrile Oxides
| Nitrile Oxide Precursor | Dipolarophile | Oxidant/Base | Solvent | Yield (%) | Reference |
| p-Tolualdoxime | Phenylacetylene | NaCl / Oxone / Na₂CO₃ | Ball-milling | 78 | [2] |
| Benzaldoxime | Phenylacetylene | t-BuOI / 2,6-lutidine | Dioxane | 82 | [10] |
| α-Diazocarbonyl compound | Ethyl propiolate | tert-butyl nitrite (TBN) | Not specified | 84 | [11] |
Experimental Protocols
Protocol 1: Generation of Nitrile Oxides from Oximes using t-BuOI and their Cycloaddition [10]
-
To a solution of the aldoxime (0.5 mmol) and an alkene or alkyne (0.6 mmol) in dioxane (2.5 mL) is added 2,6-lutidine (1.0 mmol).
-
A solution of tert-butyl hypoiodite (t-BuOI), prepared in situ from tert-butyl hypochlorite (t-BuOCl, 1.0 mmol) and sodium iodide (NaI, 1.0 mmol) in dioxane (2.5 mL), is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for the specified time (typically a few hours).
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Mechanochemical Solvent-Free Synthesis of Isoxazoles and Isoxazolines [2]
-
In a ball-milling vessel, combine the aldoxime (0.2 mmol), NaCl (0.22 mmol), Oxone (0.22 mmol), Na₂CO₃ (0.3 mmol), and the alkene or alkyne (0.24 mmol).
-
The mixture is milled at room temperature for the required time (e.g., 30-60 minutes).
-
After milling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired isoxazole or isoxazoline.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Efficient 1,2,4-Oxadiazole Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
A1: The two most prevalent methods for the synthesis of 1,2,4-oxadiazoles are:
-
The amidoxime route: This involves the condensation of an amidoxime with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, or anhydrides).[1][2][3] This is often a two-step process involving the initial formation of an O-acylamidoxime intermediate, followed by cyclodehydration.[1][4][5]
-
1,3-Dipolar cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[2][3] While the starting materials are readily available, this route can be less favorable due to the low reactivity of the nitrile triple bond and the potential for dimerization of the nitrile oxide.[2][6]
Q2: How do I choose the right catalyst for my 1,2,4-oxadiazole synthesis?
A2: The choice of catalyst depends on the chosen synthetic route and the specific substrates.
-
For the amidoxime route:
-
Bases: Tetrabutylammonium fluoride (TBAF) is a highly effective catalyst for the cyclization of O-acylamidoximes at room temperature.[4] However, on a large scale, its corrosive nature can be a drawback.[4] Inorganic bases like NaOH or KOH in DMSO are also efficient for one-pot syntheses from amidoximes and esters or carboxylic acids.[4]
-
Acids: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles.[7]
-
Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and carbonyldiimidazole (CDI) are used to activate carboxylic acids for the reaction with amidoximes.[1]
-
-
For 1,3-dipolar cycloaddition:
-
Metal Catalysts: Platinum(IV) catalysts have been shown to promote the cycloaddition of nitrile oxides with nitriles under mild conditions.[2]
-
Q3: What are the advantages of using microwave irradiation for 1,2,4-oxadiazole synthesis?
A3: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of 1,2,4-oxadiazoles.[2][8] For instance, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.[7] It has also been successfully applied to the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters.[2]
Troubleshooting Guide
Problem 1: Low or no yield of the desired 1,2,4-oxadiazole.
| Potential Cause | Suggested Solution |
| Inefficient cyclization of the O-acylamidoxime intermediate. | Switch to a more potent cyclization catalyst such as TBAF in THF at room temperature.[4] Alternatively, consider a one-pot method using NaOH or KOH in DMSO, which can drive the reaction to completion.[4] For thermally induced cyclization, ensure the temperature is high enough (e.g., heating in a high-boiling solvent like toluene or DMF).[1] |
| Poor activation of the carboxylic acid. | If using a coupling agent like DCC or EDC, ensure anhydrous conditions. Consider using a more reactive carboxylic acid derivative, such as an acyl chloride, which can be generated in situ.[8] |
| Low reactivity of the nitrile in 1,3-dipolar cycloaddition. | Employ a catalyst, such as a platinum(IV) complex, to facilitate the cycloaddition.[2] Alternatively, consider using an electron-deficient nitrile to enhance its reactivity. |
| Decomposition of starting materials or intermediates. | For sensitive substrates, conduct the reaction at a lower temperature for a longer duration. Room temperature synthesis methods using TBAF or NaOH/DMSO can be beneficial.[4][5] |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of the amidoxime and the acylating agent or nitrile. An excess of one reagent may be necessary in some cases. |
Problem 2: Formation of significant side products.
| Side Product | Potential Cause | Suggested Solution |
| Dimerization of nitrile oxide (e.g., furoxans). | This is a common issue in 1,3-dipolar cycloaddition reactions.[2][6] Perform the reaction in the presence of the nitrile dipolarophile to favor the desired cycloaddition. Slowly adding the nitrile oxide precursor to the reaction mixture can also minimize dimerization. | |
| Formation of 1,2,4-oxadiazole-4-oxides. | This can also occur from nitrile oxide dimerization.[2] Optimizing the reaction conditions, such as temperature and catalyst, can help to suppress this side reaction. | |
| Hydrolysis of the O-acylamidoxime intermediate. | This can be a problem, especially in aqueous or protic media.[9] Ensure anhydrous conditions during the acylation and cyclization steps. If using aqueous conditions is unavoidable, adjusting the pH can sometimes mitigate hydrolysis.[9] | |
| Rearrangement products (e.g., Boulton-Katritzky rearrangement). | Certain substituted 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangements.[1] Avoid excessive heat or exposure to light during the reaction and work-up if your product is susceptible to such rearrangements. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acid Derivatives.
| Catalyst/Reagent | Substrates | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NaOH | Amidoximes and Esters | DMSO | Room Temp | 4 - 16 h | Good to Excellent | [4] |
| TBAF (0.1 - 1.4 eq) | O-acylamidoximes | THF | Room Temp | 1 - 16 h | Good to Excellent | [4] |
| PTSA-ZnCl₂ | Amidoximes and Nitriles | N/A | N/A | N/A | Mild and Efficient | [7] |
| PS-BEMP/HBTU | Carboxylic acid and Amidoxime | Acetonitrile | 160 °C (Microwave) | 15 min | Near Quantitative | [8] |
| PS-Carbodiimide/HOBt | Carboxylic acid and Amidoxime | N/A | Microwave | N/A | 83% | [8] |
| CDI | Amidoximes and Carboxylic acids | NaOH/DMSO | Room Temp | N/A | Good | [4] |
Experimental Protocols
Protocol 1: One-pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Esters using NaOH/DMSO. [4]
-
To a solution of the amidoxime (1.0 mmol) in DMSO (2 mL), add the ester (1.2 mmol).
-
Add powdered NaOH (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (20 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization of O-acylamidoximes using TBAF. [4]
-
Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (5 mL).
-
Add a solution of TBAF (1.0 M in THF, 1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for 1,2,4-oxadiazole synthesis via the amidoxime route.
Caption: A logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of 1,2,4-oxadiazole compounds in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,4-oxadiazole compounds in experimental assays.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Question: My 1,2,4-oxadiazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
Answer:
This is a common issue for poorly soluble compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 5%. High concentrations of DMSO can be toxic to cells and interfere with assay components.
-
Employ Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound.[1][2][3] Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400.[1]
-
-
Use Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][2] Examples include:
-
Polysorbate 80 (Tween 80)[1]
-
Sodium lauryl sulfate (SLS)
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from the aqueous environment.[1][2] A common choice is:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]
-
-
Adjust Buffer pH: For 1,2,4-oxadiazole compounds with ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.[2][3][4] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.
-
Particle Size Reduction: If you are preparing your solutions from a solid form of the compound, reducing the particle size can increase the dissolution rate.[2][5][6] This can be achieved through techniques like sonication or using micronized powder.
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of my 1,2,4-oxadiazole compound in my assay buffer?
A1: You can determine the kinetic solubility of your compound using a method like the shake-flask method or a nephelometric assay.[7][8]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Prepare a stock solution of your 1,2,4-oxadiazole compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess amount of the compound to your aqueous assay buffer in a sealed vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter or centrifuge the sample to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Caption: Workflow for the shake-flask solubility assay.
Q2: What are the best initial co-solvents to try for 1,2,4-oxadiazole compounds?
A2: A good starting point is to test a panel of common, biocompatible co-solvents. The following table provides a comparison of commonly used co-solvents and their typical starting concentrations.
| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |
| Ethanol | 1-5% (v/v) | Biocompatible, readily available.[1] | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 1-10% (v/v) | Low toxicity, good solubilizing power for many compounds.[1] | Can be viscous, may interfere with some assays. |
| Propylene Glycol | 1-10% (v/v) | Good safety profile, often used in pharmaceutical formulations.[1] | Can be more viscous than ethanol. |
Q3: Can the structure of the 1,2,4-oxadiazole compound itself be modified to improve solubility?
A3: Yes, structural modifications can significantly enhance solubility. Introducing polar functional groups, such as carboxylates or amines, can increase aqueous solubility. For example, converting a carboxylic acid to a sodium salt can dramatically improve its water solubility.[9]
Q4: My 1,2,4-oxadiazole is an antagonist of the Farnesoid X Receptor (FXR). How does this pathway work?
A4: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[10]
Caption: Simplified FXR signaling pathway.
In its active state, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. An antagonist would prevent the binding of endogenous ligands like bile acids, thus inhibiting this signaling cascade.[10]
References
- 1. Solubilizer Excipients - Protheragen [protheragen.ai]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. asianpubs.org [asianpubs.org]
- 9. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in their final synthesis products.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during chemical synthesis and purification.
Question 1: What are the most common sources of impurities in a synthesis?
Impurities can originate from various sources throughout the synthetic and purification processes.[][2][3][4] Key sources include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[4][5]
-
Side Reactions: Unintended chemical reactions can occur alongside the desired transformation, leading to the formation of byproducts.[6][7]
-
Incomplete Reactions: Residual unreacted starting materials or intermediates can contaminate the final product.[][5]
-
Degradation: The target compound or intermediates may decompose under the reaction or storage conditions.[][4]
-
Catalyst and Reagent Residues: Catalysts, ligands, and other reagents used in the reaction may not be fully removed during workup.[4][6]
-
Solvent Residues: Solvents used in the reaction or purification steps can remain in the final product.[][3]
-
Contamination: External contaminants from glassware, equipment, or the environment can be introduced.[4]
Question 2: How can I proactively minimize the formation of impurities during the reaction itself?
Optimizing reaction conditions is a critical step in controlling the impurity profile.[8] Consider the following strategies:
-
High-Purity Starting Materials: Utilize reagents and solvents of the highest possible purity to avoid introducing impurities from the outset.[9]
-
Reaction Condition Optimization: Systematically adjust parameters such as temperature, pressure, concentration, and reaction time to maximize the formation of the desired product and minimize side reactions.[7][10][]
-
Catalyst and Ligand Selection: The choice of catalyst and ligands can significantly influence the selectivity and efficiency of a reaction.[12]
-
Controlled Reagent Addition: Slow or portion-wise addition of reagents can help to control reaction temperature and minimize the formation of byproducts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic degradation.
-
Water Removal: For reactions that produce water as a byproduct, using techniques like a Dean-Stark trap or adding molecular sieves can drive the reaction to completion and prevent water-induced side reactions.[13]
Question 3: My reaction is complete, but the crude product is highly impure. What is the first step in troubleshooting the purification?
The initial step is to gather information about your mixture. A logical approach to troubleshooting purification is outlined below.
Caption: A workflow for troubleshooting impurities.
Question 4: How do I choose the most appropriate purification technique?
The choice of purification method depends on the physical and chemical properties of your target compound and the impurities present.[2][14]
Caption: A decision tree for selecting a purification method.
Data Presentation
The effectiveness of different purification techniques can vary significantly depending on the nature of the impurities.
| Purification Technique | Principle of Separation | Best Suited For | Typical Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[15][16][17] | Crystalline solids with impurities that have different solubility profiles. | >99% |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[18] | Compounds with different polarities, complex mixtures.[18] | 95-99% |
| Distillation | Separation of liquids based on differences in their boiling points.[14] | Volatile liquids with significantly different boiling points (>70°C difference for simple distillation). | 98-99.5% |
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases.[19] | Separating acidic, basic, or neutral compounds from a mixture. | Can significantly reduce certain impurities, often used as a preliminary step. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent.[15][16][20]
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][17] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[21]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[21] The flask can then be placed in an ice bath to maximize crystal formation.[17]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[20]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[17]
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes pressure to move the solvent through the stationary phase, typically silica gel.[22]
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation between the target compound and impurities, with an Rf value for the target compound of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent of your chosen system. Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed. Add a layer of sand on top of the silica to prevent disturbance.[22]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a less polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[23]
-
Elution: Add the eluting solvent to the column and apply gentle pressure (using compressed air or a pump) to achieve a flow rate of approximately 5 cm/min.[18][22] Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Signaling Pathways and Impurity Formation
Understanding the reaction mechanism can help predict and minimize the formation of byproducts. For example, in peptide synthesis, a common side reaction is the formation of a diketopiperazine derivative, which truncates the peptide chain.[6]
Caption: A simplified pathway showing a common side reaction.
References
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 5. fbpharmtech.com [fbpharmtech.com]
- 6. veeprho.com [veeprho.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. mt.com [mt.com]
- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. biotage.com [biotage.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. orgsyn.org [orgsyn.org]
- 23. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing your purification process for the highest purity product.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (so they remain in the solution, or mother liquor, upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration). By carefully selecting a solvent and controlling the cooling rate, the target compound can be induced to form pure crystals, leaving the impurities behind in the solution.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should meet several criteria:
-
High-solubility at elevated temperatures and low solubility at room temperature: This is the most critical factor to ensure a good yield of purified crystals upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
For aromatic aldehydes and oxadiazole derivatives, common solvents to screen include ethanol, ethyl acetate, isopropanol, acetone, and toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane. A preliminary small-scale solubility test is highly recommended.
Q3: What are the key steps in a typical recrystallization procedure?
A3: A standard recrystallization process involves the following steps:
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Hot Filtration (if necessary): Removing any insoluble impurities from the hot solution.
-
Cooling and Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Crystal Collection: Isolating the purified crystals from the cold solvent (mother liquor) by vacuum filtration.
-
Washing: Rinsing the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Thoroughly drying the purified crystals to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated but nucleation has not occurred. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Try a different solvent or a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high, leading to supersaturation at a temperature above the compound's melting point. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to slow down heat loss. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and then cool slowly. |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. 4. The cooling was not sufficient to maximize crystal formation. | 1. Concentrate the mother liquor by evaporation and cool for a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a small excess of hot solvent before filtration. 3. Use a minimal amount of ice-cold solvent for washing. 4. Ensure the solution is cooled in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals. | 1. The impurity has similar solubility characteristics to the product. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary. |
| Crystals are very fine or appear as a powder. | 1. The solution cooled too rapidly. 2. The solution was agitated during the cooling process. | 1. Allow the solution to cool slowly and without disturbance on a benchtop before moving to an ice bath. 2. Avoid moving or swirling the flask during the initial stages of crystal growth. |
Data Presentation: Solvent Screening for Recrystallization
The following tables present hypothetical data for the selection of a suitable solvent system for the recrystallization of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Observations |
| Water | < 0.1 | < 0.5 | Insoluble |
| Hexane | < 0.1 | 0.8 | Sparingly soluble even when hot |
| Toluene | 1.5 | 15.2 | Good differential solubility |
| Ethanol | 2.5 | 20.1 | Good differential solubility |
| Ethyl Acetate | 3.0 | 25.5 | Good differential solubility |
| Acetone | 10.5 | > 30 | Too soluble at room temperature |
Table 2: Recrystallization Efficiency in Selected Solvents
| Solvent System | Crude Sample (g) | Solvent Volume (mL) | Recovered Yield (g) | Yield (%) | Purity by HPLC (%) |
| Toluene | 5.0 | 35 | 4.1 | 82 | 99.2 |
| Ethanol | 5.0 | 25 | 4.3 | 86 | 99.5 |
| Ethyl Acetate | 5.0 | 20 | 4.4 | 88 | 99.6 |
| Ethanol/Water (4:1) | 5.0 | 30 | 4.5 | 90 | 99.7 |
Based on this data, a mixed solvent system of Ethanol/Water appears to be the most effective for achieving both high yield and high purity.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethanol (approximately 20 mL) and heat the mixture to boiling with stirring on a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL).
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature below the solvent's boiling point.
Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-solvent: To the hot solution, add water dropwise with swirling until a faint cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Mandatory Visualizations
Caption: A standard workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common issues in recrystallization.
dealing with regioisomer formation in 1,2,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles. Our focus is to help you address common challenges, particularly the formation of regioisomers, and to provide actionable solutions for achieving high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of regioisomer formation in 1,2,4-oxadiazole synthesis?
The primary cause of regioisomer formation is the competing N-acylation of the amidoxime starting material, alongside the desired O-acylation. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the O-acylation of an amidoxime, followed by a cyclodehydration reaction. If N-acylation occurs, it can lead to the formation of undesired side products.
Q2: How can I confirm the identity of the desired 1,2,4-oxadiazole regioisomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between different oxadiazole regioisomers.
-
¹³C NMR: The chemical shifts of the two carbon atoms within the oxadiazole ring are characteristic. For 3,5-disubstituted 1,2,4-oxadiazoles, the signals for C3 and C5 typically appear in the range of 167-176 ppm.[1] In contrast, for 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent in symmetrically substituted derivatives and show a single signal, while in unsymmetrically substituted ones, they appear at around 164-166 ppm.[2]
-
¹H NMR: The proton signals of the substituents attached to the oxadiazole ring will have distinct chemical shifts depending on their position. Careful analysis of the spectra and comparison with literature data for known compounds can confirm the structure.
Q3: Can the 1,2,4-oxadiazole ring rearrange to other isomers after its formation?
Yes, under certain conditions, 1,2,4-oxadiazoles can undergo rearrangement. For instance, photochemical irradiation of 3-amino-1,2,4-oxadiazoles in a basic medium can lead to the formation of 1,3,4-oxadiazoles.[3] This is a post-synthetic issue and can be avoided by protecting the product from prolonged exposure to light and harsh basic conditions after isolation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1,2,4-Oxadiazole
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. Consider using microwave irradiation to accelerate the reaction.[4] - Use a more efficient coupling agent to activate the carboxylic acid (e.g., EDC, CDI).[3] |
| Side reactions | - Optimize the base and solvent system. A superbase medium like NaOH/DMSO at room temperature has been shown to be effective for one-pot synthesis.[5][6] - For two-step procedures, ensure the O-acyl amidoxime intermediate is formed cleanly before proceeding to the cyclization step. |
| Degradation of starting materials or product | - Ensure anhydrous conditions if using moisture-sensitive reagents. - Purify starting materials before use. |
Issue 2: Formation of Regioisomeric Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| N-acylation of the amidoxime | - Reaction Conditions: Employing a strong, non-nucleophilic base can favor O-acylation. The use of a superbase system like NaOH or KOH in DMSO at room temperature has been reported to promote the desired regioselectivity in one-pot syntheses.[5][6] - Acylating Agent: The choice of acylating agent can influence the N/O selectivity. Acyl chlorides are highly reactive and may lead to less selectivity. Using a carboxylic acid with a coupling agent might offer better control. |
| Formation of 1,2,4-oxadiazin-5(6H)-ones | - This side reaction has been observed when reacting amidoximes with maleic esters in a NaOH/DMSO medium.[5] To avoid this, consider using a different acylating agent if your substrate is prone to this pathway. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted from a method that has proven to be highly efficient for the synthesis of a variety of 1,2,4-oxadiazoles at room temperature.[5][6]
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic acid ester (1.2 mmol)
-
Sodium hydroxide (NaOH), powdered (2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
Procedure:
-
To a solution of the amidoxime in anhydrous DMSO, add the carboxylic acid ester.
-
Add powdered sodium hydroxide to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, pour the reaction mixture into ice-water.
-
The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
Microwave irradiation can significantly reduce reaction times and improve yields.[7]
Materials:
-
Benzamidoxime (1.14 mmol)
-
3-Aryl-acryloyl chloride (1.0 mmol)
-
Potassium carbonate (K₂CO₃), dry (2.53 mmol)
-
Dichloromethane (DCM), anhydrous (6.0 mL)
-
Silica gel (1 g)
Procedure:
-
In a sealed microwave vessel, add the benzamidoxime and dry potassium carbonate to anhydrous DCM under a nitrogen atmosphere.
-
Add a solution of the 3-aryl-acryloyl chloride in anhydrous DCM dropwise to the stirring mixture at room temperature.
-
After the addition is complete, add silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Irradiate the vessel in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-20 minutes).
-
After cooling, purify the product directly by loading the silica-supported crude material onto a column for chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| One-Pot | NaOH | DMSO | Room Temp. | 4-24 h | 11-90 | [8] |
| Two-Step | TBAF | THF | Room Temp. | 1-16 h | ~70-95 | [5] |
| Microwave | K₂CO₃/Silica | DCM (adsorbed) | 120 °C | 10-20 min | ~65 | [7] |
| Conventional | Pyridine | Pyridine | Reflux | Several hours | Variable | [9] |
Visualizations
Reaction Pathway and Regioisomer Formation
The following diagram illustrates the key steps in 1,2,4-oxadiazole synthesis and the potential for regioisomer formation.
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis highlighting the competing N- and O-acylation pathways.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues in 1,2,4-oxadiazole synthesis.
Caption: A decision-making workflow for troubleshooting 1,2,4-oxadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [nanobioletters.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity
A deep dive into the pharmacological profiles of two prominent oxadiazole isomers reveals distinct and overlapping therapeutic potential, with nuances in their anticancer, antimicrobial, and anti-inflammatory activities.
Oxadiazole scaffolds are a cornerstone in medicinal chemistry, with the 1,2,4- and 1,3,4-isomers being the most extensively studied for their diverse biological activities.[1][2][3] These five-membered heterocyclic rings act as bioisosteres for amides and esters, enhancing pharmacological activity through interactions like hydrogen bonding.[1][4] This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear overview of their respective and combined therapeutic prospects.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines.[2][5][6] While direct comparative studies under identical conditions are limited, analysis of published data provides insights into their relative efficacies.
Derivatives of 1,3,4-oxadiazole have shown remarkable antiproliferative effects. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds showing greater potency than the standard drug Doxorubicin.[1] Similarly, hybrid molecules incorporating 1,3,4-oxadiazole and 1,2,3-triazole have demonstrated potent inhibitory effects on MCF-7 and HCT-116 cells, in some cases surpassing the efficacy of Tamoxifen and 5-Fluorouracil.[1]
On the other hand, 1,2,4-oxadiazole derivatives have also emerged as powerful anticancer agents.[7] Novel 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives have shown high activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with IC50 values in the nanomolar range for the most potent compounds.[7] Furthermore, some studies have explored the synergistic potential of combining both isomers. A series of novel analogs containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties displayed potent anticancer activity against MCF-7, A549, and MDA-MB-231 cell lines, with IC50 values as low as 0.34 µM.[2][8]
Comparative Anticancer Activity Data
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivative (Compound 34b) | A549, MDA-MB-231, MCF-7 | 1.02, 1.34, 0.31 | [1] |
| 1,3,4-Oxadiazole | Thymol-1,3,4-oxadiazole derivative (Compound 5c) | MCF-7, HCT-116, HepG2 | 1.1, 2.6, 1.4 | [1] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivative (Compound 69) | PC3, A549, MCF-7, DU-145 | 0.01, 0.45, 0.081, 1.77 | [1] |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative (Compound 16a) | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [7] |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative (Compound 16b) | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [7] |
| Hybrid | 1,2,4-oxadiazole linked 1,3,4-oxadiazole (Compound 11b) | MCF-7, A549, MDA MB 231 | 0.34, 1.23, 0.87 | [8] |
| Hybrid | 1,2,4-oxadiazole linked 1,3,4-oxadiazole (Compound 11g) | MCF-7, A549, MDA MB 231 | 1.23, 0.98, 1.54 | [8] |
| Hybrid | 1,2,4-oxadiazole linked 1,3,4-oxadiazole (Compound 11h) | MCF-7, A549, MDA MB 231 | 2.12, 1.87, 2.45 | [8] |
| Hybrid | 1,2,4-oxadiazole linked 1,3,4-oxadiazole (Compound 11i) | MCF-7, A549, MDA MB 231 | 1.87, 2.12, 1.98 | [8] |
Antimicrobial Activity: A Broad Spectrum of Defense
Both oxadiazole isomers are prominent scaffolds in the development of new antimicrobial agents, addressing the growing challenge of antimicrobial resistance.[9]
1,3,4-Oxadiazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1][9] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[1] Some derivatives have even exhibited stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[9]
Similarly, 1,2,4-oxadiazole derivatives have been investigated for their anti-infective properties.[10] Some 3-substituted 5-amino 1,2,4-oxadiazoles have shown potent antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10]
Comparative Antimicrobial Activity Data
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivative (Compounds 19a-c) | Various Bacteria | 3.9 - 31.25 µM | [1] |
| 1,3,4-Oxadiazole | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | <0.78 | [9] |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | S. aureus | 0.15 | [10] |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | E. coli | 0.05 | [10] |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | C. albicans | 12.5 | [10] |
Experimental Protocols
The biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are typically evaluated using a range of standardized in vitro assays.
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of the compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthesis Workflow
The synthesis of these biologically active oxadiazole derivatives often follows a structured pathway, starting from readily available materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijfmr.com [ijfmr.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer activity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds showing significant promise in oncological research. While the initial focus was on the specific scaffold of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, the available literature is more extensive on the broader class of 1,2,4-oxadiazoles. This guide, therefore, presents data on various 1,2,4-oxadiazole derivatives to offer a valuable comparative context for researchers in this field.
Comparative Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of a compound's potency. For comparative purposes, the activity of standard chemotherapeutic agents is also included where available.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Derivative 1 | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 | [1][2] |
| Derivative 2 | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 | [1][2] |
| Derivative 3 | Breast (T47D) | 19.40 | Paclitaxel | 4.10 | [1] |
| Derivative 4 | Prostate (PC-3) | 15.7 | Mitomycin | 1.50 | [1] |
| Compound 30a | Prostate (PC3) | 0.12 ± 0.095 | Etoposide | >10 | [3] |
| Compound 30a | Lung (A549) | 0.13 ± 0.06 | Etoposide | >10 | [3] |
| Compound 30a | Liver (HEPG2) | 0.11 ± 0.039 | Etoposide | >10 | [3] |
| Compound 30b | Prostate (PC3) | 0.21 ± 0.045 | Etoposide | >10 | [3] |
| Compound 30c | Prostate (PC3) | 0.48 ± 0.082 | Etoposide | >10 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the anticancer activity of the 1,2,4-oxadiazole derivatives cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2][4][5][6][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is commonly used to stain the DNA of fixed and permeabilized cells.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[8][9][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 1,2,4-oxadiazole derivatives, it is essential to visualize the cellular signaling pathways they may affect. The following diagrams, generated using the DOT language, illustrate key pathways often implicated in cancer and the general workflow for evaluating anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1,2,4-oxadiazoles
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, and its presence in numerous biologically active compounds.[1][2] The efficient synthesis of this heterocyclic ring is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the most common and effective synthetic routes to 1,2,4-oxadiazoles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Key Synthetic Strategies
The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two principal strategies: the cyclization of amidoxime derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides.[1][3][4][5] More recent developments have also introduced oxidative cyclization methods.[6][7] Each approach offers distinct advantages and is suited to different substrate scopes and reaction conditions.
Cyclization of Amidoxime Derivatives: A Versatile [4+1] Approach
The most widely employed method for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides, anhydrides, or esters.[3][8][9] This [4+1] cycloaddition approach is highly versatile and can be performed as a two-step process, involving the isolation of an intermediate O-acylamidoxime, or as a more streamlined one-pot procedure.[6][7][10]
The reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI), to activate the carboxylic acid.[9] The subsequent cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring can be promoted by heat or the use of a base.
Advantages:
-
Wide availability of starting materials (amidoximes and carboxylic acids).
-
Generally high yields.
Disadvantages:
-
The two-step process can be time-consuming.
-
The use of coupling agents can sometimes lead to purification challenges.
1,3-Dipolar Cycloaddition: A Direct [3+2] Pathway
This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[1][3][4][5] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base. While this approach offers a direct route to the 1,2,4-oxadiazole core, its application can be limited by the reactivity of the nitrile and the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[5]
Advantages:
-
Direct formation of the heterocyclic ring.
-
Can be effective for specific substrate combinations.
Disadvantages:
-
Potential for side reactions, particularly the dimerization of the nitrile oxide.[5]
-
The reactivity of the nitrile component can be a limiting factor.[5]
Oxidative Cyclization: A Modern Alternative
A more recent strategy for the synthesis of 1,2,4-oxadiazoles involves the oxidative cyclization of various precursors.[6][7] One such method is the copper-catalyzed cascade reaction of amidines and methylarenes.[6] These methods are still under development but offer promising alternatives to the more traditional routes, often proceeding under mild conditions.
Advantages:
-
Novel reaction pathways with potentially different substrate scopes.
-
Often proceeds under mild reaction conditions.
Disadvantages:
-
Less established than the amidoxime and cycloaddition routes.
-
May require specific catalysts or oxidizing agents.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data from selected literature examples for the different synthetic routes to 1,2,4-oxadiazoles, providing a basis for comparison of their efficacy.
| Route | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Amidoxime Cyclization (One-Pot) | Amidoxime, Carboxylic Acid | EDC, Sodium Acetate, Ethanol, Reflux, 3h | Good | [1] |
| Amidoxime Cyclization (Two-Step) | Amidoxime, Acyl Chloride | 1. Pyridine 2. TBAF/THF, rt, 1-16h | High | [6] |
| Amidoxime Cyclization (Microwave) | Benzamidoxime, 3-Aryl-acryloyl chlorides | K2CO3, Dichloromethane, rt; then Silica gel, Microwave | 68 | [11] |
| 1,3-Dipolar Cycloaddition | Nitrile, Hydroxylamine, Meldrum's Acid | Microwave irradiation, solvent-free | Good to Excellent | [12] |
| Oxidative Cyclization | Amidine, Methylarene | Copper catalyst, mild conditions | Moderate to Good | [6] |
Experimental Protocols
General Procedure for One-Pot Synthesis from Amidoximes and Carboxylic Acids
This protocol is adapted from the work of Karad et al.[1]
-
To a solution of the amidoxime in a suitable solvent (e.g., ethanol), add the carboxylic acid and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).
-
Add a base, for example, sodium acetate.
-
Reflux the reaction mixture for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1,2,4-oxadiazole.
General Procedure for 1,3-Dipolar Cycloaddition under Microwave Irradiation
This protocol is based on the work of Adib et al.[12]
-
In a microwave-safe vessel, mix the nitrile, hydroxylamine, and Meldrum's acid.
-
Irradiate the mixture in a microwave reactor under solvent-free conditions. The time and power should be optimized for the specific substrates.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a suitable solvent (e.g., dichloromethane) and filter to remove any insoluble material.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Workflows
References
- 1. rjptonline.org [rjptonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Comparative Guide to the Structure-Activity Relationship of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde analogs, focusing on their potential as anticancer agents. The information presented is based on available experimental data from preclinical studies.
General Chemical Structure and Modification Sites
The core structure of the this compound scaffold offers several points for chemical modification to explore and optimize biological activity. These modifications primarily focus on the substitution of the benzaldehyde ring and the group attached to the 5-position of the 1,2,4-oxadiazole ring.
A diagram illustrating the primary points of modification on the this compound scaffold.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a systematically modified series of this compound analogs is not extensively available in the public domain, analysis of related 1,2,4-oxadiazole derivatives provides valuable insights into the structural features influencing their anticancer activity.
Key Observations:
-
Substitution on the Benzaldehyde Ring: The nature and position of substituents on the phenyl ring attached to the 3-position of the 1,2,4-oxadiazole are critical for activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, at the para or meta positions of the phenyl ring have been shown to enhance cytotoxic activity in some series of oxadiazole derivatives.[1] Conversely, electron-donating groups may lead to a decrease in activity.
-
Modifications at the 5-Position of the Oxadiazole Ring: The substituent at the 5-position of the 1,2,4-oxadiazole ring significantly impacts the biological profile. A variety of aryl and heteroaryl groups have been explored, with their electronic and steric properties influencing the potency and selectivity of the compounds. For instance, in some studies, the presence of a substituted phenyl or pyridyl ring at this position has been associated with potent anticancer effects.[2][3]
-
The Aldehyde Functional Group: The aldehyde group itself is a reactive moiety and can participate in various interactions with biological macromolecules. It can form Schiff bases with amino groups of proteins, potentially contributing to the mechanism of action. However, its reactivity can also lead to non-specific toxicity. In many drug discovery programs, this group is often modified to other functional groups like alcohols, amines, or carboxylic acids to improve selectivity and reduce off-target effects.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines. It is important to note that these compounds are not direct analogs of this compound but share the core 1,2,4-oxadiazole scaffold, providing a basis for understanding potential SAR trends.
| Compound ID | R (Substitution on Phenyl at C3) | R' (Substitution at C5 of Oxadiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Pyridyl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [2][3] |
| 2 | 4-Pyridyl | 4-Methanol-benzo[d]thiazol-2-yl | DLD1 (Colorectal) | 0.35 | [2][3] |
| 3 | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [2][3][4] |
| 4 | Benzene-1,2-diol | Benzo[d]thiazol-2-yl | PC-3 (Prostate) | 15.7 | [2][3][4] |
| 5 | 4-Chlorophenyl | 5-[(4-Chlorophenoxy)methyl] | A549 (Lung) | >100 | [5] |
| 6 | 4-(Trifluoromethyl)phenyl | 5-[(4-Chlorophenoxy)methyl] | A549 (Lung) | >100 | [5] |
| 7 | 4-Fluorophenyl | 5-[(4-Chlorophenoxy)methyl] | HeLa (Cervical) | 8.9 | [5] |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to this compound analogs involves the cyclization of a substituted benzamidoxime with a substituted benzoic acid derivative.
A simplified workflow for the synthesis of this compound analogs.
Detailed Steps:
-
Preparation of Substituted Benzamidoxime: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction mixture is typically heated under reflux for several hours.
-
Coupling and Cyclization: The resulting substituted benzamidoxime is then coupled with a substituted benzoic acid derivative using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt) in an inert solvent like dimethylformamide (DMF). The intermediate is then cyclized, often by heating, to form the 1,2,4-oxadiazole ring.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Involvement
While the precise mechanism of action for many this compound analogs is still under investigation, some studies on related oxadiazole derivatives suggest that they may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases. Caspase-3 is a key executioner caspase in this process.
A simplified diagram illustrating the potential activation of the caspase-3 mediated apoptotic pathway.
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key marker of apoptosis.[9][10][11][12][13]
-
Cell Lysis: Cancer cells are treated with the test compounds for a specified time. After treatment, the cells are harvested and lysed to release the cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Signal Detection: Active caspase-3 in the lysate cleaves the substrate, releasing p-nitroanilide (pNA), which produces a yellow color. The absorbance of pNA is measured at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the cells.
This guide provides a foundational understanding of the SAR of this compound analogs. Further research with systematically designed and tested libraries of these compounds is necessary to establish more definitive structure-activity relationships and to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies [inis.iaea.org]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mesoscale.com [mesoscale.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Tale of Two Efficacies: A Comparative Guide to 1,2,4-Oxadiazole Compounds In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The 1,2,4-oxadiazole scaffold, a versatile heterocyclic core, has given rise to a multitude of compounds with potent biological activities. This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data and detailed protocols, to illuminate the translational potential of this promising chemical class.
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their journey through the drug discovery pipeline, however, often reveals a significant disparity between their performance in controlled laboratory settings (in vitro) and their effectiveness within a complex biological system (in vivo). Understanding this gap is crucial for identifying and advancing the most promising candidates.
Antibacterial Efficacy: The Case of ND-421
A notable example of a 1,2,4-oxadiazole with demonstrated antibacterial prowess is ND-421. This compound has shown significant activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[3]
Quantitative Efficacy Data: ND-421
| Efficacy Parameter | In Vitro Results | In Vivo Results (Mouse Neutropenic Thigh Infection Model) | Reference |
| Synergy with Oxacillin | Demonstrates synergy with β-lactam antibiotics in checkerboard and time-kill assays. | Combination with oxacillin resulted in a 1.60 log10 reduction in MRSA bacterial load. | [3][4] |
| Monotherapy Efficacy | Bactericidal against vancomycin- and linezolid-resistant MRSA.[5] | 1.49 log10 bacterial reduction against MRSA strain NRS119.[3][4] | [3][4][5] |
Experimental Protocols: Antibacterial Studies
The synergy between ND-421 and β-lactam antibiotics is determined using a checkerboard titration method in a 96-well microtiter plate. Serial dilutions of ND-421 are made along the x-axis, and serial dilutions of the β-lactam antibiotic are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergistic effect.
Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4] A bacterial suspension of MRSA is then injected into the thigh muscle. Treatment with ND-421, a comparator drug (e.g., linezolid), or a vehicle control is initiated at a specified time post-infection. After a set duration of treatment, the mice are euthanized, the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to the control group indicates the in vivo efficacy.[3][4]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial activity of 1,2,4-oxadiazoles like ND-421 stems from their ability to inhibit bacterial cell wall synthesis.[3] They specifically target penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[6][7] By inhibiting PBPs, these compounds disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[8]
Caption: Mechanism of antibacterial action of 1,2,4-oxadiazoles.
Anticancer Efficacy: A Class-Wide Perspective
Numerous 1,2,4-oxadiazole derivatives have been investigated for their anticancer potential, demonstrating cytotoxicity against a variety of cancer cell lines in vitro.[5][9] Translating this in vitro promise to in vivo efficacy remains a key challenge, with data often being available for different analogues within the class.
Quantitative Efficacy Data: Anticancer 1,2,4-Oxadiazoles (Representative Examples)
In Vitro Cytotoxicity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole Fused Derivatives | MCF-7 (Breast) | 0.34 | [5] |
| Benzimidazole-linked 1,2,4-Oxadiazoles | A549 (Lung) | 0.12 - 2.78 | [9] |
| 1,2,4-Oxadiazole-Benzofuran Conjugates | HT-29 (Colon) | Sub-micromolar | [9] |
In Vivo Antitumor Activity
Due to the breadth of research, directly corresponding in vivo data for the specific compounds listed above is not always available in the same reports. However, other studies on 1,2,4-oxadiazole derivatives have demonstrated in vivo antitumor effects. For instance, while not a 1,2,4-oxadiazole, the closely related 1,3,4-oxadiazole derivatives have been shown to significantly reduce tumor weight in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. This highlights the potential of the broader oxadiazole class in vivo.
Experimental Protocols: Anticancer Studies
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the 1,2,4-oxadiazole compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of Swiss albino mice. Once a palpable tumor develops, the mice are randomized into control and treatment groups. The treatment group receives the 1,2,4-oxadiazole compound, while the control group receives a vehicle. Tumor volume and body weight are monitored regularly. At the end of the study period, the mice are sacrificed, and the tumors are excised and weighed. The reduction in tumor weight in the treated group compared to the control group is a measure of the in vivo antitumor efficacy.
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many anticancer 1,2,4-oxadiazole derivatives is the induction of programmed cell death, or apoptosis.[10][11] This is often achieved through the activation of a cascade of enzymes called caspases, particularly the executioner caspase, caspase-3.[10] Activation of the caspase cascade leads to the systematic dismantling of the cell, ultimately resulting in its death.[12][13]
Caption: Apoptosis induction by anticancer 1,2,4-oxadiazoles.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. As demonstrated with the antibacterial compound ND-421, a strong correlation between in vitro and in vivo efficacy can be achieved, leading to promising clinical candidates. In the realm of anticancer research, while numerous derivatives show potent in vitro activity, the translation to in vivo models requires careful consideration of pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary knowledge to critically evaluate and advance the most promising 1,2,4-oxadiazole compounds towards clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Penicillin binding protein 1A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic potential of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and structurally related compounds against various cancer cell lines. While direct experimental data for this compound is not currently available in the public domain, this guide synthesizes findings on the two key structural motifs: the 1,2,4-oxadiazole ring and the benzaldehyde moiety. The data presented is derived from a comprehensive review of existing literature on analogous compounds, offering valuable insights into the potential anticancer activity and mechanisms of action.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 values) of various 1,2,4-oxadiazole and benzaldehyde derivatives against a panel of human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel compounds within this chemical class.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound |
| 1,2,4-Oxadiazole Derivatives | |||
| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivative | T98G (Glioblastoma) | 39.2 | - |
| U87 (Glioblastoma) | 60.3 | - | |
| LN229 (Glioblastoma) | 80.4 | - | |
| 3,5-disubstituted-1,2,4-oxadiazole (Compound 3p) | Prostate Cancer Cells | 0.01 | - |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (IC50 = 3.2 µM) |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (IC50 = 0.23 µM) |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin (IC50 = 1.50 µM) |
| Benzaldehyde Derivatives | |||
| Benzaldehyde | Myelogenous Leukemia | ~430 | - |
| Oral Squamous Cell Carcinoma | ~2100 | - | |
| Glioblastoma | ~6400 | - | |
| Benzyloxybenzaldehyde (ABMM-6) | H1299 (Non-small cell lung) | 14.0 | - |
| Benzyloxybenzaldehyde (ABMM-24) | H1299 (Non-small cell lung) | 13.7 | - |
| Benzyloxybenzaldehyde (ABMM-32) | H1299 (Non-small cell lung) | 13.0 | - |
Experimental Protocols
The cytotoxicity data presented in this guide is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compound (e.g., a 1,2,4-oxadiazole or benzaldehyde derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the seeded cells is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells.
-
Control wells contain medium with the solvent at the same concentration used for the test compounds.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
Many cytotoxic compounds, including derivatives of 1,2,4-oxadiazole, exert their anticancer effects by inducing apoptosis, or programmed cell death. A key pathway in this process involves the activation of caspases.
Caption: Simplified signaling pathway of apoptosis induction via caspase activation.
Validating Fungicidal Activity Against Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to public health and food security. Validating the efficacy of new and existing fungicidal compounds against resistant strains is paramount for the development of effective treatment strategies and disease management. This guide provides a comparative overview of fungicidal activity against key resistant fungal pathogens, supported by experimental data and detailed methodologies.
Comparative Fungicidal Activity
The following tables summarize the in vitro activity of various antifungal agents against resistant isolates of Aspergillus fumigatus and Candida auris. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a fungicide that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity of Antifungals Against Resistant Aspergillus fumigatus Isolates
| Antifungal Agent | Resistant Isolate Genotype | MIC Range (µg/mL) | Reference(s) |
| Azoles | |||
| Itraconazole | TR34/L98H | >8 - >16 | [1] |
| Voriconazole | TR34/L98H | 2 - >16 | [1] |
| Posaconazole | TR34/L98H | 0.5 - >8 | [1] |
| Isavuconazole | TR34/L98H | 1 - 8 | [2] |
| Polyenes | |||
| Amphotericin B | Wild-Type (Azole-Resistant) | 0.5 - 2 | [1] |
| Echinocandins | |||
| Caspofungin | FKS1 Mutants | 0.25 - >8 | [3] |
| Micafungin | FKS1 Mutants | 0.125 - >8 | [3] |
| Anidulafungin | FKS1 Mutants | 0.06 - >4 | [3] |
Table 2: Comparative In Vitro Activity of Antifungals Against Resistant Candida auris Isolates
| Antifungal Agent | Resistance Profile | MIC Range (µg/mL) | Reference(s) |
| Azoles | |||
| Fluconazole | Azole-Resistant | 32 - >256 | [4][5] |
| Voriconazole | Azole-Resistant | 1 - >16 | [6] |
| Polyenes | |||
| Amphotericin B | Amphotericin B-Resistant | 2 - 16 | [4] |
| Echinocandins | |||
| Caspofungin | Echinocandin-Resistant | 2 - >8 | [7] |
| Micafungin | Echinocandin-Resistant | 2 - >8 | [4] |
| Anidulafungin | Echinocandin-Resistant | 2 - >4 | [4] |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating fungicidal activity. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solutions
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare Antifungal Dilutions: Serially dilute the antifungal compounds in RPMI 1640 medium directly in the 96-well plates to achieve a range of concentrations.
-
Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts and 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds).
-
Inoculate Plates: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control (inoculum without antifungal) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[8]
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.[8] This can be determined visually or by using a spectrophotometer to measure optical density.
In Vitro Fungicidal Activity: Time-Kill Assays
Time-kill assays provide information on the rate and extent of fungal killing by an antifungal agent over time.
Materials:
-
Flasks or tubes for incubation
-
RPMI 1640 medium
-
Antifungal stock solutions
-
Standardized fungal inoculum
-
Apparatus for agitation (e.g., shaking incubator)
-
Plating supplies (agar plates, spreaders)
Procedure:
-
Prepare Test Suspensions: In flasks, combine the standardized fungal inoculum (typically 1 x 10^5 to 5 x 10^5 CFU/mL) with the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC). Include a growth control without the antifungal.
-
Incubation with Agitation: Incubate the flasks at 35°C with constant agitation to ensure aeration and contact between the fungus and the compound.
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.
-
Quantitative Plating: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar medium to determine the number of viable fungal cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antifungal concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of antifungal compounds. The murine model of disseminated candidiasis is a well-established system.[4]
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Candida species inoculum
-
Test antifungal compound and vehicle
-
Sterile saline
-
Housing and care facilities compliant with animal welfare regulations
Procedure:
-
Immunosuppression: Induce neutropenia in mice through the administration of agents like cyclophosphamide or 5-fluorouracil.
-
Infection: Prepare a standardized inoculum of the resistant Candida strain. Infect the mice via intravenous injection (e.g., through the tail vein).
-
Antifungal Treatment: Administer the test compound at various doses and schedules (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality.
-
Endpoint Analysis: At the end of the study period (or when humane endpoints are reached), euthanize the mice. Aseptically remove target organs (e.g., kidneys, brain) and homogenize the tissues.
-
Fungal Burden Determination: Plate serial dilutions of the tissue homogenates to quantify the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the fungal burden and survival rates between the treated and control groups to determine the in vivo efficacy of the antifungal compound.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of resistance and the flow of experimental procedures is crucial for interpreting results and designing new studies. The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in antifungal resistance and a typical workflow for validating fungicidal activity.
Caption: Azole resistance signaling pathway in Candida species.
Caption: Echinocandin resistance signaling pathway.
Caption: Experimental workflow for validating fungicidal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo imaging of disseminated murine Candida albicans infection reveals unexpected host sites of fungal persistence during antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Mouse Models of Disseminated Candida auris Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 5. Treatment of Invasive Aspergillosis: How It’s Going, Where It’s Heading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. niaid.nih.gov [niaid.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, 1,2,4-oxadiazole derivatives represent a promising scaffold in the quest for novel therapeutics. Their versatile biological activities, ranging from anticancer to neuroprotective, have spurred extensive research into their mechanism of action at the molecular level. This guide provides a comparative overview of the docking performance of various 1,2,4-oxadiazole derivatives against key biological targets, supported by experimental data and detailed methodologies to aid in the design of future drug candidates.
The unique structural features of the 1,2,4-oxadiazole ring contribute to its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups, enhancing the pharmacokinetic profiles of potential drug molecules. Molecular docking studies have become an indispensable tool to predict the binding affinities and interaction patterns of these derivatives with target proteins, thereby rationalizing their biological activities and guiding lead optimization.
Comparative Docking Performance Against Key Drug Targets
To provide a clear comparison, this guide consolidates data from various studies, focusing on two critical enzyme targets: Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression, and Acetylcholinesterase (AChE), a primary target in the management of Alzheimer's disease.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of 1,3,4-oxadiazole derivatives were evaluated for their inhibitory activity against the tyrosine kinase domain of EGFR. The following table summarizes their binding energies as predicted by molecular docking, alongside their experimentally determined anticancer activity.
| Compound ID | Binding Energy (kcal/mol) | Target | Reference Compound | IC50 (µM) against HeLa cells |
| IIb | -7.19 | EGFR (PDB: 1M17) | - | 19.9[1] |
| IIc | -7.57 | EGFR (PDB: 1M17) | - | 35[1] |
| IIe | -7.89 | EGFR (PDB: 1M17) | - | 25.1[1] |
Lower binding energy indicates a more favorable interaction.
The data indicates that compound IIe exhibits the strongest predicted binding affinity to EGFR and demonstrates significant cytotoxic activity against HeLa cells.[1] The docking results revealed that the nitrogen atoms of the oxadiazole ring in these compounds form crucial hydrogen bonds with residues such as Met769 in the active site of EGFR.[1]
Acetylcholinesterase (AChE) Inhibition
Several novel 1,2,4-oxadiazole thioether derivatives have been synthesized and evaluated for their potential to inhibit AChE. The table below presents a comparison of their inhibitory concentrations (IC50) and binding energies.
| Compound ID | Binding Energy (kcal/mol) | Target | IC50 (µM) |
| 4h | High | AChE | 0.95 ± 0.42[2] |
| 4b | High | AChE | - |
| 4d | High | AChE | - |
| 4g | High | AChE | - |
| 4i | High | AChE | - |
| 4j | High | AChE | - |
| 4k | High | AChE | - |
| 4l | High | AChE | - |
A lower IC50 value indicates greater inhibitory potency.
Compound 4h emerged as a particularly potent inhibitor of AChE, with an IC50 value in the sub-micromolar range.[2] Molecular docking studies supported this finding, indicating a high binding affinity of these derivatives to the active site of the enzyme.[2]
Experimental Protocols: A Guide to Molecular Docking
The following provides a generalized yet detailed methodology for performing comparative molecular docking studies, based on protocols cited in the referenced literature.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, AChE) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT format, which is required for docking software like AutoDock.
2. Ligand Preparation:
-
The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Partial charges are calculated, and rotatable bonds are defined to allow for flexibility during the docking process.
-
The prepared ligands are also saved in the PDBQT format.
3. Grid Generation:
-
A grid box is defined around the active site of the receptor protein. The dimensions and center of the grid are set to encompass the entire binding pocket, typically with a spacing of 0.375 Å between grid points.[1]
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina. The software explores various conformations and orientations of the ligand within the receptor's active site.
-
A scoring function is used to estimate the binding affinity (in kcal/mol) for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by 1,2,4-oxadiazole derivatives.
Caption: A typical workflow for comparative molecular docking studies.
Caption: Hypothetical EGFR signaling pathway inhibited by a 1,2,4-oxadiazole derivative.
References
confirming the bioisosteric properties of the 1,2,4-oxadiazole ring
For researchers, scientists, and drug development professionals, the strategic replacement of labile functional groups is a cornerstone of modern medicinal chemistry. The 1,2,4-oxadiazole ring has emerged as a robust bioisostere for esters and amides, offering a pathway to enhanced metabolic stability and other desirable physicochemical properties without compromising pharmacological activity. This guide provides a comparative analysis of the 1,2,4-oxadiazole moiety against its ester and amide counterparts, supported by experimental data.
The primary advantage of employing a 1,2,4-oxadiazole ring lies in its inherent resistance to hydrolysis by esterases and amidases, which are ubiquitous in biological systems.[1][2][3] This increased metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-life and greater oral bioavailability. Furthermore, the 1,2,4-oxadiazole ring can participate in hydrogen bonding, mimicking the interactions of esters and amides with their biological targets.[4]
Physicochemical Properties: A Comparative Overview
The introduction of a 1,2,4-oxadiazole ring can influence key physicochemical properties that govern a drug candidate's behavior. The following table summarizes a comparison of these properties.
| Property | Ester/Amide | 1,2,4-Oxadiazole | Rationale for Change |
| Metabolic Stability | Susceptible to hydrolysis by esterases/amidases | Generally resistant to hydrolysis[1][2][3] | The heterocyclic ring is not a substrate for common hydrolytic enzymes. |
| Lipophilicity (LogD) | Variable | Can be modulated; often compared to 1,3,4-oxadiazole which is less lipophilic[1] | The electronic nature of the ring system affects partitioning. |
| Aqueous Solubility | Variable | Can be influenced by substituents | Polarity and crystal packing forces play a significant role. |
| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor | Ring nitrogens can act as hydrogen bond acceptors[4] | Mimics the key interactions of the original functional group. |
| hERG Inhibition | Variable | Can be lower than for other heterocycles like 1,3,4-oxadiazoles[5] | The overall charge distribution of the molecule is a key factor. |
Pharmacological Activity: Maintaining Potency
A critical consideration for any bioisosteric replacement is the retention of biological activity. Numerous studies have demonstrated that 1,2,4-oxadiazoles can effectively mimic the function of esters and amides, leading to compounds with comparable or even enhanced potency.
Case Study 1: Caffeic Acid Phenethyl Ester (CAPE) Analogue
A study on a 1,2,4-oxadiazole bioisostere of Caffeic Acid Phenethyl Ester (CAPE), a natural product with antioxidant and anti-inflammatory properties, provides a compelling example. The oxadiazole analogue (OB-CAPE) was compared to the parent ester.
| Compound | 5-Lipoxygenase (5-LO) Inhibition IC₅₀ (µM) | Antioxidant Activity IC₅₀ (µM) | Human Plasma Stability (% remaining after 3h) |
| CAPE (Ester) | ~1.1 | 1.1 | ~60% |
| OB-CAPE (1,2,4-Oxadiazole) | ~1.2 | 1.2 | ~85% |
Data compiled from a study by Touaibia et al., as cited in[6][7].
The results indicate that the 1,2,4-oxadiazole derivative maintained the biological activity of the parent ester while exhibiting significantly improved stability in human plasma.[6][7]
Case Study 2: MAO-B Inhibitors
In the development of monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases, a 1,2,4-oxadiazole ring was used as a bioisostere for an amide group. The resulting compounds were compared for their inhibitory activity and physicochemical properties.
| Compound | hMAO-B Inhibition IC₅₀ (nM) | Aqueous Solubility at pH 7.4 (µM) | Hydrolytic Stability (t½ at pH 7.4) |
| Amide Analogue | >10000 | >250 | Stable |
| 1,2,4-Oxadiazole Analogue (Compound 20) | 52 | ~150 | Stable |
Data from a study on 1H-indazole-bearing MAO-B inhibitors.[8]
This study highlights that the bioisosteric replacement not only maintained but significantly improved the pharmacological activity.[8]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of 1,2,4-oxadiazole bioisosteres.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a compound.
Methodology:
-
Test compounds are incubated with pooled human liver microsomes at 37°C in the presence of NADPH as a cofactor.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Aqueous Solubility Determination
Objective: To measure the thermodynamic solubility of a compound.
Methodology:
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
The suspension is shaken at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
hERG Inhibition Assay (Whole-Cell Patch-Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel.
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to record hERG currents.
-
Cells are held at a negative holding potential, and depolarizing voltage steps are applied to elicit hERG tail currents.
-
The baseline current is established before the application of the test compound.
-
The compound is perfused at various concentrations, and the inhibition of the hERG current is measured.
-
The concentration-response data is fitted to a Hill equation to determine the IC₅₀ value.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the context in which 1,2,4-oxadiazole bioisosteres are evaluated, the following diagrams are provided.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: General workflow for bioisosteric replacement and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the ADME Properties of Novel 1,2,4-Oxadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can lead to improved metabolic stability and pharmacokinetic properties. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1,2,4-oxadiazole-based compounds, benchmarked against established epidermal growth factor receptor (EGFR) inhibitors, Erlotinib and Gefitinib. The presented experimental data is crucial for guiding the selection and optimization of drug candidates.
Comparative ADME Profile
The following table summarizes the in vitro ADME properties of a series of novel 1,2,4-oxadiazole compounds (7a, 7b, 7e, and 7m) designed as EGFR inhibitors, alongside the approved drugs Erlotinib and Gefitinib. This allows for a direct comparison of key pharmacokinetic indicators.
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Log D at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| 1,2,4-Oxadiazole 7a | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] | Data not available |
| 1,2,4-Oxadiazole 7b | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] | Data not available |
| 1,2,4-Oxadiazole 7e | 40-70[1] | >5[1] | 17[1] | 30-60[1] | Data not available |
| 1,2,4-Oxadiazole 7m | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] | Data not available |
| Erlotinib | Slightly soluble[2] | ~2.7[3] | 0.13-0.48[4] | Low clearance[5] | ~93[2][6] |
| Gefitinib | Sparingly soluble[7] | ~3.75[8] | High permeability (BCS Class II)[9] | Susceptible to metabolism[5] | ~97[10][11] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to ensure reproducibility and aid in the design of future experiments.
Aqueous (Kinetic) Solubility Assay
This assay determines the kinetic solubility of a compound, which is a critical parameter for predicting its oral absorption.
-
Preparation of Solutions: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The diluted solutions are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours) with shaking.
-
Measurement: The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS/MS.
-
Data Analysis: The solubility is determined by comparing the highest concentration that remains in solution to a standard curve.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment: The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
Quantification: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s (CYPs), providing an indication of its hepatic clearance.
-
Incubation Mixture: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system (to support CYP activity) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.
-
Method: The rapid equilibrium dialysis (RED) method is commonly used.
-
Procedure: The test compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a chamber containing buffer. The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Quantification: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
- 1. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epithelial Transfer of the Tyrosine Kinase Inhibitors Erlotinib, Gefitinib, Afatinib, Crizotinib, Sorafenib, Sunitinib, and Dasatinib: Implications for Clinical Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validating Target Engagement for Bioactive 1,2,4-Oxadiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of bioactive 1,2,4-oxadiazole compounds. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Validating that these compounds directly interact with their intended molecular targets within a cellular context is a critical step in drug discovery and development. This guide explores several widely used techniques for confirming target engagement and presents available data for 1,2,4-oxadiazole-based compounds.
Comparison of Target Engagement Validation Methods
A variety of biophysical and biochemical methods can be employed to confirm and quantify the interaction between a small molecule, such as a 1,2,4-oxadiazole derivative, and its protein target. The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput. Key methods include the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following tables summarize the inhibitory or binding activities of various 1,2,4-oxadiazole derivatives against their respective targets, as determined by different in vitro assays.
Table 1: 1,2,4-Oxadiazole Derivatives as EGFR Inhibitors
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| 7a | EGFRʷᵗ | Kinase Assay | <10 | [1] |
| EGFRᵗ⁷⁹⁰ᵐ | Kinase Assay | <50 | [1] | |
| 7b | EGFRʷᵗ | Kinase Assay | <10 | [1] |
| EGFRᵗ⁷⁹⁰ᵐ | Kinase Assay | <50 | [1] | |
| 7m | EGFRʷᵗ | Kinase Assay | <10 | [1] |
| EGFRᵗ⁷⁹⁰ᵐ | Kinase Assay | <50 | [1] |
Table 2: 1,3,4-Oxadiazole Derivatives as Bcl-2 Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 4j | MDA-MB-231 (Bcl-2 positive) | Cell Viability | 0.52 | [3][4] |
| HeLa (Bcl-2 positive) | Cell Viability | 0.88 | [3][4] | |
| Bcl-2 ELISA | Binding Assay | 2.14 | [3][4] | |
| 4k | MDA-MB-231 (Bcl-2 positive) | Cell Viability | 0.65 | [3] |
| HeLa (Bcl-2 positive) | Cell Viability | 1.02 | [3] | |
| Bcl-2 ELISA | Binding Assay | 2.89 | [3] | |
| Gossypol (Control) | Bcl-2 ELISA | 4.35 | [3][4] |
Table 3: 1,3,4-Oxadiazole Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 11h | A549 (Lung) | Cell Viability | 0.34 | [5][6] |
| MCF-7 (Breast) | Cell Viability | 0.45 | [5][6] | |
| 11b | A549 (Lung) | Cell Viability | 0.87 | [5][6] |
| 11g | A549 (Lung) | Cell Viability | 1.23 | [5][6] |
| 11i | A549 (Lung) | Cell Viability | 2.45 | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific 1,2,4-oxadiazole compounds and their targets.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
1,2,4-oxadiazole test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compounds, EGFR enzyme, and a mixture of the substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[7]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Bcl-2 ELISA Binding Assay
This enzyme-linked immunosorbent assay (ELISA) quantifies the binding of compounds to the Bcl-2 protein.
Materials:
-
Recombinant human Bcl-2 protein
-
Biotinylated BH3 peptide (e.g., from Bim or Bad)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microplates coated with anti-Bcl-2 antibody
-
1,3,4-oxadiazole test compounds
-
Wash buffer and stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with an antibody specific for Bcl-2.
-
Add recombinant Bcl-2 protein to the wells and incubate to allow binding to the capture antibody.
-
Wash the wells to remove unbound Bcl-2.
-
Add the 1,3,4-oxadiazole test compounds at various concentrations, followed by the addition of a biotinylated BH3 peptide.
-
Incubate to allow for competitive binding between the test compound and the BH3 peptide to Bcl-2.
-
Wash the wells and add streptavidin-HRP conjugate, which will bind to the biotinylated peptide that is bound to Bcl-2.
-
After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]
-
A decrease in signal indicates that the test compound has displaced the BH3 peptide from Bcl-2. Calculate IC₅₀ values from the dose-response curve.[3][4]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP
-
Glycerol (as a polymerization enhancer)
-
1,3,4-oxadiazole test compounds
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the 1,3,4-oxadiazole test compounds in polymerization buffer.
-
On ice, mix the tubulin protein with GTP and the test compound or vehicle control.
-
Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Immediately begin monitoring the change in absorbance at 340 nm over time in a kinetic mode. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Inhibitors will decrease the rate and/or extent of polymerization, while stabilizers may increase it.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by bioactive 1,2,4-oxadiazoles and a general workflow for target engagement validation.
Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-oxadiazoles.
Caption: Intrinsic apoptosis pathway showing inhibition of Bcl-2 and activation of Caspase-3.
Caption: General workflow for validating the target engagement of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Microtubule Dynamics And MAPs - Cherry Biotech [cherrybiotech.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 7. promega.com.cn [promega.com.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cytoskeleton.com [cytoskeleton.com]
Unmasking the Potential: A Comparative Analysis of Benzaldehyde Derivatives as Tyrosinase Inhibitors
For researchers and scientists at the forefront of drug discovery, the quest for potent and selective tyrosinase inhibitors is a significant endeavor in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin whitening. Benzaldehyde and its derivatives have emerged as a promising class of compounds, demonstrating notable inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. This guide provides an objective comparison of various benzaldehyde derivatives, supported by experimental data, to aid in the rational design of new and more effective tyrosinase inhibitors.
Performance Comparison of Benzaldehyde Derivatives
The inhibitory potential of benzaldehyde derivatives against tyrosinase varies significantly with the nature and position of substituents on the benzene ring. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors, with lower values indicating greater efficacy. The following table summarizes the IC50 values and inhibition kinetics for a selection of benzaldehyde derivatives, compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the source of tyrosinase (e.g., mushroom, murine) and the substrate used (e.g., L-DOPA, L-tyrosine).
| Compound | Derivative | IC50 (µM) | Inhibition Type | Source of Tyrosinase | Substrate |
| 1 | Benzaldehyde | 31.0[1][2][3] | Partial Non-competitive[1][2][3] | Mushroom | 4-t-butylcatechol[1][2][3] |
| 2 | p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | 0.76 (monophenolase)[4][5], 3.80 (diphenolase)[4][5] | Reversible, Mixed-type[4][5] | Mushroom & B16 mouse melanoma cells | L-tyrosine, L-DOPA |
| 3 | p-Methoxybenzaldehyde thiosemicarbazone (MBT) | 7.0 (monophenolase)[4][5], 2.62 (diphenolase)[4][5] | Reversible, Mixed-type[4][5] | Mushroom & B16 mouse melanoma cells | L-tyrosine, L-DOPA |
| 4 | 4-Penthylbenzaldehyde | Not specified | Full, Mixed-type[1] | Mushroom | 4-t-butylcatechol[1] |
| 5 | 2,4-Dihydroxybenzaldehyde | Potent inhibitor[6][7] | Competitive[6] | Mushroom | L-DOPA |
| 6 | 3,4-Dihydroxybenzaldehyde | Effective inhibitor[7] | Not specified | Mushroom | L-DOPA |
| 7 | 4-Dimethylaminobenzaldehyde | Weak inhibitor[6] | Uncompetitive[6] | Mushroom | L-DOPA |
| 8 | 4-Bromobenzaldehyde | 114[2] | Partial Non-competitive[2] | Mushroom | 4-t-butylcatechol[2] |
| 9 | 4-Chlorobenzaldehyde | 175[2] | Partial Non-competitive[2] | Mushroom | 4-t-butylcatechol[2] |
| 10 | 4-Fluorobenzaldehyde | 387[2] | Partial Non-competitive[2] | Mushroom | 4-t-butylcatechol[2] |
| 11 | 4-Cyanobenzaldehyde | 822[2] | Mixed[2] | Mushroom | 4-t-butylcatechol[2] |
| 12 | 4-Nitrobenzaldehyde | 1846[2] | Non-competitive[2] | Mushroom | 4-t-butylcatechol[2] |
| 13 | 2-Hydroxy-4-methoxybenzaldehyde | 30[8] | Mixed-type[8] | Mushroom | L-DOPA[8] |
| 14 | (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22[9] | Non-competitive[9] | Mushroom | L-tyrosine |
| 15 | (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 9.87[9] | Competitive[9] | Mushroom | L-tyrosine |
Mechanism of Tyrosinase Inhibition by Benzaldehyde Derivatives
The primary mechanism by which benzaldehyde-type inhibitors are thought to exert their effect is through the formation of a Schiff base with a primary amino group within the active site of the tyrosinase enzyme.[10] This interaction can lead to different types of inhibition, including competitive, non-competitive, uncompetitive, or mixed-type inhibition, depending on the specific derivative and its binding characteristics. Additionally, some benzoate derivatives inhibit tyrosinase through a copper-chelating mechanism, interacting with the copper ions essential for the enzyme's catalytic activity.[7][10]
Caption: Mechanism of tyrosinase inhibition by benzaldehyde derivatives.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of tyrosinase inhibitory activity. The following is a generalized methodology based on protocols described in the literature.[11][12][13]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine as the substrate
-
Phosphate buffer (typically pH 6.8)
-
Test compounds (benzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a specific volume of phosphate buffer, the tyrosinase solution, and the test compound solution (or solvent for the control).
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-492 nm for dopachrome formation from L-DOPA) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Kinetic Analysis:
-
To determine the mode of inhibition, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Caption: Experimental workflow for tyrosinase inhibition assay.
Conclusion
The comparative analysis reveals that the tyrosinase inhibitory activity of benzaldehyde derivatives is highly dependent on their structural features. Thiosemicarbazone derivatives of p-hydroxybenzaldehyde and p-methoxybenzaldehyde have demonstrated particularly potent inhibition.[4][5] Furthermore, the type and position of substituents on the aromatic ring significantly influence the inhibition mechanism and potency. For instance, electron-withdrawing groups at the para position have been systematically studied, showing a range of inhibitory activities and mechanisms.[2] The presented data and protocols provide a valuable resource for researchers in the field, facilitating the identification of structure-activity relationships and guiding the design of novel, more effective tyrosinase inhibitors for therapeutic and cosmetic applications.
References
- 1. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosinase inhibition assay [bio-protocol.org]
- 12. 2.2. Tyrosinase activity inhibition assay [bio-protocol.org]
- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a combustible liquid that is harmful if inhaled, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects. Adherence to the following procedures, in accordance with institutional and local regulations, is mandatory.
| Hazard Classification | Personal Protective Equipment (PPE) | Primary Disposal Method |
| Combustible Liquid (Category 4) | Flame-retardant lab coat | Collection for licensed hazardous waste disposal |
| Acute Toxicity, Inhalation (Category 4) | Chemical fume hood, respirator (if needed) | Do not dispose down the drain |
| Skin Irritation (Category 2) | Nitrile gloves (or other chemically resistant gloves) | Segregate from other waste streams |
| Eye Irritation (Category 2A) | Safety goggles or face shield | Label waste container clearly |
| Reproductive Toxicity (Category 1B) | As per institutional guidelines for reproductive toxins | Dispose of through an approved waste disposal plant |
| Aquatic Hazard (Acute & Chronic, Category 2) | N/A | Prevent release to the environment |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.
-
Protective Clothing: Wear a flame-retardant laboratory coat, closed-toe shoes, and long pants.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
2. Waste Segregation and Collection:
-
Waste Stream: this compound and materials contaminated with it must be disposed of as hazardous chemical waste. Do not mix with non-hazardous waste.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. Affix appropriate hazard pictograms (e.g., health hazard, exclamation mark, environment).
3. Disposal of Unused or Waste Product:
-
Pure Compound/Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid generating dust or aerosols.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weighing boats, and contaminated paper towels, should also be placed in the designated hazardous waste container.
4. Decontamination of Empty Containers:
-
Triple Rinsing: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of according to institutional guidelines for decontaminated chemical containers. Consult your EHS department for specific procedures.
5. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and approved waste disposal company.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Comprehensive Safety and Handling Guide for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. |
| Face Shield | To be worn over safety goggles, especially when there is a risk of splashing or explosion.[1] | |
| Hand | Gloves | Nitrile rubber gloves are recommended for protection against aldehydes and ketones.[2] Check manufacturer's chemical resistance guide.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required.[1] |
| Apron | A chemical-resistant apron should be worn over the lab coat. | |
| Respiratory | Respirator | Use of a NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if dusts/aerosols are generated.[3][4] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
2.2. Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Verify that the chemical fume hood is functioning properly.
-
Have all necessary equipment and reagents for the experiment readily available.
-
-
Dispensing:
-
When weighing the solid compound, do so in the chemical fume hood to avoid inhalation of any dust particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction:
-
Keep the reaction vessel closed or covered to the extent possible.
-
Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling the compound.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
3.2. Container Management
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, secondary containment area.
3.3. Disposal Procedure
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
